molecular formula C15H17ClN4 B10753111 Myclobutanil CAS No. 244094-40-4

Myclobutanil

Número de catálogo: B10753111
Número CAS: 244094-40-4
Peso molecular: 288.77 g/mol
Clave InChI: HZJKXKUJVSEEFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Myclobutanil can cause developmental toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).
This compound is a light yellow solid used as a fungicide.
2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile is a nitrile that is hexanenitrile substituted at the 2-position by p-chlorophenyl and (1,2,4-triazol-1-yl)methyl groups. It is a nitrile, a member of triazoles and a member of monochlorobenzenes.
This compound is a triazole chemical used as a fungicide. It is a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis. Ergosterol is a critical component of fungal cell membranes.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile
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InChI

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3
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InChI Key

HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl
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Molecular Formula

C15H17ClN4
Record name MYCLOBUTANIL
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DSSTOX Substance ID

DTXSID8024315
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Molecular Weight

288.77 g/mol
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Physical Description

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index]
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Boiling Point

202 to 208 °C at 1 mm Hg
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Solubility

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C
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Vapor Pressure

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C
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Color/Form

Pale yellow solid., Light yellow crystals

CAS No.

88671-89-0
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Melting Point

63 to 68 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Myclobutanil on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myclobutanil (B1676884) is a broad-spectrum, systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1] Its fungicidal and fungistatic activity stems from the targeted disruption of fungal cell membrane biosynthesis. The primary molecular target of this compound is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a critical component in the fungal-specific ergosterol (B1671047) biosynthesis pathway.[2][3][4] Inhibition of this enzyme leads to a depletion of ergosterol, an essential sterol for maintaining membrane integrity and fluidity, and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[5][6] This dual-action cascade disrupts membrane-bound enzyme function, increases membrane permeability, and ultimately leads to the cessation of fungal growth and cell death.[2][3][7] This guide provides a detailed examination of this mechanism, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.

Core Mechanism of Action

This compound's efficacy is rooted in its specific interference with a vital fungal metabolic pathway that is distinct from that of mammals, providing a degree of selective toxicity.[8]

Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific target of all triazole fungicides, including this compound, is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[9][10] This enzyme is a heme-thiolate protein belonging to the cytochrome P450 superfamily.[9] In the ergosterol biosynthesis pathway, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol (or eburicol (B28769) in some filamentous fungi). This demethylation is a crucial, rate-limiting step in the formation of mature sterols.[5]

This compound acts as a non-competitive inhibitor. The nitrogen atom (N-4) in the triazole ring of the this compound molecule binds to the ferric iron atom of the heme prosthetic group in the active site of CYP51.[11] This binding physically obstructs the normal substrate (lanosterol) from accessing the catalytic site, thereby halting the demethylation process.[6][11]

Disruption of the Ergosterol Biosynthesis Pathway

Ergosterol is the predominant sterol in fungal cell membranes, where it fulfills roles analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of integral membrane proteins.[5][8][12] By inhibiting CYP51, this compound causes two primary downstream effects:

  • Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of ergosterol. The resulting ergosterol-deficient membranes become more permeable and less stable, leading to leakage of cellular contents and impaired transport processes.[2][3][7]

  • Accumulation of Toxic Precursors: The inhibition of lanosterol demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[5][13] These sterols are bulky and do not integrate properly into the phospholipid bilayer, leading to significant disruption of membrane structure and the function of membrane-associated enzymes, ultimately proving toxic to the cell.[6][11]

The synergistic effect of ergosterol depletion and toxic sterol accumulation is the ultimate cause of this compound's fungistatic and fungicidal properties.[6][14]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Squalene Squalene MVA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Multiple Steps (e.g., 4,4-dimethyl-cholesta-8,14,24-trienol) Lanosterol->Intermediates CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibits CYP51->Intermediates

Caption: this compound inhibits CYP51, blocking lanosterol conversion and ergosterol synthesis.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by the Effective Concentration (EC₅₀) or Inhibitory Concentration (IC₅₀), which is the concentration of the fungicide required to inhibit fungal growth by 50%. These values can vary significantly depending on the fungal species, the specific isolate (wild-type vs. resistant), and the in vitro assay conditions.

Fungal PathogenStrain TypeEC₅₀ / IC₅₀ (µg/mL)Reference
Monilinia fructicolaWild-type1.13[8]
Monilinia fructicolaG461S mutant (Resistant)8.443[8]
Phakopsora pachyrhiziNot Specified3.16[4]
Venturia inaequalisBaseline (Sensitive)~0.02 - 0.04[3]
Botrytis cinereaNot Specified> 10 (low efficacy)[15]

Note: The data presented are compiled from different studies and are for comparative purposes. Assay methodologies and conditions may differ between studies.

Key Experimental Protocols

Elucidating the mechanism of action of this compound involves several key experimental procedures. Detailed methodologies for two fundamental assays are provided below.

Protocol: Fungal Sterol Analysis by GC-MS

This protocol is used to confirm the effect of this compound on the fungal sterol profile, demonstrating the depletion of ergosterol and the accumulation of its precursors.

Objective: To qualitatively and quantitatively analyze the sterol composition of fungal cells following exposure to this compound.

Methodology:

  • Fungal Culture and Treatment:

    • Culture the target fungus in an appropriate liquid medium to mid-log phase.

    • Divide the culture into a control group (no treatment) and an experimental group.

    • Treat the experimental group with a sub-lethal concentration of this compound (e.g., at its EC₅₀ value) for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Lipid Extraction:

    • Harvest fungal mycelia by filtration or centrifugation.

    • Wash the mycelia with sterile distilled water and lyophilize (freeze-dry).

    • Perform a total lipid extraction from the dried biomass, often using a chloroform/methanol solvent system.

  • Saponification:

    • Resuspend the dried lipid extract in an alcoholic potassium hydroxide (B78521) (KOH) solution (e.g., 6% KOH in 80% ethanol).

    • Heat the mixture at 80-90°C for 1-2 hours. This process hydrolyzes esterified sterols and saponifies fatty acids.

  • Extraction of Non-Saponifiable Lipids:

    • After cooling, partition the mixture by adding water and a nonpolar solvent (e.g., n-hexane or petroleum ether).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper nonpolar solvent layer, which contains the free sterols. Repeat this extraction 2-3 times to maximize yield.

  • Derivatization:

    • Evaporate the pooled solvent extracts to dryness under a stream of nitrogen.

    • To make the sterols volatile for gas chromatography, convert them to trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Gas Chromatography: Separates the different sterols based on their boiling points and interaction with the column's stationary phase.

    • Mass Spectrometry: Fragments the eluted sterol molecules and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification by comparing the fragmentation patterns to a known spectral library.

    • Data Analysis: Compare the chromatograms of the control and this compound-treated samples. Identify and quantify the peaks corresponding to ergosterol and precursor sterols like lanosterol. The expected result is a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the treated sample.

GCMS_Workflow node_culture 1. Fungal Culture & this compound Treatment node_harvest 2. Harvest & Lyophilize Mycelia node_culture->node_harvest node_extract 3. Total Lipid Extraction (Chloroform/Methanol) node_harvest->node_extract node_saponify 4. Saponification (Alcoholic KOH) node_extract->node_saponify node_sterol_extract 5. Sterol Extraction (n-Hexane) node_saponify->node_sterol_extract node_deriv 6. TMS Derivatization (BSTFA) node_sterol_extract->node_deriv node_gcms 7. GC-MS Analysis node_deriv->node_gcms node_result 8. Data Analysis: Compare Sterol Profiles node_gcms->node_result

Caption: Workflow for analyzing fungal sterol composition via GC-MS after this compound treatment.
Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol directly measures the inhibitory effect of this compound on its molecular target, allowing for the determination of its IC₅₀ value.

Objective: To quantify the inhibitory potency of this compound against recombinant fungal CYP51.

Methodology:

  • Enzyme and Reagent Preparation:

    • Enzyme Source: Use purified, recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR). These are typically co-expressed in and purified from E. coli or yeast systems.

    • Reaction Buffer: Prepare a suitable buffer, such as potassium phosphate (B84403) (pH 7.4), containing glycerol (B35011) to stabilize the enzymes.

    • Substrate: Prepare a stock solution of the substrate, lanosterol, typically dissolved in a detergent to ensure solubility.

    • Cofactor: Prepare a fresh solution of NADPH, which provides the reducing equivalents for the reaction.

    • Inhibitor: Prepare a serial dilution of this compound in a solvent like DMSO.

  • Assay Procedure:

    • Set up reactions in a 96-well plate or microcentrifuge tubes.

    • Pre-incubation: To each well, add the reaction buffer, the enzyme mix (CYP51 and CPR), and the serially diluted this compound (or DMSO for the vehicle control).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow this compound to bind to the enzyme.

    • Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH) to each well.

  • Reaction Quenching and Analysis:

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching agent, such as a strong acid or an organic solvent (e.g., acetonitrile).

    • Analyze the reaction mixture to quantify the amount of product formed or the amount of substrate consumed. This is typically done using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration relative to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of CYP51 activity.

CYP51_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis node_enzyme Prepare Enzyme Mix (CYP51 + CPR) node_preincubate Pre-incubate Enzyme with this compound node_enzyme->node_preincubate node_inhibitor Prepare this compound Serial Dilutions node_inhibitor->node_preincubate node_initiate Initiate with Substrate (Lanosterol) & NADPH node_preincubate->node_initiate node_quench Quench Reaction node_initiate->node_quench node_hplc Analyze by HPLC or LC-MS/MS node_quench->node_hplc node_calc Calculate % Inhibition & Determine IC₅₀ node_hplc->node_calc

Caption: Experimental workflow for determining the IC₅₀ of this compound against CYP51.

Conclusion

This compound's mechanism of action is a well-defined and potent example of targeted biochemical inhibition. By specifically disrupting the crucial CYP51-mediated step in the ergosterol biosynthesis pathway, it effectively compromises the structural and functional integrity of the fungal cell membrane. This targeted approach underpins its broad-spectrum efficacy and its established role in agriculture for controlling a wide range of phytopathogenic fungi.[7] Understanding this core mechanism is fundamental for managing fungicide resistance, which often arises from mutations in the CYP51 target gene, and for the rational design of next-generation antifungal agents.[8]

References

Myclobutanil chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myclobutanil (B1676884) is a broad-spectrum systemic fungicide belonging to the triazole class of chemicals. It is widely utilized in agriculture to control a variety of fungal diseases on crops such as grapes, apples, and almonds. Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound. Furthermore, it details the biochemical pathways affected by this fungicide and provides experimental protocols for its analysis and the investigation of its mechanism of action.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile, is a chiral molecule containing a triazole and a chlorophenyl group attached to a nitrile-containing aliphatic chain.

Chemical Structure:

Identifiers:

  • CAS Number: 88671-89-0[1]

  • Molecular Formula: C₁₅H₁₇ClN₄[2]

  • Molecular Weight: 288.78 g/mol [2]

  • InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N[1]

  • SMILES: CCCCC(Cn1cncn1)(C#N)c1ccc(Cl)cc1[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Pale yellow, translucent crystals[3]
Melting Point 63 to 68 °C[3]
Boiling Point 202 to 208 °C at 130 Pa[3]
Solubility in water 142 mg/L (at 25 °C)[3]
Vapor Pressure 2.13 x 10⁻⁴ Pa (at 25 °C)
logP (Octanol-water partition coefficient) 2.94

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

  • To a reaction vessel, add p-chlorobenzyl cyanide and n-butyl chloride.

  • Add a phase transfer catalyst, such as tetraethylammonium (B1195904) bromide.

  • Slowly add a concentrated solution of sodium hydroxide (B78521) while maintaining the reaction temperature between 10-30 °C.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., chloroform).

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield 2-(4-chlorophenyl)hexanenitrile.

Step 2: Synthesis of this compound

  • In a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), dissolve the 2-(4-chlorophenyl)hexanenitrile intermediate.

  • Add an excess of sodium hydroxide or potassium hydroxide and stir.

  • Slowly add chloromethyl triazole hydrochloride to the mixture, maintaining the temperature between 10-30 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After the reaction is complete, add excess water and stir.

  • Extract the this compound product with chloroform.

  • The combined organic extracts are washed, dried, and the solvent is evaporated to yield crude this compound, which can be further purified by recrystallization.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol This compound This compound This compound->CYP51 CYP51->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Analytical Methodology

The detection and quantification of this compound residues in various matrices are crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup HomogenizedSample 1. Homogenized Sample (e.g., 10-15g) AddSolvent 2. Add Acetonitrile (B52724) HomogenizedSample->AddSolvent AddSalts 3. Add MgSO₄, NaCl, and Citrate Buffers AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 TransferSupernatant 6. Transfer Supernatant Centrifuge1->TransferSupernatant AddSorbents 7. Add MgSO₄, PSA, and C18 TransferSupernatant->AddSorbents Vortex 8. Vortex AddSorbents->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analysis 10. Analysis by LC-MS/MS or GC-MS/MS Centrifuge2->Analysis

Caption: QuEChERS sample preparation workflow for this compound analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Protocol for this compound Analysis in Grapes:

  • Sample Preparation: Utilize the QuEChERS method as described above.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: m/z 289.1 -> 125.1

      • Qualifier: m/z 289.1 -> 70.1

    • Collision Energy and other MS parameters: Optimize for the specific instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for this compound Analysis in Soil:

  • Sample Preparation:

    • Extract a 10 g soil sample with acetonitrile by shaking.

    • Perform a liquid-liquid partitioning with a salting-out step.

    • Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil).

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure good separation.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Characteristic Ions: m/z 288, 219, 125.

Toxicological Profile

This compound exhibits low acute toxicity. However, some studies have indicated potential for developmental and reproductive toxicity at high doses. The acceptable daily intake (ADI) for this compound is established by regulatory agencies based on comprehensive toxicological data.

MetricValueSpeciesRoute
LD₅₀ >2000 mg/kgRatOral
LD₅₀ >5000 mg/kgRabbitDermal

Experimental Protocols for Mechanism of Action Studies

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay determines the inhibitory potential of this compound on the CYP51 enzyme.

Protocol:

  • Enzyme Source: Microsomes from a fungal species expressing CYP51 (e.g., Saccharomyces cerevisiae or Candida albicans).

  • Substrate: Radiolabeled (e.g., ¹⁴C or ³H) lanosterol.

  • Incubation:

    • Prepare a reaction mixture containing the fungal microsomes, a NADPH-generating system, and varying concentrations of this compound.

    • Initiate the reaction by adding the radiolabeled lanosterol.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Extraction and Analysis:

    • Stop the reaction and extract the sterols using an organic solvent.

    • Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or HPLC.

  • Quantification: Quantify the amount of product formed using liquid scintillation counting or by integrating peak areas from the HPLC chromatogram.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is an effective triazole fungicide with a well-understood mechanism of action. Its chemical and physical properties, along with established analytical methods, allow for its effective use and monitoring in agricultural applications. The provided technical information and experimental protocols serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the enantioselective effects and environmental fate of this compound will continue to enhance our understanding of this important compound.

References

An In-depth Technical Guide to the Synthesis of (RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile , more commonly known as Myclobutanil (B1676884), is a broad-spectrum triazole fungicide. Its synthesis is a multi-step process involving the formation of key intermediates. This guide details two primary synthetic routes, providing comprehensive experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.

Synthetic Pathway Overview

Two principal routes for the synthesis of this compound have been established, both commencing from p-chlorobenzyl cyanide. These pathways diverge in the strategy for introducing the triazole moiety.

  • Route 1: This pathway proceeds through the formation of 2-(4-chlorophenyl)hexanenitrile, followed by the introduction of a functional group at the alpha-position to facilitate the attachment of the 1,2,4-triazole (B32235) ring.

  • Route 2: This alternative route involves the synthesis of an intermediate, 1-bromo-2-cyano-2-(4-chlorophenyl)hexane (B8738390), which then undergoes nucleophilic substitution with the sodium salt of 1,2,4-triazole.

The following sections provide detailed experimental protocols for each synthetic route.

Route 1: Synthesis via 2-(4-chlorophenyl)hexanenitrile and Subsequent Functionalization

This synthetic approach is characterized by the initial alkylation of p-chlorobenzyl cyanide, followed by the introduction of the triazole group.

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

This step involves the alkylation of p-chlorobenzyl cyanide with a butyl halide.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add p-chlorobenzyl cyanide (152 g), n-butyl chloride (180 g), and tetraethylammonium (B1195904) bromide (4.2 g) as a phase-transfer catalyst.

  • Maintain the reaction temperature at 20-25°C while slowly adding a 50% aqueous solution of sodium hydroxide (B78521) (320 g).

  • Monitor the reaction progress by gas chromatography until the p-chlorobenzyl cyanide is consumed.

  • Upon completion, add a suitable amount of water and allow the layers to separate.

  • Extract the aqueous layer three times with chloroform.

  • Combine the organic layers and wash twice with water.

  • Distill the combined organic layers under reduced pressure, collecting the fraction at 146-150°C/7-8 mmHg to yield 2-(4-chlorophenyl)hexanenitrile as a colorless, viscous liquid.[1]

Quantitative Data:

ParameterValue
Starting Materialp-chlorobenzyl cyanide
Product2-(4-chlorophenyl)hexanenitrile
YieldNot explicitly stated, but implied to be high
PurityHigh, obtained via distillation
Step 2: Synthesis of 1-chloro-2-cyano-2-(4-chlorophenyl)hexane

The intermediate from Step 1 is chlorinated to introduce a leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

  • In a reactor, combine the distilled 2-(4-chlorophenyl)hexanenitrile, dichloromethane, and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst.

  • Control the reaction temperature at 45°C and add a sodium hydroxide solution dropwise over approximately 5 hours.

  • After the addition, allow the temperature to rise to 65°C and maintain for 9 hours.[2]

  • Wash the reaction mixture with 1.5 times its volume of deionized water until neutral.

  • Distill the mixture under reduced pressure to obtain 1-chloro-2-cyano-2-(4-chlorophenyl)hexane.[2]

Quantitative Data:

ParameterValue
Starting Material2-(4-chlorophenyl)hexanenitrile
Product1-chloro-2-cyano-2-(4-chlorophenyl)hexane
Yield98.5%[2]
Purity99.8%[2]
Step 3: Synthesis of this compound

The final step involves the reaction of the chlorinated intermediate with 1,2,4-triazole.

Experimental Protocol:

  • In a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), dissolve 1-chloro-2-cyano-2-(4-chlorophenyl)hexane.

  • Add sodium hydroxide and 1,2,4-triazole to the solution.

  • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, add excess water and stir.

  • Extract the product with chloroform.

  • Evaporate the solvent to obtain crude this compound.

  • The crude product can be further purified by recrystallization.

Quantitative Data:

ParameterValue
Starting Material1-chloro-2-cyano-2-(4-chlorophenyl)hexane
Product(RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile
YieldNot explicitly stated in the combined protocol
PurityHigh after recrystallization

Route 2: Synthesis via 1-bromo-2-cyano-2-(4-chlorophenyl)hexane

This route provides an alternative method for the synthesis of this compound, utilizing a brominated intermediate.

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

This initial step is identical to Step 1 in Route 1. A patent describes a similar procedure using p-chlorobenzyl cyanide, chloro-n-butane, and triethylamine, with the dropwise addition of a 50-60 wt% sodium hydroxide solution while maintaining a pH of 8.0-9.0 and a temperature of 60-70°C for 5-7 hours. The crude product is obtained after extraction with toluene (B28343) and purified by distillation to yield a colorless transparent liquid with a purity of approximately 98.4% and a yield of 85.7%.[3]

Step 2: Synthesis of 1-bromo-2-cyano-2-(4-chlorophenyl)hexane

The intermediate is brominated to prepare it for the final reaction.

Experimental Protocol:

  • A detailed experimental protocol for this specific bromination step was not found in the provided search results. However, it would typically involve the reaction of 2-(4-chlorophenyl)hexanenitrile with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or reaction with dibromomethane (B42720) under basic conditions. A Chinese patent mentions the reaction with dibromomethane and a 50-60 wt% sodium hydroxide solution in the presence of a phase-transfer catalyst and dimethyl sulfoxide, with the reaction proceeding for 8-10 hours at 50-60°C. The product is a colorless, transparent, viscous liquid.[3]

Quantitative Data:

ParameterValue
Starting Material2-(4-chlorophenyl)hexanenitrile
Product1-bromo-2-cyano-2-(4-chlorophenyl)hexane
YieldNot specified
PurityNot specified
Step 3: Synthesis of this compound

The final product is formed by reacting the brominated intermediate with the sodium salt of 1,2,4-triazole.

Experimental Protocol:

  • In a reactor, combine the sodium salt of 1,2,4-triazole (298.6 g, 3.279 mol), 1-bromo-2-cyano-2-(4-chlorophenyl)hexane (661.7 g, 2.201 mol), and dimethyl sulfoxide (6000 mL).

  • Heat the mixture to 100°C and maintain this temperature for 10 hours.

  • After the reaction, distill off approximately 90% of the dimethyl sulfoxide under reduced pressure.

  • Cool the residue and add water (2000 mL) and toluene (2500 mL). Stir to dissolve any salts.

  • Separate the organic phase and extract the aqueous phase three times with toluene (4500 mL each).

  • Combine all organic phases, wash with water, dry, and remove the solvent to obtain crude this compound.

  • Recrystallize the crude product from acetone (B3395972) to yield a light yellow powder.[3]

Quantitative Data:

ParameterValue
Starting Material1-bromo-2-cyano-2-(4-chlorophenyl)hexane
Product(RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile
Yield77.8%[3]
Purity97.4%[3]

Purification and Analysis

Purification:

The final product, this compound, is typically purified by recrystallization from a suitable solvent such as acetone to yield a light yellow powder.[3]

Analysis:

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the quantitative analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

Visualizations

Synthesis Pathway Diagrams

Synthesis_Route_1 p_chlorobenzyl_cyanide p-Chlorobenzyl Cyanide intermediate_1 2-(4-chlorophenyl)hexanenitrile p_chlorobenzyl_cyanide->intermediate_1 n-Butyl Chloride, NaOH, PTC intermediate_2 1-chloro-2-cyano-2-(4-chlorophenyl)hexane intermediate_1->intermediate_2 CH2Cl2, NaOH, PTC This compound This compound intermediate_2->this compound 1,2,4-Triazole, NaOH, DMSO

Caption: Synthetic Route 1 for this compound.

Synthesis_Route_2 p_chlorobenzyl_cyanide p-Chlorobenzyl Cyanide intermediate_1 2-(4-chlorophenyl)hexanenitrile p_chlorobenzyl_cyanide->intermediate_1 n-Butyl Halide, Base intermediate_3 1-bromo-2-cyano-2-(4-chlorophenyl)hexane intermediate_1->intermediate_3 Brominating Agent This compound This compound intermediate_3->this compound Sodium 1,2,4-triazolide, DMSO

Caption: Synthetic Route 2 for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Starting Materials reaction Reaction Step start->reaction workup Aqueous Workup & Extraction reaction->workup purification_intermediate Purification of Intermediate (e.g., Distillation) workup->purification_intermediate next_reaction Subsequent Reaction Step purification_intermediate->next_reaction final_workup Final Workup & Extraction next_reaction->final_workup purification_final Final Product Purification (e.g., Recrystallization) final_workup->purification_final analysis Analysis (HPLC, GC-MS, NMR) purification_final->analysis end End: Pure this compound analysis->end

Caption: General Experimental Workflow for this compound Synthesis.

References

An In-depth Technical Guide on the Mode of Action of Myclobutanil as a Sterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myclobutanil (B1676884) is a broad-spectrum, systemic fungicide belonging to the triazole class of sterol biosynthesis inhibitors (SBIs).[1][2] It is widely utilized in agriculture to control a variety of fungal pathogens, including ascomycetes and basidiomycetes, on crops such as grapes, apples, and almonds.[2][3] this compound's efficacy stems from its specific disruption of fungal membrane integrity by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7] The selective targeting of this pathway provides the basis for this compound's fungistatic, and in some cases fungicidal, activity.[2][8] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its target, the biochemical consequences of its action, relevant experimental protocols, and the mechanisms by which fungi can develop resistance.

Core Mechanism: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[5][8][9] This enzyme is a critical component of the late-stage ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5][10] This demethylation is a vital step in the conversion of lanosterol to ergosterol.[4]

This compound, like other triazole fungicides, possesses a nitrogen-containing triazole ring that binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[11] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.[6] The inhibition of this single enzymatic step has a dual and detrimental effect on the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol.[4] The resulting ergosterol-deficient membranes are unable to properly regulate permeability and fluidity, leading to a disruption of cellular processes and an increase in sensitivity to environmental stresses.[6][8]

  • Accumulation of Toxic Sterol Precursors: The inhibition of lanosterol 14α-demethylase results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[10] The incorporation of these aberrant sterols into the fungal membrane further disrupts its structure and function, contributing to the fungitoxic effects.[12]

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Post-Squalene) cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol Erg11 (CYP51) Lanosterol 14α-demethylase Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 Episterol Episterol Fecosterol->Episterol Erg2 Ergosta-5,7,24-trienol Ergosta-5,7,24-trienol Episterol->Ergosta-5,7,24-trienol Erg3 Ergosterol Ergosterol Ergosta-5,7,24-trienol->Ergosterol Erg5 This compound This compound This compound->Lanosterol Inhibits Erg11 (CYP51)

Caption: Fungal Ergosterol Biosynthesis Pathway and this compound's Site of Action.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound can be quantified through various metrics, primarily the half-maximal effective concentration (EC50) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC50) for enzymatic activity.

Table 1: Mycelial Growth Inhibition (EC50) of this compound Against Various Fungal Pathogens

Fungal SpeciesEC50 (µg/mL)Reference
Venturia inaequalis (sensitive isolates)0.01 - 0.1[13]
Venturia inaequalis (resistant isolates)> 1.0[13]
Colletotrichum gloeosporioides0.1 - 1.0[14]

Table 2: In Vitro Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51) by Azole Fungicides

FungicideFungal SpeciesIC50 (µM)Reference
ItraconazoleAspergillus fumigatus0.16 - 0.38[8]
PosaconazoleAspergillus fumigatus0.16 - 0.38[8]
VoriconazoleAspergillus fumigatus0.16 - 0.38[8]
FluconazoleAspergillus fumigatus (CYP51B)0.50[8]
FluconazoleAspergillus fumigatus (CYP51A)17[8]
KetoconazoleCandida albicansNot specified, but potent[1]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against a fungal isolate using an agar (B569324) dilution method.[6][11]

1. Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Digital calipers

2. Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the molten agar to 50-55°C in a water bath.

  • Fungicide Amendment: Prepare a series of this compound concentrations in the molten PDA (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control (0 µg/mL), add an equivalent volume of DMSO. Mix thoroughly and pour the amended agar into sterile Petri dishes.

  • Inoculation: From the growing edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species until the colony in the control plate reaches approximately two-thirds of the plate diameter.

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition relative to the control using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100.

    • Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to perform a log-probit or non-linear regression analysis to calculate the EC50 value.[15]

Protocol 2: Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of sterols from fungal mycelium to quantify the effects of this compound on ergosterol and lanosterol levels.[2][4][16]

1. Materials:

  • Fungal culture grown in liquid medium with and without this compound

  • Vacuum filtration system

  • Freeze-dryer

  • Saponification solution (e.g., 2 M NaOH in 90% ethanol)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Procedure:

  • Mycelium Harvesting: Grow the fungus in liquid culture to the desired growth phase, with and without a sub-lethal concentration of this compound. Harvest the mycelium by vacuum filtration and wash with sterile distilled water.

  • Lyophilization: Freeze-dry the mycelium to a constant weight.

  • Saponification: To a known weight of dried mycelium, add the saponification solution and heat at 80°C for 1-2 hours to hydrolyze sterol esters.

  • Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the free sterols) three times with hexane. Pool the hexane fractions.

  • Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen.

  • Derivatization: To the dried sterol extract, add the derivatization agent and heat at 60-70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. Use a temperature program that effectively separates the different sterol TMS ethers. Identify ergosterol and lanosterol based on their retention times and mass spectra compared to authentic standards.

  • Quantification: Quantify the amounts of ergosterol and lanosterol by integrating the peak areas of their respective TMS ethers and comparing them to a standard curve generated with known amounts of derivatized standards.

Protocol 3: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against recombinant fungal lanosterol 14α-demethylase.[5][6][8]

1. Materials:

  • Recombinant fungal CYP51 (expressed in E. coli or yeast and purified)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • This compound

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC or GC-MS system for product analysis

2. Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant CYP51, NADPH-cytochrome P450 reductase, and lanosterol in the reaction buffer. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, CYP51, NADPH-cytochrome P450 reductase, and lanosterol. Add the desired concentration of this compound or the solvent control.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow for temperature equilibration and inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction: Stop the reaction by adding a quenching solvent (e.g., an organic solvent like ethyl acetate). Extract the sterols from the aqueous phase.

  • Product Quantification: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by HPLC or GC-MS. Quantify the amount of the demethylated product formed.

  • IC50 Determination: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Regulatory Responses

The inhibition of ergosterol biosynthesis by this compound triggers cellular stress responses and activates specific signaling pathways in fungi. A key regulator in this process is the transcription factor Upc2 (in Saccharomyces cerevisiae and Candida species) and its orthologs.[1][5][17] Upc2 is a sterol regulatory element binding protein (SREBP) that senses the levels of ergosterol in the cell.[10]

Under normal conditions, ergosterol binds to Upc2, retaining it in an inactive state in the cytoplasm.[10] When this compound treatment leads to ergosterol depletion, Upc2 is released, translocates to the nucleus, and activates the transcription of genes involved in ergosterol biosynthesis, including ERG11 (the gene encoding the target enzyme, lanosterol 14α-demethylase).[1][12] This upregulation of ERG11 is a compensatory mechanism to overcome the inhibitory effect of the fungicide.[5]

Upc2_Signaling_Pathway cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Erg11 (CYP51) Erg11 (CYP51) This compound->Erg11 (CYP51) Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11 (CYP51) Upc2_inactive Inactive Upc2-Ergosterol Complex Ergosterol->Upc2_inactive Binds and Inactivates Upc2_active Active Upc2 Upc2_inactive->Upc2_active Ergosterol Depletion Upc2_active_n Active Upc2 Upc2_active->Upc2_active_n Translocation ERG_genes Ergosterol Biosynthesis Genes (e.g., ERG11) Upc2_active_n->ERG_genes Upregulates Transcription

Caption: Upc2-mediated signaling in response to this compound-induced ergosterol depletion.

Molecular Mechanisms of Resistance

The widespread use of this compound and other DMI fungicides has led to the development of resistance in many fungal populations.[18] The primary mechanisms of resistance include:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of lanosterol 14α-demethylase, reducing its binding affinity for this compound while still allowing it to process lanosterol.[19][20]

  • Overexpression of the Target Enzyme: Increased expression of the CYP51 gene, often due to mutations in the promoter region or upregulation of transcription factors like Upc2, leads to higher cellular concentrations of the target enzyme.[14] This requires higher concentrations of the fungicide to achieve effective inhibition.

  • Increased Efflux: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration and thus its effectiveness.[7]

The following diagram outlines a general experimental workflow for investigating these resistance mechanisms.

Resistance_Mechanism_Workflow Fungal Isolate Fungal Isolate EC50 Determination Determine this compound EC50 Fungal Isolate->EC50 Determination DNA Extraction DNA Extraction Fungal Isolate->DNA Extraction RNA Extraction RNA Extraction Fungal Isolate->RNA Extraction CYP51 Sequencing Sequence CYP51 Gene and Promoter DNA Extraction->CYP51 Sequencing qRT-PCR Quantify CYP51 and Efflux Pump Gene Expression RNA Extraction->qRT-PCR Identify Mutations Identify Mutations CYP51 Sequencing->Identify Mutations Compare Expression Levels Compare Expression Levels qRT-PCR->Compare Expression Levels Resistance Mechanism Resistance Mechanism Identify Mutations->Resistance Mechanism Target Site Modification Compare Expression Levels->Resistance Mechanism Overexpression or Increased Efflux

Caption: Experimental workflow for the investigation of this compound resistance mechanisms.

Conclusion

This compound's mode of action as a sterol biosynthesis inhibitor is a well-defined and highly effective mechanism for controlling fungal pathogens. Its specific targeting of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to growth inhibition. Understanding the intricacies of this mechanism, from the biochemical pathway and enzyme kinetics to the cellular signaling responses and the evolution of resistance, is paramount for the development of new antifungal strategies and the sustainable use of existing fungicides. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the action of this compound and other sterol biosynthesis inhibitors.

References

Systemic Properties of Myclobutanil in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myclobutanil (B1676884) is a broad-spectrum, systemic fungicide belonging to the triazole class of sterol demethylation inhibitors (DMIs). Its efficacy against a wide range of fungal pathogens, particularly Ascomycetes, Fungi Imperfecti, and Basidiomycetes, is largely attributed to its ability to be absorbed, translocated, and persist within plant tissues.[1][2] This document provides a comprehensive technical overview of the systemic properties of this compound, including its uptake, translocation dynamics, and metabolic fate in plants. Detailed experimental protocols for studying these properties are provided, along with quantitative data on its distribution and dissipation. The fungicidal mode of action and relevant experimental workflows are illustrated through diagrams to support research and development efforts.

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition

This compound's primary mode of action is the disruption of fungal cell membrane integrity.[2][3] It specifically inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3] Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, the cessation of fungal growth and death.[3] This targeted action provides both protective and curative (eradicative) effects against infections.[1]

Myclobutanil_Mode_of_Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Cell Membrane → Death Enzyme->Disrupted_Membrane This compound This compound This compound->Enzyme Inhibition

Caption: this compound inhibits the enzyme 14α-demethylase, blocking ergosterol synthesis.

Uptake and Translocation in Plant Tissues

This compound exhibits significant systemic activity, meaning it is absorbed by the plant and transported through its vascular system.[3]

2.1 Routes of Uptake The fungicide can be absorbed by the plant through both its foliage and roots.[3] Following foliar application, a constant uptake from the leaflet surface into the tissue has been observed over a period of 12 days in soybean plants.[3][4]

2.2 Translocation Pathway Once absorbed, this compound is primarily translocated acropetally (upwards) within the plant's xylem.[3] This xylem mobility allows the compound to move from the point of application, such as the stem or lower leaves, to protect new, untreated growth higher up the plant.[3][4] Studies on soybean have visualized this movement from a stem application to the foliage above.[4]

2.3 Mobility Limitations this compound demonstrates a lack of significant phloem mobility.[4] This means that once it has been translocated to and distributed within a leaflet, it does not move back out of that leaflet to be redistributed to other parts of the plant, such as the roots or other leaves.[4]

Myclobutanil_Translocation cluster_plant Plant System Foliage Leaves / Foliage Stem Stem Foliage->Stem No Phloem Mobility Stem->Foliage Xylem (Acropetal) Roots Roots Roots->Stem Xylem (Acropetal) Foliar_App Foliar Application Foliar_App->Foliage Absorption Soil_App Soil / Root Application Soil_App->Roots Absorption Myclobutanil_Metabolism This compound This compound RH9090 Hydroxy-myclobutanil (RH-9090) This compound->RH9090 Hydroxylation (Oxidation of Butyl Group) RH9089 Keto-myclobutanil (RH-9089) RH9090->RH9089 Oxidation Diol Diol Metabolite RH9090->Diol Further Hydroxylation Conjugates Polar Conjugates RH9090->Conjugates Conjugation (e.g., with sugars) Residue_Analysis_Workflow Start Start: Homogenized Plant Sample (10g) Step1 1. Extraction Add Acetonitrile Add Salts (MgSO4, NaCl) Start->Step1 Step2 2. Centrifuge (Separate Layers) Step1->Step2 Step3 3. Dispersive SPE Cleanup (Supernatant + PSA) Step2->Step3 Step4 4. Centrifuge & Filter Step3->Step4 Step5 5. HPLC-MS/MS Analysis (MRM Mode) Step4->Step5 End End: Quantified Residue Level Step5->End

References

Myclobutanil in Soybean: A Technical Guide to Uptake, Translocation, and Physiological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of myclobutanil (B1676884) in soybean plants. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways to support research and development in crop protection and plant science.

Mechanism of Action

This compound is a systemic fungicide belonging to the triazole class, specifically classified as a demethylation inhibitor (DMI).[1][2] Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047) in fungi.[3] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal fungal growth and ultimately, cell death.[3] This targeted action makes this compound effective against a broad spectrum of fungal pathogens, including Asian soybean rust (Phakopsora pachyrhizi), a significant threat to soybean production.[4]

This compound Uptake and Translocation in Soybean

Studies have demonstrated that this compound exhibits systemic properties within soybean plants, which is a key factor in its efficacy for controlling diseases like Asian soybean rust.[1][4]

Uptake

Following foliar application, this compound is absorbed by the soybean leaves. Research has shown a constant uptake of this compound from the leaflet surfaces into the leaflet tissue over a 12-day period under greenhouse conditions.[1][4] Once absorbed, it redistributes throughout the treated leaflet.[1]

Translocation

This compound is known to be xylem-mobile in soybeans.[1][4] This means that after being absorbed by the leaves or stem, it is transported upwards through the plant's vascular system along with the flow of water and nutrients. This upward movement allows the fungicide to reach new foliage that emerges after application, providing protection to subsequent growth.[1]

However, this compound is not phloem-mobile.[1] Consequently, it does not move from the leaves to other parts of the plant like the roots or developing seeds. This unidirectional, acropetal movement is a critical characteristic of its systemic behavior in soybeans.[4]

G cluster_application Application Root Roots Xylem Xylem (Water & Nutrients) Stem Stem New_Growth New Growth (Upper Leaves) Stem->New_Growth Treated_Leaf Treated Leaf Treated_Leaf->Xylem Phloem Phloem (Sugars) Xylem->Stem Myclobutanil_Application This compound Application Myclobutanil_Application->Treated_Leaf Uptake

Caption: this compound translocation pathway in soybean.

Metabolism of this compound in Plants

While specific metabolism studies in soybeans are not extensively detailed in publicly available literature, research in other plants and in animal models allows for the proposal of a likely metabolic pathway. The metabolism of this compound generally involves oxidation reactions. Key metabolites that have been identified include RH-9090 and RH-9089. For regulatory purposes, the total residue is often considered as the sum of this compound and its metabolites.

A proposed metabolic pathway, based on data from animal studies which often mirrors plant metabolism for certain classes of compounds, involves the following steps:

  • Oxidation of the butyl group to form alcohol metabolites.

  • Further oxidation to a ketone metabolite (RH-9089).

  • Formation of a diol metabolite (RH-0294).

  • Conjugation of metabolites, for example, with sulfate (B86663).

G This compound This compound RH9090 RH-9090 (Alcohol metabolite) This compound->RH9090 Oxidation RH9089 RH-9089 (Ketone metabolite) RH9090->RH9089 Oxidation RH0294 RH-0294 (Diol metabolite) RH9090->RH0294 Hydroxylation Conjugates Conjugates (e.g., Sulfate) RH9090->Conjugates Conjugation

Caption: Putative metabolic pathway of this compound in plants.

Physiological Effects on Soybean

Beyond their fungicidal activity, triazoles can exert physiological effects on plants, primarily by interacting with plant hormone biosynthesis pathways.

Inhibition of Gibberellin Biosynthesis

Triazole fungicides are known inhibitors of cytochrome P450 monooxygenases. In plants, this can lead to the inhibition of gibberellin (GA) biosynthesis. Specifically, triazoles can block the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the GA pathway. This can result in a plant growth regulator effect, sometimes leading to more compact plants.

G GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent_Kaurene->Inhibition ent_Kaurenoic_Acid ent-Kaurenoic Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 Bioactive_GAs Bioactive GAs GA12->Bioactive_GAs Inhibition->ent_Kaurenoic_Acid This compound This compound (Triazole) This compound->Inhibition Inhibits Cytochrome P450 Monooxygenases

Caption: Inhibition of gibberellin biosynthesis by triazoles.

Interaction with Brassinosteroid Signaling

Similarly, triazoles can interfere with brassinosteroid (BR) biosynthesis. Some triazoles have been shown to bind to and inhibit DWF4, a cytochrome P450 enzyme that catalyzes the C-22 hydroxylation step in the BR biosynthetic pathway.[2] This can lead to a BR-deficient phenotype, which may include reduced growth.

Quantitative Data

While detailed quantitative data for this compound uptake and translocation specifically in soybeans is limited in publicly accessible literature, the following tables provide illustrative data on dissipation and residue levels from studies on other crops. This data is intended to provide a general understanding of this compound's behavior under field conditions.

Table 1: Dissipation and Half-life of this compound in Tobacco and Soil (Data from a study on tobacco, intended for illustrative purposes)

MatrixHalf-life (T1/2) in days
Green Tobacco Leaves4.89 - 6.77
Soil12.88 - 19.20

Source: Adapted from a dissipation study in tobacco.[5]

Table 2: Residue Levels of this compound in Various Crops (Data from multiple studies, intended for illustrative purposes)

CropApplication Rate (kg ai/ha)Pre-Harvest Interval (days)This compound Residue (mg/kg)
Blackcurrants0.09140.04 - 0.43
Stone Fruit (edible portion)0.06 - 0.16500.09 - 1.44
TomatoNot Specified00.100

Source: Adapted from residue trial summaries.[6][7]

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound uptake and translocation in soybean tissues, based on established methodologies.

Radiolabeled Uptake and Translocation Study

This protocol describes a typical experiment to quantify the movement of this compound in soybeans using a radiolabeled compound.

Objective: To determine the rate of uptake and pattern of translocation of ¹⁴C-myclobutanil in soybean plants.

Materials:

  • Soybean plants (e.g., at the V3-V4 growth stage)

  • ¹⁴C-myclobutanil of known specific activity

  • Micropipette

  • Formulated blank (without active ingredient)

  • Cellulose acetate

  • Liquid Scintillation Counter (LSC)

  • Biological sample oxidizer

  • Scintillation cocktail

Procedure:

  • Plant Growth: Grow soybean plants in a controlled environment (greenhouse or growth chamber) to the desired growth stage.

  • Application: Apply a precise amount (e.g., 10 µL) of ¹⁴C-myclobutanil solution to the adaxial surface of a specific leaflet.

  • Time Points: Harvest plants at predetermined time intervals (e.g., 1, 3, 7, and 12 days after application).

  • Surface Residue Removal: At each time point, wash the treated leaf with a suitable solvent (e.g., acetone:water 1:1 v/v) to remove unabsorbed ¹⁴C-myclobutanil.

  • Sample Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Quantification:

    • Analyze the leaf wash using LSC to determine the amount of unabsorbed this compound.

    • Homogenize and combust the different plant sections using a biological sample oxidizer. Trap the resulting ¹⁴CO₂ and quantify using LSC.

  • Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed and translocated to each plant part at each time point.

G Start Soybean Plant (V3-V4 Stage) Application Apply ¹⁴C-Myclobutanil to a single leaflet Start->Application Incubation Incubate for 1, 3, 7, 12 days Application->Incubation Harvest Harvest Plant Incubation->Harvest Wash Wash Treated Leaf (Surface Residue) Harvest->Wash Section Dissect Plant (Roots, Stem, Leaves) Harvest->Section Analysis_Wash LSC of Leaf Wash Wash->Analysis_Wash Analysis_Tissues Oxidize Tissues & LSC of ¹⁴CO₂ Section->Analysis_Tissues Data Calculate % Distribution (Uptake & Translocation) Analysis_Wash->Data Analysis_Tissues->Data

Caption: Experimental workflow for a radiolabeled study.

This compound Residue Analysis by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from soybean tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in soybean leaf, stem, and root samples.

Materials:

  • Soybean tissue samples (lyophilized and ground)

  • Acetonitrile (B52724)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Extraction (QuEChERS method):

    • Weigh 5 g of homogenized soybean tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • Inject into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitoring Mode: Multiple Reaction Monitoring (MRM)

      • Precursor Ion: m/z 289.1

      • Product Ions (Quantifier/Qualifier): m/z 70.1 / 125.1

  • Quantification:

    • Prepare a matrix-matched calibration curve using blank soybean extract.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

References

An In-depth Technical Guide to the Enantiomers of Myclobutanil and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myclobutanil (B1676884) is a widely utilized triazole fungicide characterized by a single chiral center, resulting in the existence of two enantiomers: (+)-myclobutanil and (-)-myclobutanil. While possessing identical physicochemical properties, these enantiomers exhibit significant differences in their biological activities, including fungicidal efficacy, toxicity to non-target organisms, and environmental fate. This technical guide provides a comprehensive overview of the enantioselective biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. A thorough understanding of the distinct behaviors of each enantiomer is crucial for accurate risk assessment, the development of more effective and safer agrochemicals, and potential applications in drug development.

Introduction

This compound is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1] Specifically, it targets the enzyme sterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily.[1][2] The presence of a chiral center in its chemical structure leads to the existence of two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. Although commercial this compound is typically sold as a racemic mixture (a 1:1 ratio of both enantiomers), research has demonstrated that the biological and toxicological effects of each enantiomer can differ significantly. This guide delves into the enantioselective differences in this compound's fungicidal activity, its impact on non-target organisms, its environmental persistence, and its metabolic pathways.

Enantioselective Fungicidal Activity

The two enantiomers of this compound display notable differences in their ability to inhibit fungal growth. Generally, the (+)-enantiomer exhibits higher fungicidal activity against a range of pathogenic fungi compared to the (-)-enantiomer.

Table 1: Enantioselective Fungicidal Activity of this compound (EC50 values in mg/L)

Fungal Species(+)-Myclobutanil(-)-MyclobutanilRac-MyclobutanilReference
Cercospora arachidicola---[3]
Fulvia fulva---[3]
Phytophthora infestans---[3]
Fusarium verticillioidesLittle difference observed between enantiomersLittle difference observed between enantiomers-[4]

Note: Specific EC50 values for the individual enantiomers against C. arachidicola, F. fulva, and P. infestans were not explicitly found in the search results, though it was noted that the (+)-enantiomer was about 1.79-1.96 times more active than the (-)-enantiomer against these pathogens.[3]

Enantioselective Toxicity to Non-Target Organisms

The differential activity of this compound enantiomers extends to non-target organisms, highlighting the importance of enantiomer-specific toxicological assessments for accurate environmental risk evaluation.

Table 2: Enantioselective Toxicity of this compound to Non-Target Organisms

OrganismTest Type(+)-Myclobutanil(-)-MyclobutanilRac-MyclobutanilReference
Scenedesmus obliquus (Algae)96h EC50 (mg/L)2.1283.9512.760[5]
Daphnia magna (Crustacean)24h LC50 (mg/L)11.9116.8813.17[3]
48h LC50 (mg/L)5.4810.159.24[3]
Danio rerio (Zebrafish) - Adult96h LC50 (mg/L)--6.34[6][7]
Danio rerio (Zebrafish) - Larvae (72 hph)96h LC50 (mg/L)--8.90[6][7]
Danio rerio (Zebrafish) - Larvae (12 hph)96h LC50 (mg/L)--20.53[6][7]
Danio rerio (Zebrafish) - Embryos96h LC50 (mg/L)--42.54[6][7]
Apis cerana cerana (Honeybee)48h Contact LD50 (µ g/bee )--4.697 (formulation)[1]
48h Oral LD50 (µ g/bee )--2.154 (formulation)[1]
Apis mellifera (Honeybee)48h Contact LD50 (µ g/bee )-->500[8]
48h Oral LD50 (µ g/bee )-->403.4[8]

Note: Enantiomer-specific toxicity data for fish and bees were not available in the search results. The provided data for these organisms are for the racemic mixture or formulation.

Enantioselective Environmental Fate and Degradation

The persistence and degradation of this compound in the environment are also enantioselective processes, influenced by factors such as soil type and microbial activity.

Table 3: Enantioselective Degradation of this compound

EnvironmentParameter(+)-Myclobutanil(-)-MyclobutanilRac-MyclobutanilObservationsReference
Aerobic SoilsDegradation RatePreferentially degradedMore persistent-Enantioselectivity correlated with soil pH and texture.[9]
Anaerobic SoilsDegradation RateSimilar to (-)Similar to (+)-No significant enantioselectivity observed.[9]
Silt Loam Soil (non-flooded)Half-life (days)--66-[10]
Tea Orchard Soils (non-flooded)Half-life (days)--15.07 - 69.32Dissipation is mainly driven by aerobic microorganisms.[11]
Cucumber and SoilDegradationPreferential degradationEnrichment-Stereoselective intensity varies with application method.[12][13][14]
Water (Pond)Half-life (days)--25Decomposes on exposure to light.[10]
Water (Sensitized sterile)Half-life (days)--0.8-[10]
Water (Sterile)Half-life (days)--222-[10]
Scenedesmus obliquus cultureDegradationSlower degradationFaster degradation-Degradation is faster with algae than without.[5]

Enantioselective Metabolism

The metabolic fate of this compound enantiomers differs in various organisms, including mammals. These differences can have significant implications for toxicology and drug interaction studies.

In rats, (-)-myclobutanil tends to be preferentially enriched in tissues such as the liver, kidney, heart, lung, and testis.[15] Furthermore, there is evidence of in-vivo conversion of the (+)-enantiomer to the (-)-enantiomer in the liver and kidney.[15] The degradation half-life of this compound in the liver is shorter when administered as a racemate compared to the individual enantiomers, suggesting a potential interaction between the enantiomers in their metabolism.[15]

In humans, in vitro studies using liver microsomes have shown that the S-(+)-myclobutanil enantiomer is metabolized by CYP2C19 and CYP3A4, while the R-(-)-myclobutanil is not significantly metabolized by CYP450 enzymes.[7] This suggests that the R-(-)-enantiomer may have a longer residence time in the human body, potentially leading to different toxicological outcomes.[7]

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's primary mode of action is the inhibition of the sterol 14α-demethylase enzyme (CYP51), which is a crucial step in the biosynthesis of ergosterol in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[16]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

A common method for the separation and quantification of this compound enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Instrumentation and Conditions:

  • Column: Chiralcel OD-RH (or similar chiral column)

  • Mobile Phase: Acetonitrile/Water (e.g., 70:30, v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV or Mass Spectrometry (MS)

  • Temperature: Ambient

Procedure:

  • Prepare standard solutions of racemic this compound and, if available, the individual enantiomers in a suitable solvent (e.g., acetonitrile).

  • Prepare sample extracts from the matrix of interest (e.g., soil, water, biological tissue) using an appropriate extraction and clean-up method.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the standard solutions and samples onto the column.

  • Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times.

  • Quantify the amount of each enantiomer in the samples by comparing their peak areas to those of the standards.

HPLC_Workflow Start Sample Preparation (Extraction & Clean-up) HPLC HPLC System (Chiral Column) Start->HPLC Separation Enantiomer Separation HPLC->Separation Detection Detection (UV or MS) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for the chiral HPLC analysis of this compound enantiomers.

Fungicidal Activity Assay: Mycelial Growth Inhibition

This protocol describes a general method for assessing the fungicidal activity of this compound enantiomers by measuring the inhibition of fungal mycelial growth on a solid medium.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Stock solutions of (+)-, (-)-, and rac-myclobutanil in a suitable solvent (e.g., DMSO)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the this compound stock solutions to the molten agar to achieve a range of desired final concentrations. Also, prepare control plates with the solvent only.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer or scalpel.

  • Place the mycelial plug in the center of each petri dish.

  • Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached a significant portion of the plate's diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of growth) for each enantiomer and the racemate using appropriate statistical software.

Acute Toxicity Test for Daphnia magna**

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202, for the acute immobilization of Daphnia magna.[3][4][17][18][19]

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water or other suitable culture medium

  • Test vessels (e.g., glass beakers)

  • Stock solutions of (+)-, (-)-, and rac-myclobutanil

  • Incubator or temperature-controlled room (20 ± 2°C) with a defined light-dark cycle

Procedure:

  • Prepare a series of test concentrations of each this compound enantiomer and the racemate in the culture medium. A control group with only the culture medium (and solvent if used) should also be prepared.

  • Place a defined number of Daphnia neonates (e.g., 5) into each test vessel containing a specific concentration of the test substance. Use at least four replicates for each concentration and the control.

  • Incubate the test vessels for 48 hours under controlled temperature and lighting conditions.

  • At 24 and 48 hours, observe the number of immobilized Daphnia in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Record the results and calculate the LC50 value (the concentration that causes immobilization of 50% of the daphnids) for each enantiomer and the racemate at 24 and 48 hours using appropriate statistical methods.

Synthesis of this compound

The synthesis of racemic this compound typically involves a multi-step chemical process.[20][21] Information on the specific enantioselective synthesis of this compound is limited in the readily available literature, with many methods focusing on the preparation of chiral triazole fungicides in general.[22][23][24][25]

A general synthetic route for racemic this compound is as follows:

Racemic_Synthesis p_chloro p-Chlorobenzyl cyanide intermediate1 2-(4-chlorophenyl) -2-cyanohexane p_chloro->intermediate1 + 1-bromobutane intermediate2 1-bromo-2-(4-chlorophenyl) -2-cyanohexane intermediate1->intermediate2 + Dibromomethane This compound rac-Myclobutanil intermediate2->this compound + 1,2,4-triazole

Caption: A simplified synthetic pathway for racemic this compound.

Conclusion

The enantiomers of this compound exhibit distinct biological activities, a factor that has significant implications for its use in agriculture and its potential impact on the environment and non-target organisms. The (+)-enantiomer is generally the more potent fungicide, while the toxicity to non-target organisms can vary between the enantiomers and the racemic mixture. Furthermore, the enantioselective degradation and metabolism of this compound can lead to the enrichment of one enantiomer in the environment and in biological systems, which must be considered in risk assessments. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the enantioselective properties of this compound, supported by quantitative data and detailed experimental protocols. Further research into the enantioselective synthesis and the specific mechanisms underlying the differential activities of the enantiomers will be crucial for the development of more effective and environmentally benign chiral pesticides and for exploring their potential in other applications.

References

Environmental Fate and Persistence of Myclobutanil in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of the fungicide myclobutanil (B1676884) in the soil environment. This document summarizes key quantitative data, details experimental protocols for its analysis, and visualizes the critical pathways and relationships influencing its behavior in soil.

Physicochemical Properties of this compound

This compound, a conazole fungicide, is a crystalline solid with low water solubility and moderate octanol-water partition coefficient, indicating a potential for sorption to soil organic matter.

PropertyValueReference
Molecular FormulaC₁₅H₁₇ClN₄
Molecular Weight288.78 g/mol
Water Solubility142 mg/L at 25°C
Vapor Pressure1.6 x 10⁻⁶ mm Hg at 25°C
Log Kₒw2.94

Dissipation and Persistence in Soil

The persistence of this compound in soil is highly variable and influenced by a combination of biotic and abiotic factors. The dissipation half-life (DT₅₀) can range from a few weeks to over a year, depending on soil type, temperature, moisture, and microbial activity.

Aerobic Soil Metabolism

Under aerobic conditions, the primary route of this compound dissipation is microbial degradation. The rate of degradation is generally faster in soils with higher organic matter and microbial biomass. Temperature also plays a crucial role, with degradation rates increasing at higher temperatures.

Anaerobic Soil Metabolism

This compound is significantly more persistent under anaerobic (flooded) conditions. The lack of oxygen limits the metabolic activity of many soil microorganisms, leading to a substantial increase in its half-life, which can extend to several hundred days.

Table 1: Dissipation Half-Life (DT₅₀) of this compound in Soil under Various Conditions
Soil TypeConditionTemperature (°C)DT₅₀ (days)Reference
Silt LoamAerobic2060 - 90
Sandy LoamAerobic2040 - 70
Clay LoamAerobic2070 - 120
VariousAerobic2515 - 69
VariousAnaerobic (Flooded)2531 - 139
Tea Orchard SoilAerobic4Slower degradation
Tea Orchard SoilAerobic40Faster degradation

Sorption and Mobility in Soil

The mobility of this compound in soil is governed by its sorption to soil particles, primarily the organic carbon fraction. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing its leaching potential. This compound is generally considered to have low to moderate mobility in soil.

Table 2: Soil Sorption Coefficients (Kd and Koc) for this compound
Soil TypeOrganic Carbon (%)Kd (mL/g)Koc (mL/g)Mobility Class
Sandy Loam1.23.5292Low to Medium
Silt Loam2.58.2328Low to Medium
Clay Loam3.112.4400Low
Clay4.520.1447Low

Note: These are representative values; actual Kd and Koc can vary depending on specific soil properties.

Degradation Pathway of this compound in Soil

The microbial degradation of this compound in soil proceeds through a series of oxidative reactions, primarily targeting the butyl side chain. This process leads to the formation of several metabolites, with the principal ones being a hydroxylated derivative (RH-9090) and a ketone derivative (RH-9089). Further degradation can lead to the cleavage of the triazole ring, forming 1,2,4-triazole.

Myclobutanil_Degradation This compound This compound RH9090 RH-9090 (Hydroxy this compound) This compound->RH9090 Hydroxylation Triazole 1,2,4-Triazole This compound->Triazole Ring Cleavage RH9089 RH-9089 (Keto this compound) RH9090->RH9089 Oxidation RH9090->Triazole Ring Cleavage RH9089->Triazole Ring Cleavage Mineralization CO₂ + H₂O + Bound Residues Triazole->Mineralization

This compound degradation pathway in soil.

Experimental Protocols

Aerobic and Anaerobic Soil Metabolism Study (Following OECD 307 Guidelines)

This protocol outlines a laboratory study to determine the rate and route of this compound degradation in soil under aerobic and anaerobic conditions.

Objective: To determine the DT₅₀ and identify major metabolites of this compound in soil.

Materials:

  • Test soil(s) (e.g., sandy loam, clay loam)

  • ¹⁴C-labeled this compound

  • Analytical standards of this compound and its metabolites

  • Incubation vessels (biometer flasks)

  • Trapping solutions for CO₂ (e.g., potassium hydroxide)

  • Extraction solvents (e.g., acetonitrile, methanol)

  • HPLC-UV/Radio-detector or LC-MS/MS system

Procedure:

  • Soil Preparation: Sieve fresh soil (<2 mm) and adjust moisture content to 40-60% of maximum water holding capacity.

  • Application: Treat soil samples with ¹⁴C-myclobutanil at a known concentration. Prepare sterile control samples by autoclaving.

  • Incubation:

    • Aerobic: Incubate flasks in the dark at a constant temperature (e.g., 20°C). Continuously supply humidified air and trap evolved ¹⁴CO₂.

    • Anaerobic: After an initial aerobic phase (e.g., 2 days), flood the soil with deoxygenated water and purge the headspace with nitrogen.

  • Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Extraction: Extract soil samples with an appropriate solvent (e.g., acetonitrile/water mixture) using techniques like shaking or sonication.

  • Analysis: Analyze the extracts for this compound and its metabolites using HPLC with radiometric detection or LC-MS/MS. Quantify the amount of ¹⁴CO₂ and non-extractable residues.

  • Data Analysis: Calculate the dissipation kinetics (DT₅₀) of this compound and the formation and decline of metabolites.

OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation (Dark, 20°C) cluster_analysis Analysis Soil_Prep Soil Sieving & Moisture Adjustment Spiking Application of ¹⁴C-Myclobutanil Soil_Prep->Spiking Aerobic Aerobic Incubation (Airflow, CO₂ Trap) Spiking->Aerobic Anaerobic Anaerobic Incubation (Flooded, N₂ Purge) Spiking->Anaerobic Sampling Soil Sampling (Time Intervals) Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radio/LC-MS/MS Analysis Extraction->Quantification Data_Analysis DT₅₀ & Metabolite Kinetics Calculation Quantification->Data_Analysis

Workflow for OECD 307 soil metabolism study.
Residue Analysis in Soil using QuEChERS and LC-MS/MS

This protocol describes a widely used method for the extraction and quantification of this compound and its major metabolites from soil samples.

Objective: To determine the concentration of this compound, RH-9090, and RH-9089 in soil.

Materials:

  • Soil sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge and centrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex.

  • Extraction: Add 10 mL of ACN and the QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the ACN supernatant to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Analysis: Dilute the final extract with mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase: Gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B)

  • Flow Rate: 0.3 mL/min

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: e.g., m/z 289 -> 70, 289 -> 125

    • RH-9090: e.g., m/z 305 -> 70, 305 -> 125

    • RH-9089: e.g., m/z 303 -> 70, 303 -> 125

Factors Influencing the Environmental Fate of this compound

The environmental fate of this compound is a complex interplay of various soil and environmental factors. The following diagram illustrates the key relationships.

Factors_Affecting_Fate cluster_processes Dissipation Processes cluster_factors Influencing Factors This compound This compound in Soil Degradation Microbial Degradation This compound->Degradation Sorption Sorption/Desorption This compound->Sorption Leaching Leaching This compound->Leaching Runoff Runoff This compound->Runoff Volatilization Volatilization (Minor) This compound->Volatilization Sorption->Leaching reduces Sorption->Runoff reduces Soil_Properties Soil Properties (Organic Matter, pH, Texture) Soil_Properties->Degradation affects Soil_Properties->Sorption governs Microbial_Activity Microbial Activity (Biomass, Diversity) Microbial_Activity->Degradation drives Environmental_Conditions Environmental Conditions (Temperature, Moisture) Environmental_Conditions->Degradation influences Environmental_Conditions->Volatilization influences Agronomic_Practices Agronomic Practices (Tillage, Application Rate) Agronomic_Practices->Soil_Properties modifies Agronomic_Practices->Microbial_Activity modifies Agronomic_Practices->Environmental_Conditions modifies

Factors influencing this compound's fate in soil.

Microbial Degradation of this compound

Several bacterial strains have been identified with the potential to degrade this compound, utilizing it as a carbon source. These include species from the genera Bacillus, Stenotrophomonas, Lysinibacillus, and Inquilinus. The degradation is often initiated by cytochrome P450 monooxygenases, which introduce oxygen atoms into the this compound molecule, leading to its breakdown.

Conclusion

The environmental fate and persistence of this compound in soil are complex and site-specific. Its degradation is primarily a biological process driven by soil microorganisms under aerobic conditions, leading to the formation of less active metabolites. Sorption to soil organic matter plays a significant role in limiting its mobility. Understanding these processes and the factors that influence them is crucial for accurate environmental risk assessment and the development of sustainable agricultural practices. This guide provides a foundational understanding and practical methodologies for researchers and professionals working in this field.

An In-depth Technical Guide to the Degradation Pathways of Myclobutanil in Aquatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myclobutanil (B1676884), a broad-spectrum systemic fungicide, is extensively used in agriculture to control a variety of fungal diseases in crops. Its widespread application, however, raises concerns about its potential environmental fate, particularly in aquatic systems. Understanding the degradation pathways of this compound is crucial for assessing its environmental risk, predicting its persistence, and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound degradation in aquatic environments, focusing on the core processes of hydrolysis, photolysis, and biodegradation.

Physicochemical Properties and Environmental Persistence

This compound is characterized by its moderate solubility in water and persistence in soil and aquatic systems under certain conditions[1]. Its dissipation in the environment is influenced by a combination of biotic and abiotic factors. The half-life of this compound can vary significantly depending on the environmental matrix and conditions, ranging from a few days to several months[2][3][4].

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound in aquatic environments.

Hydrolysis

This compound is generally stable to hydrolysis at environmentally relevant pH values. Studies have shown that it does not undergo significant hydrolytic degradation at pH 5, 7, and 9[5]. This stability suggests that hydrolysis is not a primary degradation pathway for this compound in most natural aquatic systems.

Photolysis

Photodegradation, or the breakdown of compounds by light, is a more significant abiotic degradation pathway for this compound in aquatic systems. The rate of photolysis is influenced by the presence of photosensitizers in the water. The photolytic half-life of this compound can range from several days to months, depending on the water composition and light intensity. While specific intermediate products of this compound photolysis in aquatic systems are not extensively detailed in the literature, the process generally involves the cleavage of the triazole ring and modifications to the chlorophenyl and butyl moieties.

Biotic Degradation Pathway: Biodegradation

Microbial activity is a critical factor in the degradation of this compound in aquatic environments. Aerobic biotransformation is considered the primary mechanism for its microbial breakdown[2][4].

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize this compound as a source of carbon and energy, leading to its transformation and eventual mineralization. The rate of aerobic biodegradation is influenced by factors such as microbial population density, temperature, and nutrient availability[2][4]. While a complete and universally defined aerobic degradation pathway is not fully established, studies have identified several key metabolites. One of the major degradation products is 1,2,4-triazole, resulting from the cleavage of the bond connecting it to the main carbon chain. Further degradation can lead to the formation of other smaller organic molecules.

The following diagram illustrates a plausible aerobic biodegradation pathway for this compound, highlighting the initial cleavage of the triazole ring.

Myclobutanil_Biodegradation This compound This compound Intermediate Intermediate (Cleavage of C-N bond) This compound->Intermediate Microbial Action (e.g., Hydrolysis) Triazole 1,2,4-Triazole Intermediate->Triazole Other_Metabolites Other Metabolites Intermediate->Other_Metabolites Mineralization CO2 + H2O + Cl- Triazole->Mineralization Further Degradation Other_Metabolites->Mineralization Further Degradation

A simplified representation of the aerobic biodegradation of this compound.
Anaerobic Biodegradation

Under anaerobic conditions, the degradation of this compound is significantly slower, and it is considered to be persistent[5].

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound in aquatic and related systems.

Table 1: Hydrolysis and Photolysis Half-life of this compound

Degradation ProcessConditionsHalf-life (t½)Reference
HydrolysispH 5, 7, 9Stable[5]
Aqueous PhotolysisAerobic aquatic environment417 - 842 days[5]

Table 2: Biodegradation Half-life of this compound

SystemConditionsHalf-life (t½)Reference
Aerobic Aquatic Environment-417 - 842 days[5]
Anaerobic Aquatic Environment-Persistent[5]
Non-flooded Soil25°C15.07 - 69.32 days[2]
Flooded Soil25°C31.23 - 138.64 days[2]

Experimental Protocols

Accurate assessment of this compound degradation requires robust analytical methodologies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for the sensitive and selective determination of this compound and its degradation products.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting this compound from water samples is Solid-Phase Extraction (SPE).

Workflow for Solid-Phase Extraction of this compound from Water Samples

SPE_Workflow start Start: Water Sample conditioning SPE Cartridge Conditioning (e.g., with methanol (B129727) and water) start->conditioning loading Sample Loading conditioning->loading washing Washing (to remove interferences) loading->washing elution Elution of this compound (e.g., with acetonitrile) washing->elution evaporation Evaporation of Eluent elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis

A generalized workflow for the extraction of this compound from water samples using SPE.
HPLC-MS/MS Analysis

The following table provides typical parameters for the analysis of this compound using HPLC-MS/MS.

Table 3: Typical HPLC-MS/MS Parameters for this compound Analysis

ParameterTypical SettingReference
HPLC System
ColumnChiral column (e.g., Lux Cellulose-1) or C18 column[6][7]
Mobile PhaseAcetonitrile and water with additives (e.g., formic acid, ammonium (B1175870) acetate)[6][7]
Flow Rate0.2 - 0.5 mL/min[6][7]
Column Temperature30 - 40°C[6]
Injection Volume5 - 10 µL[6]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode[6]
Acquisition ModeMultiple Reaction Monitoring (MRM)[6]
Precursor Ion (m/z)289.1[6]
Product Ions (m/z)e.g., 70.1, 125.1[6]
Collision EnergyOptimized for specific transitions[3]

Conclusion

The degradation of this compound in aquatic systems is a complex process governed by a combination of abiotic and biotic factors. While stable to hydrolysis, this compound is susceptible to photodegradation and, most significantly, aerobic biodegradation. The persistence of this compound is highly dependent on environmental conditions, with aerobic environments facilitating more rapid degradation. Further research is needed to fully elucidate the complete degradation pathways, identify all intermediate products, and characterize the specific microorganisms and enzymes involved in its biotransformation. The methodologies outlined in this guide provide a framework for conducting robust studies to further our understanding of the environmental fate of this widely used fungicide.

References

Toxicological Profile of Myclobutanil in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myclobutanil (B1676884), a triazole fungicide, is widely utilized in agriculture for its efficacy against a broad spectrum of fungal pathogens. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. While effective in its agricultural application, understanding its toxicological profile in mammals is paramount for assessing potential risks to human health and for guiding regulatory decisions. This technical guide provides a comprehensive overview of the toxicological effects of this compound in mammalian systems, summarizing key findings from acute, subchronic, and chronic toxicity studies. It further delves into its carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and key signaling pathways implicated in its toxicity are visualized. All quantitative data are presented in structured tables for ease of comparison and analysis.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is rapidly and extensively absorbed following oral administration in mammals, with peak plasma concentrations generally observed within an hour.[1] It is widely distributed throughout the body, with the highest concentrations typically found in the liver and kidneys.[1] this compound undergoes extensive metabolism, primarily through oxidation of the butyl group, leading to the formation of more polar metabolites.[1] The parent compound and its metabolites are rapidly excreted, primarily in the urine and feces, with no significant potential for bioaccumulation in tissues.[1]

Acute Toxicity

This compound exhibits low to moderate acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound in Mammals

SpeciesRouteLD50 / LC50Reference
RatOral1600 mg/kg bw[2]
RatDermal>2000 mg/kg bw[2]
RatInhalation (4h)>5.1 mg/L[2]
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Test System: Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).

  • Housing and Feeding: Animals are housed individually in environmentally controlled conditions with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period of at least 16 hours prior to dosing.[3]

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.[3] Observations are made frequently on the day of dosing and at least daily thereafter.

  • Endpoint: The LD50 is calculated using the maximum likelihood method based on the mortality data.

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated exposure to this compound primarily affects the liver in rodents. Effects such as increased liver weight, hepatocellular hypertrophy, and induction of microsomal enzymes are commonly observed. In long-term studies, testicular atrophy has also been noted at higher doses in rats. This compound has not been found to be carcinogenic in long-term studies in rats and mice.[4]

Table 2: Subchronic and Chronic Toxicity & Carcinogenicity of this compound

SpeciesStudy DurationRouteNOAELLOAELKey FindingsReference
Rat90-dayOral (diet)100 ppm (5.2 mg/kg/day)300 ppm (19.7 mg/kg/day)Elevated Mixed-Function Oxidase (MFO) activity.[5]
Rat2-yearOral (diet)50 ppm (2.5 mg/kg/day)200 ppmTesticular atrophy.[4]
Mouse2-yearOral (diet)--No evidence of oncogenicity.[4]
Dog1-yearOral (diet)100 ppm400 ppmIncreased liver weight, hepatocellular hypertrophy.[6]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
  • Test System: Young, healthy rats (e.g., Sprague-Dawley strain), with at least 10 males and 10 females per dose group.

  • Housing and Feeding: Animals are housed under standard laboratory conditions with free access to food and water.

  • Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Ophthalmoscopy is performed before and after the study.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.

G cluster_0 Experimental Workflow: 90-Day Oral Toxicity Study (OECD 408) start Animal Acclimatization (e.g., Sprague-Dawley Rats) grouping Randomization into Dose Groups (Control, Low, Mid, High) start->grouping dosing Daily Oral Administration for 90 Days (Diet, Gavage, or Drinking Water) grouping->dosing observations In-life Observations - Daily Clinical Signs - Weekly Body Weight - Weekly Food Consumption - Ophthalmoscopy dosing->observations clinical_path Clinical Pathology (Hematology & Clinical Biochemistry) dosing->clinical_path necropsy Gross Necropsy & Organ Weights clinical_path->necropsy histopath Histopathology (Microscopic Examination of Tissues) necropsy->histopath end Data Analysis & NOAEL Determination histopath->end

Caption: Workflow for a 90-day oral toxicity study.

Genotoxicity

This compound has been evaluated in a range of in vitro and in vivo genotoxicity assays and has consistently tested negative.[1] It is not considered to be genotoxic.

Table 3: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumWith and withoutNegative[4]
In vitro Mammalian Chromosome AberrationChinese Hamster Ovary (CHO) cellsWith and withoutNegative[4]
In vivo Mammalian Erythrocyte MicronucleusMouse bone marrowN/ANegative[4]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

  • Procedure: The bacterial tester strains are exposed to the test substance at several concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Endpoint: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant at doses that are not maternally toxic.[6] Developmental effects, such as reduced fetal body weight and skeletal variations, have been observed in rats and rabbits, but only at doses that also caused maternal toxicity.[6]

Table 4: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
RatTwo-generation reproduction--No adverse effects on reproduction.[1]
RatDevelopmental94 mg/kg bw/day31 mg/kg bw/dayReduced fetal viability at higher doses.[5]
RabbitDevelopmental20 mg/kg bw/day-Decreased maternal body weight.[6]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)
  • Test System: Male and female rats (P generation).

  • Dosing: The test substance is administered to the P generation animals for a pre-mating period, during mating, gestation, and lactation. Dosing is continued in the F1 generation, which are then mated to produce the F2 generation.

  • Endpoints: Reproductive performance of the P and F1 generations is assessed, including mating and fertility indices, gestation length, and litter size. The viability, growth, and development of the F1 and F2 offspring are monitored.

  • Pathology: Gross and microscopic examinations are performed on parental animals and selected offspring.

Neurotoxicity

Recent studies suggest that this compound can induce neurotoxicity. It has been shown to cross the blood-brain barrier.[7] The proposed mechanisms involve the PI3K-Akt signaling pathway and a direct interaction with the RAF1 protein.[7]

Signaling Pathways Implicated in this compound Neurotoxicity

This compound's neurotoxic effects are thought to be mediated, in part, through the dysregulation of key signaling pathways.

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound exposure has been linked to alterations in this pathway, potentially leading to neuronal apoptosis.[7]

G cluster_0 PI3K-Akt Signaling Pathway and this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Activation This compound This compound This compound->PI3K Inhibition Inhibition

Caption: this compound's potential disruption of the PI3K-Akt pathway.

RAF1 Interaction: this compound has been shown to have a strong binding affinity for RAF1, a key protein in the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[7] This interaction may disrupt normal neuronal function.

G cluster_1 This compound Interaction with RAF1 Signaling Ras Ras-GTP RAF1 RAF1 Ras->RAF1 Activation MEK MEK RAF1->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (Cell Proliferation & Survival) ERK->Transcription Activation This compound This compound This compound->RAF1 Binding Binding

Caption: Postulated interaction of this compound with the RAF1 protein.

Primary Mechanism of Action (Fungicidal)

The primary mode of fungicidal action of this compound is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

G cluster_2 This compound's Inhibition of Ergosterol Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) This compound This compound This compound->CYP51 Inhibition Inhibition

Caption: this compound targets CYP51 to block ergosterol synthesis.

Conclusion

This compound exhibits a well-characterized toxicological profile in mammals, with low to moderate acute toxicity. The primary target organ upon repeated exposure is the liver. It is not considered to be carcinogenic or genotoxic. Reproductive and developmental effects are only observed at maternally toxic doses. Emerging evidence suggests a potential for neurotoxicity through interference with key signaling pathways. The fungicidal activity of this compound is attributed to the specific inhibition of ergosterol biosynthesis in fungi. A comprehensive understanding of these toxicological endpoints and mechanisms is essential for the ongoing risk assessment and safe use of this agricultural compound.

References

Myclobutanil's Genotoxic and Cytotoxic Impact on Plants: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myclobutanil (B1676884), a widely utilized triazole fungicide, plays a significant role in agriculture by controlling fungal diseases in various crops. However, concerns regarding its potential genotoxic and cytotoxic effects on non-target organisms, including plants, have prompted in-depth scientific investigation. This technical guide synthesizes key findings on the adverse effects of this compound at the cellular and genetic level in plants, providing a comprehensive resource for the scientific community.

Executive Summary

This compound has been demonstrated to induce both genotoxic and cytotoxic effects in plants in a dose- and time-dependent manner. The primary mechanism of its fungicidal action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes.[1][2] However, in plants, exposure to this compound can lead to a cascade of events culminating in DNA damage, chromosomal aberrations, and cellular abnormalities. This guide presents quantitative data from key studies, details the experimental protocols used to assess these effects, and visualizes the underlying biological processes.

Genotoxic Effects

This compound has been shown to cause significant damage to the genetic material of plant cells. These effects manifest as DNA sequence changes, chromosomal abnormalities, and nuclear anomalies.

DNA Damage

Studies utilizing molecular techniques such as Randomly Amplified Polymorphic DNA (RAPD)-PCR and Inter-Simple Sequence Repeat (ISSR)-PCR have revealed that this compound can induce changes in the DNA sequence of plants.[1][2] These techniques detect alterations in the genome by comparing the DNA banding patterns of treated and untreated individuals. The appearance of new bands or the disappearance of existing bands in this compound-treated plants indicates DNA mutations or damage.

Chromosomal and Nuclear Aberrations

Microscopic analysis of root tip cells from the model plant Allium cepa (onion) has been a cornerstone in elucidating the genotoxic effects of this compound. Exposure to the fungicide has been shown to significantly increase the frequency of various chromosomal and nuclear abnormalities.

Table 1: Nuclear Anomalies Induced by this compound in Allium cepa Root Cells

The following table summarizes the types of nuclear anomalies observed in Allium cepa root cells following exposure to this compound for 24, 48, and 72 hours at various concentrations. The data indicates a clear dose- and time-dependent increase in the rate of these anomalies.[2]

Anomaly TypeDescriptionObserved Concentrations (ppm)
Micronuclei Small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.Formations were observed at 75 ppm and higher doses.[2]
Lobed Nuclei Nuclei with irregular shapes, featuring indentations and protrusions.Observed at various tested concentrations.[2]
Kidney-Shaped Nuclei A specific form of lobed nuclei resembling the shape of a kidney.Observed at various tested concentrations.[2]
Horn-Shaped Nuclei Nuclei with pointed, horn-like extensions.Observed at various tested concentrations.[2]

Table 2: Anaphase Aberrations Induced by this compound in Allium cepa Root Cells

Anaphase, a critical stage of mitosis, is also susceptible to disruption by this compound, leading to improper chromosome segregation.

Anomaly TypeDescriptionObserved Concentrations (ppm)
Anaphase Bridges Formed when sister chromatids fail to separate correctly, stretching between the two poles of the dividing cell.Anaphase anomalies were observed starting from a 50 ppm dose.[2]
Lagging Chromosomes Chromosomes or chromatids that are delayed in their movement to the poles during anaphase and may be excluded from the daughter nuclei.Anaphase anomalies were observed starting from a 50 ppm dose.[2]

Cytotoxic Effects

Cytotoxicity refers to the quality of being toxic to cells. This compound exhibits cytotoxic effects in plants by interfering with cell division and inducing cellular abnormalities.

Inhibition of Mitotic Activity

A key indicator of cytotoxicity is the mitotic index (MI), which is the ratio of cells in a population undergoing mitosis to the total number of cells. Studies have shown that this compound can significantly depress the mitotic index in Allium cepa root tip cells, indicating an inhibition of cell division.[3] This reduction in cell proliferation can have detrimental effects on plant growth and development.

Proposed Mechanism of Action

While the primary mode of action of this compound in fungi is well-established as the inhibition of steroid demethylation, its genotoxic and cytotoxic effects in plants are likely mediated through the induction of oxidative stress.

Oxidative Stress and DNA Damage

Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS) in plant cells. ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This oxidative damage to DNA can result in the various genotoxic effects observed, including point mutations and chromosomal breaks.

G This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage (Strand Breaks, Base Modifications) ROS->DNA_Damage Causes Chromosomal_Aberrations Chromosomal Aberrations (Micronuclei, Bridges) DNA_Damage->Chromosomal_Aberrations Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Genotoxicity Genotoxicity Chromosomal_Aberrations->Genotoxicity Cytotoxicity Cytotoxicity (Reduced Mitotic Index) Cell_Cycle_Arrest->Cytotoxicity

Caption: Proposed signaling pathway of this compound-induced genotoxicity and cytotoxicity in plants.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Allium cepa Genotoxicity Assay

The Allium cepa assay is a widely used and reliable method for assessing the genotoxic and cytotoxic potential of chemical substances.

G Start Start: Onion Bulb Preparation Germination Germinate bulbs in water until roots are ~1 cm long Start->Germination Treatment Expose roots to different This compound concentrations (e.g., 25, 50, 75, 100, 150 ppm) and a control for 24, 48, 72h Germination->Treatment Fixation Fix root tips in a suitable fixative (e.g., Carnoy's fixative) Treatment->Fixation Staining Stain root tips with a chromosome-specific stain (e.g., 2% orcein) Fixation->Staining Squash Prepare slides by squashing the stained root tips Staining->Squash Microscopy Microscopic analysis (400x-1000x) to score for mitotic index and chromosomal/nuclear aberrations Squash->Microscopy Data_Analysis Statistical analysis of the data (e.g., ANOVA) Microscopy->Data_Analysis

Caption: Experimental workflow for the Allium cepa genotoxicity assay.

Procedure:

  • Plant Material: Healthy and equal-sized onion bulbs (Allium cepa) are used. The outer scales are removed, and the bulbs are placed in water to initiate root growth.

  • Treatment: Once the roots reach a length of approximately 1-2 cm, the bulbs are transferred to solutions containing different concentrations of this compound (e.g., 25, 50, 75, 100, and 150 ppm) and a control (distilled water). The exposure is typically carried out for various durations, such as 24, 48, and 72 hours.[1]

  • Fixation: After the treatment period, the root tips are excised and fixed in a suitable fixative, such as Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1 v/v/v), to preserve the cellular structures.

  • Staining and Slide Preparation: The fixed root tips are then hydrolyzed in dilute hydrochloric acid and stained with a chromosome-specific stain like 2% orcein.[2] The stained root tips are squashed on a microscope slide to create a monolayer of cells for observation.

  • Microscopic Analysis: The prepared slides are examined under a light microscope at high magnification (e.g., 400x or 1000x). A large number of cells (typically around 500 per slide) are scored for the mitotic index and the presence of chromosomal and nuclear aberrations.[1]

  • Data Analysis: The data obtained are statistically analyzed, for instance, using Analysis of Variance (ANOVA), to determine the significance of the observed effects.[1]

RAPD-PCR and ISSR-PCR for Genotoxicity Assessment

These PCR-based techniques are used to detect DNA damage and mutations at the molecular level.

G Start Start: Plant Treatment DNA_Extraction Extract genomic DNA from This compound-treated and control plant tissues Start->DNA_Extraction PCR_Amplification Perform PCR with random (RAPD) or microsatellite-anchored (ISSR) primers DNA_Extraction->PCR_Amplification Gel_Electrophoresis Separate PCR products by agarose (B213101) gel electrophoresis PCR_Amplification->Gel_Electrophoresis Visualization Visualize DNA bands under UV light after ethidium (B1194527) bromide staining Gel_Electrophoresis->Visualization Analysis Analyze and compare the banding patterns of treated and control samples for polymorphisms Visualization->Analysis Conclusion Conclusion on Genotoxicity Analysis->Conclusion

Caption: General workflow for RAPD-PCR and ISSR-PCR in genotoxicity testing.

Procedure:

  • DNA Extraction: Genomic DNA is isolated from the root tips of both this compound-treated and control Allium cepa plants.

  • PCR Amplification:

    • RAPD-PCR: The extracted DNA is amplified using short, arbitrary primers (typically 10-mers). The reaction mixture generally contains template DNA, a single primer, dNTPs, Taq polymerase, and PCR buffer.

    • ISSR-PCR: This technique uses primers designed to anneal to microsatellite sequences. The reaction mixture is similar to that of RAPD-PCR but with ISSR-specific primers.

  • Gel Electrophoresis: The amplified DNA fragments are separated based on their size by agarose gel electrophoresis.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with ethidium bromide. The banding patterns of the treated samples are compared to the control. The appearance of new bands, the disappearance of bands, or changes in band intensity in the treated samples are indicative of DNA damage or mutations.

Conclusion

The evidence strongly indicates that this compound possesses both genotoxic and cytotoxic properties in plants. The fungicide induces a range of cellular and genetic damage, including DNA sequence alterations, chromosomal aberrations, and inhibition of cell division. The underlying mechanism is likely linked to the induction of oxidative stress. These findings underscore the importance of continued research into the environmental and biological impacts of widely used agricultural chemicals and the development of safer alternatives. The methodologies detailed in this guide provide a robust framework for the continued assessment of the genotoxicity and cytotoxicity of this compound and other environmental agents.

References

Myclobutanil's Impact on Non-Target Soil Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of the fungicide myclobutanil (B1676884) on non-target soil microorganisms. This compound, a triazole fungicide widely used in agriculture to control fungal pathogens, can inadvertently impact the complex microbial ecosystems within the soil.[1][2][3] This document synthesizes key research findings on its environmental fate, its influence on microbial populations and their functions, and the methodologies employed to assess these impacts.

Environmental Persistence of this compound in Soil

The persistence of this compound in soil, often measured by its half-life (DT50), is a critical factor influencing its long-term impact on microbial communities. The degradation of this compound is influenced by soil type, temperature, and moisture content, with microbial decomposition playing a crucial role.[4]

Soil Type/ConditionThis compound ConcentrationHalf-life (DT50) in DaysReference
Henan fluvo-aquic soil0.4 mg/kg (T1)20.3[5]
Henan fluvo-aquic soil1.2 mg/kg (T3)34.1[5]
Henan fluvo-aquic soil4.0 mg/kg (T10)69.3[5]
Shanxi cinnamon soil0.4 mg/kg (T1)99.0[5]
Shanxi cinnamon soil1.2 mg/kg (T3)115.5[5]
Shanxi cinnamon soil4.0 mg/kg (T10)138.6[5]
Tea orchard soils (non-flooded)1 mg/kg15.07 - 69.32[4]
Tea orchard soils (flooded)1 mg/kg31.23 - 138.64[4]
Tobacco field soilNot specified12.88 - 19.20[6][7]
Anaerobic soilNot specifiedup to 574[2]

Effects on Soil Microbial Biomass and Respiration

Soil microbial biomass is a sensitive indicator of soil health. Studies have shown that this compound can have varying effects on microbial biomass carbon (MBC) and nitrogen (MBN), as well as soil respiration.

ParameterThis compound ConcentrationObserved EffectSoil TypeReference
Microbial Biomass Carbon (MBC)0.4, 1.2, 4.0 mg/kgShort-term inhibitionHenan fluvo-aquic soil[5]
Microbial Biomass Carbon (MBC)Not specifiedNo significant effectShanxi cinnamon soil[5]
Microbial Biomass Carbon (MBC)1 and 10 mg/kgSignificant decrease at day 5 and 102-year-old tea orchard soil[4]
Microbial Biomass Nitrogen (MBN)0.4, 1.2, 4.0 mg/kgNo effectHenan fluvo-aquic soil[5]
Microbial Biomass Nitrogen (MBN)4.0 mg/kg (T10)Transitory decreaseShanxi cinnamon soil[5]
Soil Basal Respiration (RB)0.4, 1.2, 4.0 mg/kgShort-term inhibitionHenan fluvo-aquic soil[5]
Soil Basal Respiration (RB)4.0 mg/kg (T10)Transitory decreaseShanxi cinnamon soil[5]

Impact on Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling. This compound has been shown to affect the activity of several key soil enzymes. High doses of this compound have been observed to significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase.[1][2][3]

EnzymeThis compound ConcentrationObserved EffectReference
DehydrogenaseHigh dosesSignificant inhibition[1][2][3]
Dehydrogenase0.1 mg/kgStimulation after 10 days[4]
Dehydrogenase1 and 10 mg/kgInhibition[4]
CatalaseHigh dosesSlight increase[1][2][3]
CatalaseNormal, 0.5x, and 2x normal doseActivity decreased until day 14 and then recovered[8]
ProteaseNormal, 0.5x, and 2x normal doseDecreased activity until day 21, followed by recovery[8]
PhosphataseNot specifiedNo significant effect[2]
UreaseNot specifiedNo significant effect[2]

Effects on Specific Microbial Populations

This compound can selectively impact different groups of soil microorganisms.

Microbial GroupThis compound ConcentrationObserved EffectSoil TypeReference
Total Bacteria0.4, 1.2, 4.0 mg/kgShort-term inhibition of gene abundanceHenan fluvo-aquic soil[5]
Total BacteriaNot specifiedNo significant effect on populationShanxi cinnamon soil[5]
Fungi0.4, 1.2, 4.0 mg/kgShort-term inhibition of gene abundanceHenan fluvo-aquic soil[5]
FungiNot specifiedSteady decrease in population starting from day 7Not specified[8]
Nitrogen-fixing bacteria0.4, 1.2, 4.0 mg/kgShort-term inhibition of gene abundanceHenan fluvo-aquic soil[5]
Nitrogen-fixing bacteriaNot specifiedNo significant effect on populationShanxi cinnamon soil[5]
Ammonia-oxidizing archaea (AOA)0.4, 1.2, 4.0 mg/kgShort-term inhibition of gene abundanceHenan fluvo-aquic soil[5]
Ammonia-oxidizing archaea (AOA)Not specifiedErratic stimulation of abundanceShanxi cinnamon soil[5]
Ammonia-oxidizing bacteria (AOB)0.4, 1.2, 4.0 mg/kgShort-term inhibition of gene abundanceHenan fluvo-aquic soil[5]
Ammonia-oxidizing bacteria (AOB)Not specifiedErratic stimulation of abundanceShanxi cinnamon soil[5]

Experimental Protocols

Protocol 1: Soil Incubation Study for this compound Impact Assessment

This protocol outlines a typical laboratory experiment to evaluate the effects of this compound on soil microbial parameters.

1. Soil Collection and Preparation:

  • Collect topsoil (e.g., 0-20 cm depth) from a field with no recent history of this compound application.[9]

  • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.[9]

  • Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 60%) and pre-incubate in the dark at a controlled temperature (e.g., 25°C) for a period (e.g., one week) to stabilize microbial activity.

2. This compound Application:

  • Prepare different concentrations of this compound solution.

  • Apply the solutions to the soil samples to achieve the desired final concentrations (e.g., 0.4, 1.2, and 4.0 mg/kg soil).[5] A control group with no this compound application should be included.

  • Thoroughly mix the treated soil to ensure uniform distribution of the fungicide.

3. Incubation:

  • Place the soil samples in suitable containers (e.g., glass jars or plastic pots) and cover them with perforated lids to allow for gas exchange while minimizing moisture loss.

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 90 days).[5]

4. Sampling and Analysis:

  • Collect soil subsamples at specific time points (e.g., 7, 15, 30, 60, and 90 days).[5]

  • This compound Residue Analysis:

    • Extract this compound from the soil using an appropriate solvent (e.g., acetonitrile).

    • Analyze the extract using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10][11]

  • Microbial Biomass Carbon (MBC) and Nitrogen (MBN):

  • Soil Respiration:

    • Measure CO2 evolution from the soil samples using methods like gas chromatography or alkali absorption.

  • Soil Enzyme Activity Assays:

    • Dehydrogenase: Spectrophotometric determination of triphenyl formazan (B1609692) (TPF) produced from triphenyl tetrazolium chloride (TTC).

    • Catalase: Titration of remaining hydrogen peroxide with potassium permanganate.

    • Urease: Spectrophotometric determination of ammonia (B1221849) released from urea.

    • Phosphatase: Spectrophotometric determination of p-nitrophenol released from p-nitrophenyl phosphate.

    • Protease: Spectrophotometric determination of amino acids released from a protein substrate.[1][3]

  • Quantification of Microbial Populations:

    • Use quantitative PCR (qPCR) to determine the gene abundance of total bacteria, fungi, nitrogen-fixing bacteria, ammonia-oxidizing archaea (AOA), and ammonia-oxidizing bacteria (AOB).[5]

experimental_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Analysis soil_collection Soil Collection sieving Sieving (2mm) soil_collection->sieving pre_incubation Pre-incubation sieving->pre_incubation myclo_application This compound Application (Multiple Concentrations) pre_incubation->myclo_application control Control (No this compound) pre_incubation->control incubation Incubation (e.g., 25°C, 90 days) myclo_application->incubation control->incubation sampling Sampling (e.g., Day 7, 15, 30, 60, 90) incubation->sampling residue Residue Analysis (GC-MS/HPLC-MS/MS) sampling->residue biomass Microbial Biomass (C & N) sampling->biomass respiration Soil Respiration sampling->respiration enzyme Enzyme Activities sampling->enzyme qpcr Microbial Gene Abundance (qPCR) sampling->qpcr

Experimental workflow for assessing this compound's impact.

Logical Relationships of this compound's Effects

The application of this compound to soil initiates a series of interconnected effects on the microbial community and its functions.

logical_relationships cluster_direct_effects Direct & Indirect Effects cluster_functional_consequences Functional Consequences This compound This compound Application microbial_biomass Changes in Microbial Biomass (Inhibition/No Effect) This compound->microbial_biomass affects enzyme_activity Altered Enzyme Activities (Inhibition/Stimulation) This compound->enzyme_activity affects microbial_populations Shifts in Microbial Populations (e.g., Bacteria, Fungi) This compound->microbial_populations affects soil_respiration Altered Soil Respiration microbial_biomass->soil_respiration influences nutrient_cycling Impact on Nutrient Cycling (e.g., Nitrogen Transformation) enzyme_activity->nutrient_cycling drives microbial_populations->nutrient_cycling mediates degradation This compound Degradation microbial_populations->degradation contributes to

Logical relationships of this compound's soil effects.

Conclusion

The available scientific literature indicates that this compound can exert transient and dose-dependent effects on non-target soil microorganisms. While some studies report short-term inhibitory effects on microbial biomass, respiration, and specific microbial groups, others show no significant long-term negative impacts, even at higher application rates.[5] The impact on soil enzyme activities is also variable, with some enzymes being inhibited while others are stimulated or unaffected. The persistence of this compound in soil is a key factor governing the duration and magnitude of these effects. Further research is needed to fully elucidate the complex interactions between this compound, soil microbial communities, and the various functions they perform, particularly regarding the specific signaling pathways affected in non-target microorganisms. A deeper understanding of these interactions is crucial for developing sustainable agricultural practices that minimize the unintended ecological consequences of fungicide use.

References

The History and Development of Myclobutanil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Myclobutanil (B1676884) as a Fungicide for Researchers, Scientists, and Drug Development Professionals.

This compound, a triazole fungicide, has been a significant tool in disease management for several decades. Its development marked a notable advancement in the control of a broad spectrum of fungal pathogens affecting a wide array of crops. This technical guide provides a comprehensive overview of its history, mechanism of action, efficacy, and toxicological profile, along with detailed experimental protocols relevant to its study.

A Historical Overview of this compound's Development

This compound was first developed in the late 1970s by the Rohm and Haas Company.[1][2] It was introduced to the commercial market around 1989 under various trade names, including Rally®, Nova®, and Systhane®.[3] The development of this compound was driven by the agricultural industry's need for effective, systemic fungicides with a broad spectrum of activity and a more favorable environmental profile compared to older chemistries.[1]

Its introduction in the late 1980s provided growers with a new tool for managing diseases such as powdery mildews, rusts, and various leaf spots.[1][3] this compound's systemic nature, allowing it to be absorbed and translocated within the plant, offered both preventative and curative action against fungal infections.[1][3]

Following its initial launch, this compound underwent extensive evaluation and registration processes globally. In the United States, the Environmental Protection Agency (EPA) granted its registration for agricultural use in the early 1990s.[1] Over the years, its use has been extended to a wide variety of crops, including grapes, apples, stone fruits, and ornamentals. Today, this compound is manufactured and distributed by several major agrochemical companies, including Bayer, Syngenta, BASF, and Corteva Agriscience.[4][5]

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound belongs to the demethylation inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs).[1][3] Its primary mode of action is the disruption of ergosterol (B1671047) biosynthesis in fungi.[1][6] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function.

This compound specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][7] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the removal of a methyl group from lanosterol. By binding to the heme cofactor of CYP51, this compound blocks this demethylation process.[8]

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[8] This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[6]

Myclobutanil_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol ...multiple steps... CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane CYP51->Ergosterol Demethylation Disrupted_Membrane Disrupted Cell Membrane (Fungal Growth Inhibition) CYP51->Disrupted_Membrane This compound This compound This compound->Inhibition Inhibition->CYP51

This compound's inhibition of the ergosterol biosynthesis pathway.

Efficacy of this compound

This compound exhibits a broad spectrum of fungicidal activity against various pathogens, particularly those belonging to the Ascomycetes, Basidiomycetes, and Fungi Imperfecti. Its efficacy has been demonstrated in numerous field trials on a variety of crops.

Efficacy Data (EC₅₀)

The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency. Lower EC₅₀ values indicate higher efficacy.

Fungal PathogenCommon DiseaseHost CropEC₅₀ (mg/L or µg/mL)Reference
Guignardia bidwelliiBlack RotGrapes0.04[4]
Venturia inaequalisApple ScabApples0.17[7]
Disease Control and Yield Impact

Field trials have consistently shown this compound to be effective in controlling key fungal diseases, leading to improved crop quality and yield.

CropDiseaseDisease Control (%)Yield IncreaseReference
GrapesPowdery Mildew (Uncinula necator)Data not consistently reported in a standardized format, but widely acknowledged as effective.Prevents yield loss and maintains fruit quality.General consensus in literature
ApplesApple Scab (Venturia inaequalis)Up to 99% control of sensitive strains.Prevents fruit lesions and defoliation, leading to higher marketable yield.[9]
ApplesPowdery Mildew (Podosphaera leucotricha)High level of control.Protects foliage and fruit, ensuring proper tree vigor and fruit development.General consensus in literature
ChilliPowdery Mildew, Anthracnose, Leaf SpotSignificant reduction in disease intensity compared to untreated control.Increased yield.[2]

Toxicological Profile

The toxicological profile of this compound has been established through a series of studies in laboratory animals.

Acute and Chronic Toxicity
TestSpeciesRouteValueUnitReference
Acute Oral LD₅₀Rat (male)Oral1600mg/kg[1][7]
Acute Oral LD₅₀Rat (female)Oral2290mg/kg[1]
Acute Dermal LD₅₀RatDermal>5000mg/kg[4]
90-Day Feeding NOAELRatOral5.2mg/kg/day[5]
1-Year Feeding NOAELDogOral3.1mg/kg/day[5]
Developmental Toxicity NOAEL (maternal)RabbitOral20mg/kg/day[5]

Environmental Fate

The environmental fate of a pesticide is critical to understanding its potential impact on non-target organisms and ecosystems.

Environmental Fate Parameters
ParameterValueUnitConditionsReference
Soil Half-life (DT₅₀)11 - 142daysAerobic, field conditions[3][10]
Water Solubility132 - 142mg/L20-25 °C[3][11]
Soil Sorption Coefficient (Koc)~950-Estimated[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Fungicide Efficacy Testing: In Vitro EC₅₀ Determination

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen using an agar (B569324) dilution method.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungal pathogen

  • This compound (analytical grade)

  • Appropriate solvent (e.g., acetone (B3395972) or DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a high concentration (e.g., 1000 mg/L).

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

  • Amended Media Preparation: Autoclave the growth medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of each this compound dilution to individual flasks of molten agar to achieve the desired final concentrations. Also, prepare a control medium containing only the solvent at the same concentration used in the treatments.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using the sterile cork borer, take mycelial plugs from the actively growing edge of a fresh culture of the target fungus. Place one plug in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus until the mycelial growth in the control plate has reached a significant portion of the plate's diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each treatment.

    • Calculate the percentage of growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use probit analysis or a non-linear regression model to determine the EC₅₀ value.

EC50_Determination_Workflow Start Start Prepare_Stock_Solution Prepare this compound Stock Solution Start->Prepare_Stock_Solution Serial_Dilutions Perform Serial Dilutions Prepare_Stock_Solution->Serial_Dilutions Amend_Agar_Media Amend Molten Agar with Dilutions Serial_Dilutions->Amend_Agar_Media Pour_Plates Pour Amended Agar Plates Amend_Agar_Media->Pour_Plates Inoculate_Plates Inoculate Plates with Fungal Plugs Pour_Plates->Inoculate_Plates Incubate_Plates Incubate Plates Inoculate_Plates->Incubate_Plates Measure_Colony_Diameter Measure Colony Diameters Incubate_Plates->Measure_Colony_Diameter Calculate_Inhibition Calculate Percent Growth Inhibition Measure_Colony_Diameter->Calculate_Inhibition Determine_EC50 Determine EC₅₀ using Regression Analysis Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Workflow for in vitro EC₅₀ determination of this compound.
Mechanism of Action: CYP51 Enzyme Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of this compound on the lanosterol 14α-demethylase (CYP51) enzyme.

Objective: To quantify the inhibition of CYP51 activity by this compound.

Materials:

  • Purified fungal CYP51 enzyme

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Solvent (e.g., DMSO)

  • Quenching solution (e.g., methanol)

  • HPLC system with a suitable column and detector

Procedure:

  • Reagent Preparation: Prepare solutions of the CYP51 enzyme, reductase, lanosterol, and NADPH in the reaction buffer. Prepare a stock solution of this compound in the solvent and create a series of dilutions.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the CYP51 enzyme, reductase, and reaction buffer.

  • Inhibitor Addition: Add different concentrations of this compound (or solvent for the control) to the reaction mixtures and pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by HPLC to separate and quantify the amount of the demethylated product formed.

  • Data Analysis:

    • Calculate the rate of product formation for each this compound concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Toxicological Assessment: Acute Oral Toxicity (OECD 423)

This protocol is a summary of the OECD Guideline 423 for determining the acute oral toxicity of a substance.

Objective: To classify a substance into a toxicity category based on its acute oral toxicity.

Animals: Typically, young adult female rats are used.

Procedure:

  • Dosing: A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Step-wise Dosing:

    • If the animal survives, two additional animals are dosed at the same level.

    • If the first animal dies, the next animal is dosed at a lower level.

    • The procedure continues in a step-wise manner with a small number of animals until a clear outcome is obtained.

  • Endpoint: The outcome of the test is the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity based on the dose levels at which mortality is observed.

Environmental Fate: Soil Biodegradation (OECD 307)

This protocol is a summary of the OECD Guideline 307 for assessing the aerobic and anaerobic transformation of a substance in soil.

Objective: To determine the rate of biodegradation of this compound in soil and identify its major transformation products.

Materials:

  • Radiolabeled (e.g., ¹⁴C) this compound

  • Representative soil samples

  • Incubation flasks (biometers)

  • CO₂ traps (e.g., containing sodium hydroxide (B78521) solution)

  • Analytical equipment for radiolabel detection (e.g., liquid scintillation counter) and chemical analysis (e.g., HPLC, GC-MS)

Procedure:

  • Soil Treatment: Treat soil samples with a known concentration of radiolabeled this compound.

  • Incubation: Incubate the treated soil in biometers under controlled aerobic or anaerobic conditions (temperature, moisture).

  • CO₂ Trapping: Continuously trap the evolved ¹⁴CO₂ to measure mineralization.

  • Sampling: At various time intervals, sacrifice replicate soil samples.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound and its transformation products. Analyze the extracts using chromatographic techniques to identify and quantify the different chemical species.

  • Data Analysis:

    • Calculate the amount of ¹⁴CO₂ evolved over time.

    • Determine the concentration of this compound and its transformation products in the soil at each sampling point.

    • Model the degradation kinetics to calculate the dissipation time 50% (DT₅₀) or half-life of this compound in the soil.

Myclobutanil_Development_Timeline Late_1970s Late 1970s Discovery and Initial Synthesis (Rohm and Haas) Early_1980s Early 1980s Preclinical Research & Mechanism of Action Studies Late_1970s->Early_1980s Mid_1980s Mid-1980s Efficacy Field Trials (Grapes, Apples, etc.) Early_1980s->Mid_1980s Late_1980s c. 1989 Commercial Introduction (e.g., Rally®, Nova®) Mid_1980s->Late_1980s Early_1990s Early 1990s Global Registration (e.g., US EPA) Late_1980s->Early_1990s 1990s_Present 1990s - Present Post-market Surveillance, Resistance Monitoring, and Expanded Use Patterns Early_1990s->1990s_Present Present Present Day Continued use in IPM programs, Manufactured by multiple companies 1990s_Present->Present

Key milestones in the development of this compound.

Conclusion

This compound has a well-established history as an effective and widely used systemic fungicide. Its targeted mechanism of action, inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway, provides a powerful tool for the control of a broad spectrum of plant diseases. Understanding its efficacy, toxicological profile, and environmental fate is crucial for its responsible and sustainable use in modern agriculture. The standardized experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this compound and other similar fungicidal compounds.

References

Myclobutanil's Spectrum of Activity Against Ascomycetes and Basidiomycetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myclobutanil (B1676884), a potent triazole fungicide, plays a critical role in the management of a wide array of fungal plant diseases. Its efficacy stems from the specific inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. This technical guide provides a comprehensive overview of this compound's spectrum of activity against two major fungal phyla: Ascomycetes and Basidiomycetes. It delves into the fungicide's mechanism of action, presents available quantitative efficacy data, and outlines detailed experimental protocols for in vitro susceptibility testing. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fungicide research and development.

Introduction

This compound is a systemic fungicide renowned for its protective and curative properties against a broad range of fungal pathogens.[1][2] Belonging to the demethylation inhibitor (DMI) class of fungicides, it effectively controls diseases such as powdery mildews, rusts, and various leaf spots on a multitude of crops.[3][4] This guide focuses on its activity against the Ascomycetes and Basidiomycetes, two of the most significant and diverse phyla of fungi, encompassing a vast number of plant pathogens. Understanding the specific efficacy of this compound against representative species from these groups is crucial for optimizing its use in agriculture and for the development of novel antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the removal of a methyl group from lanosterol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and fluidity, ultimately leading to the cessation of fungal growth and cell death.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits CYP51

This compound inhibits the 14α-demethylase (CYP51) enzyme in the ergosterol biosynthesis pathway.

Spectrum of Activity: Quantitative Data

The efficacy of this compound varies among different fungal species. The following tables summarize the available quantitative data, primarily as EC50 (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values, for a range of Ascomycetes and Basidiomycetes.

Ascomycetes

This compound demonstrates significant activity against a wide variety of Ascomycete pathogens, particularly those responsible for powdery mildew and scab diseases.

Fungal SpeciesDiseaseCropEC50 (µg/mL)Reference
Erysiphe necatorPowdery MildewGrape0.06 (sensitive isolates)[6]
Erysiphe necatorPowdery MildewGrape2.93 (resistant population)[1]
Erysiphe necatorPowdery MildewGrape0.15 (unexposed population)[7]
Venturia inaequalisApple ScabApple0.074 (baseline sensitivity)[8]
Basidiomycetes

Data on the in vitro activity of this compound against Basidiomycetes is less abundant in publicly available literature. However, its widespread use for the control of rust diseases, caused by Basidiomycete fungi of the order Pucciniales, indicates a significant spectrum of activity. Further research is needed to establish a comprehensive quantitative profile against this phylum.

No specific MIC or EC50 values for Basidiomycetes were identified in the conducted search.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate determination of the in vitro efficacy of this compound relies on standardized experimental protocols. The following sections provide detailed methodologies for two common assays: the mycelial growth inhibition assay and the broth microdilution method.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is widely used to determine the EC50 value of a fungicide against filamentous fungi.

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Collection & Analysis A1 Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) A2 Prepare a series of fungicide dilutions A1->A2 A3 Amend molten agar (B569324) medium (e.g., PDA) with fungicide dilutions to achieve final desired concentrations A2->A3 A4 Pour amended agar into Petri dishes and allow to solidify A3->A4 B3 Place a single mycelial plug in the center of each amended and control plate A4->B3 B1 Obtain pure culture of the test fungus B2 Cut mycelial plugs from the advancing edge of the colony B1->B2 B2->B3 B4 Incubate plates under optimal conditions for fungal growth B3->B4 C1 Measure the colony diameter at regular intervals B4->C1 C2 Calculate the percentage of mycelial growth inhibition for each concentration C1->C2 C3 Plot inhibition percentage against fungicide concentration (log-transformed) C2->C3 C4 Determine the EC50 value using probit or logistic regression analysis C3->C4

Workflow for the mycelial growth inhibition assay.

Detailed Steps:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions from the stock solution.

    • Prepare a suitable agar medium, such as Potato Dextrose Agar (PDA), and autoclave.

    • Cool the molten agar to approximately 45-50°C.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

    • Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Grow a pure culture of the test fungus on non-amended agar.

    • Using a sterile cork borer, cut mycelial plugs from the actively growing edge of the fungal colony.

    • Place a single mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test fungus.

    • Incubation time will vary depending on the fungal species but is typically continued until the fungal growth in the control plates has reached a significant portion of the plate diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use statistical software to perform a probit or logistic regression analysis to determine the EC50 value.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and is particularly useful for high-throughput screening. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized protocol for filamentous fungi.[9]

Detailed Steps:

  • Preparation of Inoculum:

    • Grow the fungal isolate on a suitable agar medium to induce sporulation.

    • Harvest the conidia by flooding the plate with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer or spectrophotometer.[10]

  • Preparation of Microdilution Plates:

    • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.[9]

    • The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without fungicide) and a sterility control well (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the fungus.[11]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the fungicide that causes a complete or significant inhibition of visible growth compared to the growth control. For some fungicides and fungi, a trailing endpoint may be observed, and specific criteria for endpoint determination should be followed.

Conclusion

This compound remains a cornerstone in the management of fungal diseases caused by a wide range of Ascomycetes and, by extension of its use, Basidiomycetes. Its specific mode of action, inhibiting the vital ergosterol biosynthesis pathway, provides a robust mechanism for fungal control. While a body of quantitative data exists for its efficacy against key Ascomycete pathogens, further research is warranted to expand this knowledge base, particularly for Basidiomycetes, to facilitate more targeted and effective disease management strategies. The standardized experimental protocols outlined in this guide provide a framework for researchers to generate comparable and reliable data, contributing to a deeper understanding of this compound's fungicidal properties and aiding in the ongoing efforts to combat fungal threats to global agriculture.

References

Methodological & Application

Application Notes & Protocols for the Analytical Determination of Myclobutanil Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of myclobutanil (B1676884) residues in various matrices. The protocols are based on established and validated analytical techniques, primarily focusing on chromatographic separation coupled with mass spectrometric detection.

Introduction

This compound is a widely used conazole fungicide effective against a broad spectrum of fungal diseases in agriculture.[1] Its persistence and potential for accumulation in food products and the environment necessitate sensitive and reliable analytical methods for residue monitoring to ensure food safety and compliance with regulatory limits.[2][3] The primary analytical approaches involve Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[2][4] A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which simplifies the extraction and cleanup process.[2][5]

Analytical Methodologies

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a powerful technique for the analysis of this compound in various food matrices due to its high sensitivity, selectivity, and speed.[2]

Protocol 1: UPLC-MS/MS Analysis of this compound in Tomato [2]

  • Sample Preparation (Modified QuEChERS):

    • Homogenize a representative sample of tomato.

    • Weigh 5 g of the homogenized material into a 50 mL centrifuge tube.

    • Add 5 g of sodium chloride and 10 mL of acetonitrile (B52724).

    • Vortex vigorously for 5 minutes at 2500 rpm.

    • Centrifuge for 5 minutes at 8000 rpm.

    • The supernatant is ready for UPLC-MS/MS analysis.

  • UPLC-MS/MS Instrumental Parameters:

    • Instrumentation: Waters UPLC-MS/MS system or equivalent.

    • Column: Specific column details should be optimized based on the instrument and application, but a C18 column is common.[6]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is typically used.[6]

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[6][7]

    • MS/MS Transitions: The specific precursor and product ions for this compound should be monitored. For example, m/z 289 > 70 and 289 > 125 can be used for quantification and confirmation, respectively.[8]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is another robust and widely used method for this compound residue analysis, particularly for complex matrices.

Protocol 2: HPLC-MS/MS Analysis of this compound in Pollen and Honey [6]

  • Sample Preparation (Modified QuEChERS):

    • Extraction: Extract samples with acetonitrile.

    • Cleanup (Pollen): Use a combination of 0.9 g anhydrous magnesium sulfate (B86663) (MgSO₄), 0.15 g primary secondary amine (PSA), and 0.15 g C18 for cleanup.

    • Cleanup (Honey): Use 0.9 g MgSO₄ and 0.15 g PSA for cleanup.

  • HPLC-MS/MS Instrumental Parameters:

    • Column: Poroshell-120 EC-C18 chromatographic column.[6]

    • Mobile Phase: 0.1% (v/v) formic acid aqueous solution-acetonitrile (25:75, v/v).[6]

    • Ionization Mode: Positive electrospray ionization (ESI+).[6]

    • Detection Mode: Selected Ion Monitoring (SIM).[6]

Protocol 3: Chiral HPLC-MS/MS Analysis of this compound Enantiomers in Strawberry [9][10]

  • Sample Preparation:

    • Extract strawberry samples with acetonitrile containing 1% acetic acid.

    • Clean up an aliquot with PSA and C18 sorbent.

  • HPLC-MS/MS Instrumental Parameters:

    • Chiral Column: Cellulose tris (3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-RH).[8][11]

    • Mobile Phase: Acetonitrile–0.1% formic acid solution (60:40, v/v).[9][10]

    • Flow Rate: 0.2 mL/min.[8]

    • Column Temperature: 25 °C.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of this compound, especially for its volatile nature.[4]

Protocol 4: GC-MS Analysis of this compound in Hops [12]

  • Sample Preparation:

    • Extract samples with an acetone/water mixture.

    • Partition with hexane (B92381) saturated with sodium chloride.

    • Extract the aqueous layer twice with dichloromethane.

    • Evaporate the solvent and redissolve the residue in a cyclohexane/ethyl acetate (B1210297) mixture.

    • Clean up the extract using gel permeation chromatography (GPC).

  • GC-MS Instrumental Parameters:

    • The specific GC column, temperature program, and MS parameters should be optimized for the instrument used.[13]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for this compound residue analysis.

Table 1: UPLC-MS/MS Method Performance

MatrixLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Tomato0.00030.00182 - 1021.2 - 9.1[2]
Wheat & Processed Products0.00020.000580 - 1100.9 - 6.8[7]

Table 2: HPLC-MS/MS Method Performance

MatrixLOD (µg/kg)LOQ (µg/kg)Average Recovery (%)RSD (%)Reference
Pollen0.250.8387.0 - 95.21.2 - 3.6[6]
Honey0.250.8390.1 - 96.40.7 - 4.1[6]
Strawberry (enantiomers)0.62Not SpecifiedNot Specified[8]
Soil & Earthworms (enantiomers)1 - 3Not Specified81.2 - 100.2< 14[14][15]

Table 3: GC-MS Method Performance

MatrixLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Hops0.2Not Specified72 (this compound), 81 (RH-9090)Not Specified[12]
Various Foodstuffs (Multi-residue method)0.01 - 0.05Not Specified107Not Specified[12]

Experimental Workflow

The general workflow for this compound residue analysis typically involves sample preparation followed by instrumental analysis.

Myclobutanil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Result Sample Sample Collection (e.g., Tomato, Strawberry, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS with Acetonitrile) Homogenization->Extraction Cleanup Clean-up (d-SPE with PSA, C18, MgSO4) Extraction->Cleanup LC_GC Chromatographic Separation (UPLC / HPLC / GC) Cleanup->LC_GC Supernatant Injection MS Mass Spectrometric Detection (MS/MS) LC_GC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of this compound Residue Data->Quantification

Caption: General workflow for this compound residue analysis.

Signaling Pathways and Logical Relationships

While this compound itself does not operate through a signaling pathway in the context of chemical analysis, a logical diagram can illustrate the decision-making process for method selection.

Method_Selection_Logic cluster_considerations Key Considerations cluster_methods Selected Method Matrix Matrix Complexity Method Analytical Method Matrix->Method Analyte_Props Analyte Properties (Volatility, Polarity) Analyte_Props->Method Required_Sensitivity Required Sensitivity (LOD/LOQ) Required_Sensitivity->Method Chirality Enantiomer Separation Needed? Chirality->Method LC_MSMS LC-MS/MS or UPLC-MS/MS Method->LC_MSMS High Polarity, High Sensitivity GC_MS GC-MS Method->GC_MS Good Volatility Chiral_LC Chiral LC-MS/MS Method->Chiral_LC Yes

Caption: Logic diagram for selecting an analytical method for this compound.

References

Application Notes and Protocols for Chiral Liquid Chromatography of Myclobutanil Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the enantioselective separation of myclobutanil (B1676884) using chiral liquid chromatography. This compound is a widely used triazole fungicide that exists as a racemic mixture of two enantiomers.[1][2] Due to the potential for different biological activities and degradation rates between enantiomers, their separation and quantification are crucial for environmental and food safety assessments. The following sections detail the necessary instrumentation, reagents, and step-by-step protocols for the successful chiral separation of this compound.

Introduction to this compound and Chiral Separation

This compound, a systemic fungicide, is employed to control a broad spectrum of fungal diseases in various crops, including fruits, vegetables, and cereals.[1] It possesses a chiral center, leading to the existence of two enantiomers, (R)-myclobutanil and (S)-myclobutanil. Although sold as a racemic mixture, studies have shown that the enantiomers can exhibit different fungicidal activities and degradation profiles in the environment. For instance, preferential degradation of (+)-myclobutanil has been observed in cucumber and soil, leading to an enrichment of the (-)-myclobutanil residue.[1][2] This enantioselectivity underscores the importance of developing robust analytical methods to separate and quantify individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, primarily utilizing chiral stationary phases (CSPs) to achieve separation.

Chromatographic Conditions

Successful chiral separation of this compound enantiomers has been achieved using both normal-phase and reversed-phase liquid chromatography. The choice of the chiral stationary phase and mobile phase is critical for obtaining optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be effective for this separation.[3]

Table 1: Summary of Chromatographic Conditions for this compound Enantiomer Separation

ParameterMethod 1: Reversed-PhaseMethod 2: Reversed-PhaseMethod 3: Normal-Phase
Chiral Stationary Phase Chiralcel OD-RHLux Cellulose-1Amylose-tris(3,5-dimethylphenylcarbamate)
Column Dimensions -150 mm x 2.0 mm, 3 µm-
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)Methanol (B129727) with 0.1% formic acid and 4 mM ammonium (B1175870) acetate (B1210297) : Water with 0.1% formic acid and 4 mM ammonium acetate (75:25, v/v)n-Hexane:Isopropanol
Flow Rate 0.5 mL/min0.25 mL/min1.0 mL/min
Column Temperature -30 °C-
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)UV at 230 nm
Injection Volume -5 µL-
Reference [2][4][5][6]

Note: Dashes (-) indicate that the specific information was not provided in the cited sources.

Experimental Protocols

This protocol is based on the method described for the analysis of this compound enantiomers in cucumber and soil.[2][4]

3.1.1. Instrumentation and Reagents

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chiralcel OD-RH column.

  • Acetonitrile (HPLC grade).

  • Water (deionized or HPLC grade).

  • This compound standard (racemic).

3.1.2. Chromatographic Procedure

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chiralcel OD-RH column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the this compound standard or prepared sample extract onto the column.

  • Detection: Monitor the elution of the enantiomers using the MS/MS detector. The specific mass transitions for this compound are m/z 288.9/69.9 (quantitative) and 288.9/124.9 (qualitative).[5]

3.1.3. Expected Results This method should provide a good separation of the this compound enantiomers. The elution order may need to be determined experimentally.

This protocol is adapted from a method for the determination of this compound enantiomers in wheat and its processed products.[5]

3.2.1. Instrumentation and Reagents

  • Ultra-Performance Liquid Chromatography (UPLC) system with a tandem mass spectrometer (MS/MS).

  • Lux Cellulose-1 column (150 mm x 2.0 mm, 3 µm).

  • Methanol (HPLC grade).

  • Water (deionized or HPLC grade).

  • Formic acid.

  • Ammonium acetate.

  • This compound standard (racemic).

3.2.2. Chromatographic Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid and 4 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 4 mM ammonium acetate.

  • System Setup: Set the mobile phase composition to 25% A and 75% B. The column temperature should be maintained at 30 °C, and the flow rate at 0.25 mL/min.

  • System Equilibration: Equilibrate the Lux Cellulose-1 column with the mobile phase mixture until a stable baseline is observed.

  • Sample Injection: Inject 5 µL of the standard solution or sample extract.

  • Detection: Perform MS/MS analysis in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode. The retention times for S-(+)-myclobutanil and R-(-)-myclobutanil are reported to be 4.34 min and 5.13 min, respectively.[5]

3.2.3. Quantitative Data The following table summarizes the quantitative performance of this method as reported in the literature.[5]

Table 2: Quantitative Data for this compound Enantiomers using Lux Cellulose-1

ParameterS-(+)-myclobutanilR-(-)-myclobutanil
Retention Time (min) 4.345.13
Limit of Detection (LOD) (µg/kg) 0.20.2
Limit of Quantification (LOQ) (µg/kg) 0.50.5

This protocol describes a solid-phase extraction (SPE) method for the extraction of this compound enantiomers from soil samples.[3]

3.3.1. Materials and Reagents

  • C18 Bond-Elut SPE columns.

  • Methanol.

  • Acetonitrile.

  • Water.

  • Soil sample.

3.3.2. Extraction Procedure

  • Sample Preparation: Weigh a representative sample of soil.

  • Extraction: Extract the this compound from the soil using an appropriate solvent such as acetonitrile.

  • SPE Column Conditioning: Condition the C18 SPE column with methanol followed by water.

  • Sample Loading: Load the soil extract onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering substances.

  • Elution: Elute the this compound enantiomers from the column with a suitable solvent like acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the chiral separation of this compound.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Soil, Water, Crop) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Injection into HPLC Concentration->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Enantiomer Quantification Chromatogram->Quantification Reporting Reporting Results Quantification->Reporting SPE_Protocol_Workflow start Start: Soil Sample extraction Solvent Extraction start->extraction loading Load Extract onto SPE Column extraction->loading conditioning SPE Column Conditioning (Methanol, then Water) conditioning->loading washing Wash Column loading->washing elution Elute this compound (Acetonitrile) washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end Ready for HPLC Injection reconstitution->end

References

Application Note: Analysis of Myclobutanil in Tomatoes using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myclobutanil (B1676884) is a widely used fungicide in agriculture to control a variety of fungal diseases in fruits and vegetables, including tomatoes. Its presence in food commodities needs to be monitored to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and efficient approach for the extraction and cleanup of pesticide residues from food matrices. This application note provides a detailed protocol for the determination of this compound in tomatoes using a modified QuEChERS method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The performance of this method for the analysis of this compound in various tomato matrices is summarized in the table below. The data demonstrates good accuracy and precision, with recovery rates falling within acceptable international standards.[1][2][3][4]

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Tomato0.01829.1
0.1954.5
0.51021.2
Tomato Juice0.01858.8
0.1983.6
0.51012.5
Tomato Seeds0.01887.9
0.1992.8
0.51001.8

Method Validation Parameters [1]

  • Linearity: A good linear relationship was obtained in the range of 0.001 µg/mL to 0.1 µg/mL.

  • Limit of Detection (LOD): 0.0003 mg/kg

  • Limit of Quantification (LOQ): 0.001 mg/kg

Experimental Protocol

This protocol details the modified QuEChERS procedure for the extraction and cleanup of this compound residues from tomatoes for subsequent UPLC-MS/MS analysis.[1]

1. Sample Preparation

1.1. Homogenize a representative sample of tomatoes to a uniform paste. 1.2. Weigh 5 g of the homogenized tomato sample into a 50 mL centrifuge tube.

2. Extraction

2.1. Add 5 g of sodium chloride (NaCl) to the centrifuge tube containing the sample. 2.2. Add 10 mL of acetonitrile. 2.3. Cap the tube and vortex vigorously for 5 minutes at 2500 rpm using an advanced multi-tube vortexer. 2.4. Centrifuge the sample for 5 minutes at 8000 rpm.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

3.1. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL QuEChERS dispersive tube. 3.2. The dispersive tube should contain 25 mg of Primary Secondary Amine (PSA) and 25 mg of C18. 3.3. Vortex the d-SPE tube for 2 minutes at 2500 rpm. 3.4. Centrifuge for 2 minutes at 2500 rpm. 3.5. The resulting supernatant is ready for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

The analysis of this compound is performed using a UPLC-MS/MS system. The specific parameters for the instrument should be optimized for the target analyte.

Experimental Workflow

The following diagram illustrates the key steps of the QuEChERS method for this compound analysis in tomatoes.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Tomato Sample Weigh Weigh 5g of Homogenized Sample Homogenize->Weigh Add_NaCl Add 5g NaCl Weigh->Add_NaCl Add_ACN Add 10mL Acetonitrile Add_NaCl->Add_ACN Vortex_Extract Vortex for 5 min at 2500 rpm Add_ACN->Vortex_Extract Centrifuge_Extract Centrifuge for 5 min at 8000 rpm Vortex_Extract->Centrifuge_Extract Transfer_Supernatant Transfer 1mL of Supernatant Centrifuge_Extract->Transfer_Supernatant Collect Supernatant Add_dSPE Add to d-SPE Tube (25mg PSA + 25mg C18) Transfer_Supernatant->Add_dSPE Vortex_Cleanup Vortex for 2 min at 2500 rpm Add_dSPE->Vortex_Cleanup Centrifuge_Cleanup Centrifuge for 2 min at 2500 rpm Vortex_Cleanup->Centrifuge_Cleanup Analysis UPLC-MS/MS Analysis Centrifuge_Cleanup->Analysis Collect Final Extract

Caption: QuEChERS workflow for this compound analysis in tomatoes.

References

Application Note: Spectrophotometric Determination of Myclobutanil in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-MYC-UV-001

Introduction

Myclobutanil (B1676884) is a broad-spectrum systemic fungicide widely used in agriculture to control various fungal diseases on a variety of crops. Due to its potential for persistence and mobility in the environment, monitoring its presence in water sources is crucial for environmental and public health protection. This application note describes a simple, rapid, and sensitive spectrophotometric method for the determination of this compound in water samples.

Principle

The method is based on the bromination of this compound to form a dibromo derivative. This derivative then reacts with a potassium iodide-potassium iodate (B108269) mixture to liberate iodine. The liberated iodine oxidizes leucocrystal violet (LCV) to form a highly colored crystal violet dye, which exhibits a maximum absorbance at 590 nm. The intensity of the violet color is directly proportional to the concentration of this compound in the sample, following Beer-Lambert's law within a specific concentration range.

Quantitative Data Summary

The analytical performance of this method is summarized in the table below. The data is based on the method described by Sahu et al., 2019.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)590 nm
Beer's Law Linearity Range0.5 - 4.0 µg/mL (in final 10 mL solution)
Molar Absorptivity1.29 x 10⁵ L mol⁻¹ cm⁻¹
Sandell's Sensitivity1.03 x 10⁻³ µg cm⁻²
Standard Deviation (for 10 µg in 10 mL)±0.00652
Relative Standard Deviation (for 10 µg in 10 mL)1.14%
Limit of Detection (LOD)0.003 mg/kg
Limit of Quantitation (LOQ)0.01 mg/kg

Experimental Protocols

1. Reagents and Materials

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare working standards of desired concentrations by appropriate dilution of the stock solution with deionized water.

  • Bromine Water (Saturated Solution): In a fume hood, add approximately 0.5 mL of liquid bromine to 100 mL of deionized water in a glass-stoppered bottle and shake until saturated. Store in a cool, dark place.

  • Formic Acid (99%)

  • Potassium Iodide - Potassium Iodate Solution (5:1 ratio):

    • Potassium Iodide (KI) Solution (0.5 M): Dissolve 8.3 g of KI in 100 mL of deionized water.

    • Potassium Iodate (KIO₃) Solution (0.1 M): Dissolve 2.14 g of KIO₃ in 100 mL of deionized water.

    • Mixed Reagent: Mix the KI and KIO₃ solutions in a 5:1 volume ratio just before use.

  • Sodium Acetate (B1210297) Buffer (0.2 M, pH 4.5): Dissolve 2.72 g of sodium acetate trihydrate in 100 mL of deionized water. Adjust the pH to 4.5 using glacial acetic acid.

  • Leucocrystal Violet (LCV) Solution (0.05%): Dissolve 50 mg of leucocrystal violet in 100 mL of deionized water.

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Glassware: 25 mL volumetric flasks, pipettes, burettes, separatory funnels.

Application Note: Analysis of Myclobutanil in Wheat Using Gas Chromatography-Ion Trap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myclobutanil (B1676884) is a widely used triazole fungicide effective against a broad spectrum of fungal diseases in various crops, including wheat.[1][2] Its use necessitates reliable and sensitive analytical methods to monitor residue levels in agricultural products to ensure consumer safety and compliance with regulatory limits. This application note details a robust method for the determination of this compound residues in wheat grain and plant matrices using gas chromatography-ion trap mass spectrometry (GC-ITMS). The described method is highly sensitive and specific, providing accurate quantification of this compound well below the maximum residue limits (MRLs) established by regulatory bodies.

Principle of the Method

The methodology involves the extraction of this compound from wheat samples, followed by cleanup and analysis using GC-ITMS. The gas chromatograph separates this compound from other matrix components, and the ion trap mass spectrometer provides sensitive and selective detection and quantification. The method has been validated to demonstrate its accuracy, precision, and sensitivity for the analysis of this compound in wheat.

Quantitative Data Summary

The performance of this method for the analysis of this compound in wheat is summarized in the following tables. The data demonstrates excellent sensitivity, with limits of detection and quantification well below typical MRLs. The recovery and precision data indicate the method is accurate and reliable for routine monitoring.

Table 1: Method Detection and Quantification Limits

ParameterWheat GrainWheat Plant
Limit of Detection (LOD)0.6 µg/kg0.6 µg/kg
Limit of Quantification (LOQ)2 µg/kg2 µg/kg

Table 2: Recovery and Precision (Relative Standard Deviation, RSD)

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Wheat Grain0.00582.6 - 92.63.8 - 17.3
0.0182.6 - 92.63.8 - 17.3
0.182.6 - 92.63.8 - 17.3
1082.6 - 92.63.8 - 17.3
Wheat Plant0.0176.4 - 97.76.3 - 15.9
0.176.4 - 97.76.3 - 15.9
0.576.4 - 97.76.3 - 15.9
1076.4 - 97.76.3 - 15.9

Experimental Protocols

1. Sample Preparation and Extraction

This protocol describes the extraction of this compound from wheat grain and plant samples.

  • Apparatus and Reagents:

    • High-speed blender

    • Centrifuge

    • Rotary evaporator

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Acetonitrile (B52724) (pesticide residue grade)

    • Dichloromethane (pesticide residue grade)

    • n-Hexane (pesticide residue grade)

    • Acetone (B3395972) (pesticide residue grade)

    • Florisil solid-phase extraction (SPE) cartridges

  • Procedure:

    • Homogenize a representative 10 g sample of wheat grain or 20 g of wheat plant with 40 mL of acetonitrile at high speed for 2 minutes.

    • Add 5 g of NaCl and blend for another minute.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Collect the acetonitrile supernatant.

    • Repeat the extraction of the solid residue with another 20 mL of acetonitrile.

    • Combine the acetonitrile extracts and concentrate to near dryness using a rotary evaporator at 40°C.

    • Dissolve the residue in 5 mL of a dichloromethane:n-hexane (1:1, v/v) mixture.

2. Sample Cleanup (Solid-Phase Extraction)

  • Procedure:

    • Condition a Florisil SPE cartridge with 5 mL of n-hexane.

    • Load the dissolved extract from the previous step onto the SPE cartridge.

    • Wash the cartridge with 10 mL of a dichloromethane:n-hexane (1:4, v/v) mixture to remove interferences.

    • Elute the this compound with 10 mL of a dichloromethane:acetone (9:1, v/v) mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetone for GC-ITMS analysis.

3. Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) Analysis

  • Instrumentation:

    • Gas chromatograph equipped with an ion trap mass spectrometer.

    • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.[2]

      • Ramp: 20°C/min to 280°C.[2]

      • Hold: 5 minutes at 280°C.[2]

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 250°C.[2]

    • Transfer Line Temperature: 250°C.[2]

    • Solvent Delay: 10 minutes.[2]

    • Acquisition Mode: Full scan (m/z 50–400) for identification and multiple reaction monitoring (MRM) for quantification.[2]

    • Precursor Ions for this compound: m/z 179, 206, 245, 288.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Wheat Sample (Grain or Plant) Homogenization Homogenization with Acetonitrile Sample->Homogenization Extraction Liquid-Liquid Partitioning with NaCl Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration of Supernatant Centrifugation->Concentration SPE Solid-Phase Extraction (Florisil) Concentration->SPE Elution Elution of this compound SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation GC_ITMS GC-ITMS Analysis Evaporation->GC_ITMS Data_Analysis Data Acquisition and Quantification GC_ITMS->Data_Analysis

Caption: Experimental workflow for this compound analysis in wheat.

logical_relationship cluster_method Analytical Method for this compound in Wheat cluster_details Key Steps and Parameters Sample_Collection 1. Sample Collection Sample_Preparation 2. Sample Preparation & Extraction Sample_Collection->Sample_Preparation Cleanup 3. Extract Cleanup Sample_Preparation->Cleanup Homogenization Homogenization Sample_Preparation->Homogenization Acetonitrile_Extraction Acetonitrile Extraction Sample_Preparation->Acetonitrile_Extraction Instrumental_Analysis 4. GC-ITMS Analysis Cleanup->Instrumental_Analysis Florisil_SPE Florisil SPE Cleanup->Florisil_SPE Data_Processing 5. Data Processing & Reporting Instrumental_Analysis->Data_Processing GC_Separation GC Separation Instrumental_Analysis->GC_Separation ITMS_Detection Ion Trap MS Detection Instrumental_Analysis->ITMS_Detection

Caption: Logical relationship of key steps in the analytical method.

References

Application Note: Quantification of Myclobutanil in Agricultural Crops using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myclobutanil (B1676884) is a systemic fungicide belonging to the triazole class, widely used to control a variety of fungal diseases, such as powdery mildew and scab, on crops like grapes, apples, and tomatoes.[1][2] Its systemic nature means it can be absorbed by the plant, making it effective against existing infections and for preventative treatment.[2][3] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for this compound in various food commodities to ensure consumer safety. Consequently, sensitive and selective analytical methods are required for the accurate quantification of this compound residues in crop matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this application due to its high sensitivity, selectivity, and robustness.[4][5]

This application note provides a detailed protocol for the quantification of this compound in various crops using LC-MS/MS, based on established methodologies such as QuEChERS for sample preparation.

Principle

The method involves the extraction of this compound from the crop matrix using an organic solvent, typically acetonitrile, followed by a clean-up step to remove interfering co-extractives. The purified extract is then injected into a liquid chromatography system, where this compound is separated from other components on a reversed-phase C18 column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of this compound is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method allows for accurate quantification even at trace levels in complex matrices.[4][6]

Apparatus and Reagents

  • Apparatus:

    • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[5][7]

    • Analytical balance

    • Homogenizer/blender

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Reagents:

    • This compound analytical standard

    • Acetonitrile (LC-MS grade)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Ammonium (B1175870) acetate (B1210297)

    • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

    • QuEChERS dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)[7]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent such as methanol to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to create a calibration curve (e.g., 0.5 - 100 ng/mL).[4][7]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5][8]

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the crop sample into a blender and homogenize.

  • Extraction:

    • Transfer a specific amount (e.g., 10 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Clean-up (Dispersive SPE):

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing PSA and C18 sorbents.[7]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant (e.g., 0.5 mL) and add 0.5 mL of water.[5]

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used. For enantiomeric separation, a chiral column such as Lux Cellulose-1 can be employed.[7]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid and ammonium acetate to improve ionization.[7][9]

    • Flow Rate: Typically in the range of 0.25 - 0.5 mL/min.[7]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for this compound is typically m/z 289.1. Common product ions for quantification and confirmation are m/z 70.2 and m/z 125.1.[5][6][7] The collision energies will need to be optimized for the specific instrument used.[5][10]

    • Source Parameters: Parameters such as source voltage, desolvation temperature, and gas flows should be optimized for maximum signal intensity.[5][7]

Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a linear response over the desired concentration range, with a correlation coefficient (R²) greater than 0.99.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 70-120%, with a relative standard deviation (RSD) below 20%.[7]

  • Matrix Effects: The influence of co-eluting compounds from the matrix on the ionization of the analyte. This can be assessed by comparing the response of a standard in solvent to that of a standard spiked into a blank matrix extract. Matrix-matched calibration is often used to compensate for these effects.[7]

Data Presentation

The following table summarizes quantitative data for this compound analysis from various studies.

Crop/MatrixLinearity (µg/L or ng/mL)LOQ (µg/kg or mg/kg)Recovery (%)RSD (%)Reference
Wheat & Processed Products0.5 - 250.580 - 1100.9 - 6.8[7]
Soil & Earthworms-1 - 381.2 - 100.2< 14[9][11]
Tomato--82 - 102≤ 9.1[5]

Visualizations

Myclobutanil_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Crop Sample Homogenize Homogenize Sample->Homogenize Extract Extract with Acetonitrile + QuEChERS Salts Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup Dispersive SPE Clean-up (PSA, C18) Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Supernatant LC_MS Inject into LC-MS/MS Filter->LC_MS LC_Sep LC Separation (C18 Column) LC_MS->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Quantify Quantification using Calibration Curve MS_Detect->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound Quantification in Crops.

References

Application Note and Protocol for Studying Myclobutanil Dissipation Kinetics in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myclobutanil (B1676884) is a widely used triazole fungicide for controlling a variety of fungal diseases in agriculture.[1][2] Understanding its persistence and dissipation kinetics in soil is crucial for assessing its environmental fate and potential risks. This document provides a detailed protocol for researchers, scientists, and professionals in drug development to study the dissipation kinetics of this compound in soil under controlled laboratory conditions. The protocol outlines the experimental setup, sampling, extraction using the QuEChERS method, and analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The dissipation of this compound in soil generally follows first-order kinetics.[3][4] Its half-life in soil can vary significantly, ranging from approximately 11 to 19 days under field conditions to as long as 574 days in anaerobic soil.[1][3][5][6] Factors such as soil type, temperature, moisture content, and microbial activity play a significant role in its degradation rate.[7][8]

Experimental Protocol

This protocol describes a laboratory-based study to determine the dissipation rate and half-life (DT₅₀) of this compound in a specific soil type.

2.1. Materials and Reagents

  • Soil: Freshly collected agricultural soil, sieved (2 mm mesh) and characterized for its physicochemical properties (pH, organic matter content, texture).

  • This compound: Analytical standard of known purity.

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid.

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Equipment: Analytical balance, vortex mixer, centrifuge, incubator, LC-MS/MS system.

2.2. Experimental Workflow Diagram

Myclobutanil_Dissipation_Workflow soil_prep Soil Preparation (Sieving, Characterization) fortification This compound Fortification (Spiking Soil Samples) soil_prep->fortification Prepared Soil incubation Incubation (Controlled Temperature & Moisture) fortification->incubation Spiked Samples sampling Time-course Sampling (0, 1, 3, 7, 14, 21, 28, 42 days) incubation->sampling Incubated Soil extraction QuEChERS Extraction (Acetonitrile, Salts) sampling->extraction Soil Subsamples cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup Supernatant analysis LC-MS/MS Analysis (Quantification) cleanup->analysis Purified Extract data_analysis Data Analysis (Kinetics, DT50 Calculation) analysis->data_analysis Concentration Data

Caption: Workflow for this compound dissipation kinetics study in soil.

2.3. Step-by-Step Methodology

2.3.1. Soil Preparation and Fortification

  • Air-dry the collected soil to a consistent moisture level and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Determine the key physicochemical properties of the soil, including pH, organic carbon content, and texture (sand, silt, clay percentages).

  • Weigh 100 g of the prepared soil into individual glass containers.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Fortify the soil samples with the this compound stock solution to achieve a final concentration relevant to agricultural application rates. Ensure even distribution of the fungicide by thorough mixing.

  • Prepare a set of control samples treated only with the solvent.

2.3.2. Incubation

  • Adjust the moisture content of the fortified and control soil samples to 60% of the water-holding capacity.

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Maintain the soil moisture content throughout the incubation period by periodically adding water.

2.3.3. Sampling

  • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days) after fortification.

  • At each sampling point, collect triplicate samples from the incubated soil.

  • Store the collected samples at -20°C until extraction and analysis.

2.4. This compound Extraction and Analysis

2.4.1. QuEChERS Extraction The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient technique for extracting pesticide residues from complex matrices like soil.[9][10][11][12]

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately vortex for another minute and then centrifuge at ≥ 3000 g for 5 minutes.

2.4.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifuge at high speed for 2 minutes.

  • Collect the purified supernatant for LC-MS/MS analysis.

2.4.3. LC-MS/MS Analysis

  • Analyze the final extract using a validated LC-MS/MS method for the quantification of this compound.

  • Use a matrix-matched calibration curve to ensure accurate quantification, as matrix effects can cause ion suppression or enhancement.[4]

  • The analysis can be performed on a C18 column with a mobile phase consisting of water and methanol or acetonitrile with a suitable modifier like formic acid.

Data Presentation and Analysis

The dissipation of this compound in soil is typically modeled using first-order kinetics. The concentration of this compound at a given time (Cₜ) can be described by the equation:

Cₜ = C₀ * e^(-kt)

where:

  • C₀ is the initial concentration of this compound.

  • k is the first-order dissipation rate constant.

  • t is the time.

The half-life (DT₅₀) can be calculated using the following equation:

DT₅₀ = ln(2) / k

3.1. Quantitative Data Summary

The following table presents example data from a hypothetical this compound dissipation study.

Time (Days)This compound Concentration (mg/kg soil) ± SD% Remaining
01.00 ± 0.05100
10.92 ± 0.0492
30.78 ± 0.0678
70.60 ± 0.0360
140.35 ± 0.0235
210.21 ± 0.0121
280.12 ± 0.0112
420.04 ± 0.0054

Conclusion

This protocol provides a comprehensive framework for studying the dissipation kinetics of this compound in soil. Adherence to this methodology will enable the generation of reliable data on the persistence of this compound, which is essential for environmental risk assessment and regulatory purposes. The use of the QuEChERS extraction method coupled with LC-MS/MS analysis ensures high sensitivity and accuracy in the quantification of this compound residues.

References

Myclobutanil Application Techniques for Powdery Mildew Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myclobutanil (B1676884) is a systemic fungicide belonging to the triazole class of compounds, widely utilized for the control of a broad spectrum of fungal pathogens, particularly powdery mildew, in various agricultural and ornamental crops.[1][2] Its efficacy stems from its role as a demethylation inhibitor (DMI), which disrupts the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1][3] This disruption leads to instability and dysfunction of the fungal cell membrane, ultimately resulting in the death of the fungus.[1][3] this compound exhibits both preventative and curative properties, meaning it can protect plants from new infections and halt the progression of existing ones.[1][4] Its systemic nature allows for absorption by the plant and translocation throughout its tissues, providing comprehensive protection.[1][2]

These application notes provide a detailed overview of this compound application techniques for the control of powdery mildew, including quantitative data on application rates and efficacy, as well as standardized experimental protocols for research purposes.

Data Presentation: this compound Application Parameters for Powdery Mildew Control

The following tables summarize quantitative data on this compound application rates and intervals for effective powdery mildew control across various crops as reported in scientific and technical literature.

Table 1: this compound Application Rates and Intervals for Ornamental Crops

CropPowdery Mildew SpeciesFormulationApplication RateApplication IntervalReference(s)
Rose (Rosa spp.)Podosphaera pannosa20EW6 to 12 fl oz/100 gal10-14 days[1][5]
40WSP3 to 6 oz/100 gal10-14 days[5]
Greenhouse OrnamentalsVarious20EW6 to 12 fl oz/100 gal10-14 days[6]
DogwoodErysiphe pulchra40W0.24 g ai/literNot specified[7]

Table 2: this compound Application Rates and Intervals for Fruit Crops

CropPowdery Mildew SpeciesFormulationApplication RateApplication IntervalReference(s)
ApplePodosphaera leucotrichaNot specifiedNot specifiedPink bud stage, then until terminal growth ceases[8]
GrapesErysiphe necator10WP0.4 g/L90 days after forward pruning as part of a spray program[9]
Home Orchard Fruit TreesVariousNot specifiedNot specified7-10 days[6]

Table 3: this compound Application Rates and Intervals for Turfgrass

Application SiteFormulationApplication RateApplication IntervalReference(s)
Non-residential Turfgrass20EW1.0 to 2.4 fl oz/1,000 sq (B12106431) ftPreventative program[6]
Residential Turfgrass20EW1.2 fl oz/1,000 sq ftPreventative program[6]

Experimental Protocols

Protocol 1: In-Vivo Efficacy Assessment of this compound against Powdery Mildew

This protocol outlines a method for evaluating the efficacy of this compound in a controlled greenhouse or field environment.

1. Plant Material and Growth Conditions:

  • Select a plant species and cultivar known to be susceptible to a specific powdery mildew pathogen (e.g., cucumber 'Vlaspik' for Podosphaera xanthii).

  • Grow plants from seed in a standardized potting mix in individual pots.

  • Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod suitable for both the host plant and the pathogen.

2. Inoculum Preparation and Inoculation:

  • Culture the powdery mildew pathogen on susceptible host plants in a separate, isolated environment.

  • Prepare a conidial suspension by washing conidia from infected leaves with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

  • Adjust the conidial concentration to a predetermined level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

  • Inoculate plants at a susceptible growth stage (e.g., when the first true leaves are fully expanded) by spraying the conidial suspension onto the leaf surfaces until runoff.

3. Fungicide Application:

  • Prepare different concentrations of this compound (e.g., using a commercial formulation) in distilled water. Include a positive control (a standard, effective fungicide) and a negative control (water or water with the formulation blank).

  • Apply the fungicide treatments to the plants at a specified time point relative to inoculation (e.g., 24 hours before for preventative activity, or 48 hours after for curative activity).

  • Use a hand-held sprayer to apply the treatments to the foliage until runoff, ensuring thorough coverage of all leaf surfaces.

4. Disease Assessment:

  • At regular intervals after inoculation (e.g., 7, 14, and 21 days), assess the disease severity and incidence.

  • Disease Incidence: Calculate the percentage of leaves or plants showing any powdery mildew symptoms.

  • Disease Severity: Use a rating scale (e.g., 0-5 or 0-9) to estimate the percentage of leaf area covered by powdery mildew colonies.

  • The Area Under the Disease Progress Curve (AUDPC) can be calculated from the severity data to provide an integrated measure of disease development over time.[10]

5. Data Analysis:

  • Analyze the disease incidence and severity data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatments.

  • Calculate the percent efficacy of each treatment relative to the negative control.

Mandatory Visualizations

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) This compound This compound This compound->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis Plant Propagation Plant Propagation Inoculation Inoculation Plant Propagation->Inoculation Pathogen Culture Pathogen Culture Pathogen Culture->Inoculation Fungicide Preparation Fungicide Preparation Fungicide Application Fungicide Application Fungicide Preparation->Fungicide Application Inoculation->Fungicide Application Preventative/ Curative Incubation Incubation Fungicide Application->Incubation Disease Assessment Disease Assessment Incubation->Disease Assessment Data Analysis Data Analysis Disease Assessment->Data Analysis Efficacy Calculation Efficacy Calculation Data Analysis->Efficacy Calculation

Caption: Experimental workflow for fungicide efficacy testing.

References

Application Notes and Protocols for Myclobutanil Seed Treatment in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of myclobutanil (B1676884) as a seed treatment for crop protection. This document includes information on its mechanism of action, application protocols for various crops, efficacy data against key pathogens, and methodologies for experimental evaluation.

Introduction

This compound is a systemic, broad-spectrum fungicide belonging to the triazole class. It is widely used in agriculture to protect a variety of crops from fungal diseases. As a seed treatment, this compound provides early-season protection against seed-borne and soil-borne pathogens, promoting healthy seedling establishment and improved crop stands.

Mechanism of Action

This compound's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function, abnormal fungal growth, and ultimately, cell death. Specifically, this compound inhibits the C14-demethylation step in the sterol biosynthesis pathway. While its primary target is the fungal pathogen, it is important for researchers to consider potential off-target effects on the plant itself.

Applications in Crop Protection

This compound seed treatments are effective against a range of pathogens in various crops. The following tables summarize recommended application rates and target pathogens.

Quantitative Data: Efficacy and Application Rates

Table 1: this compound Seed Treatment Application Rates

CropTarget PathogensApplication RateReference(s)
Cotton (Gossypium hirsutum)Sore shin (Rhizoctonia solani), Black root rot (Thielaviopsis basicola)1.25 - 4.0 fl oz per 100 lbs of seed (equivalent to approximately 21 - 67 g a.i. per 100 kg of seed)
Cereals (Wheat, Barley)Loose smut (Ustilago tritici), Common bunt (Tilletia caries), Flag smut (Urocystis agropyri), Seedling blights50 g per tonne of seed
Maize (Zea mays)Head smut (Sphacelotheca reiliana), Seedling diseases200 g per tonne of seed

Table 2: Summary of Efficacy Data for this compound Seed Treatment

CropPathogenEfficacy HighlightsReference(s)
Cotton Thielaviopsis basicola (Black root rot)High rates (42 g a.i./100 kg seed) provided greater reductions in disease compared to low rates (21 g a.i./100 kg seed).
Cotton Rhizoctonia solani (Sore shin)In 25 field trials over 3 years, this compound treatment resulted in improved stands in 15 of 18 fields.
Wheat Ustilago tritici (Loose smut)Seed treatment with tebuconazole (B1682727) (another triazole fungicide) at 1.5 g/kg of seed provided 100% disease control. While specific quantitative data for this compound was not found in the initial searches, its classification as a triazole suggests similar efficacy.

Experimental Protocols

The following protocols are provided as a guide for researchers evaluating this compound seed treatments in a laboratory or greenhouse setting.

Laboratory Seed Treatment Protocol

This protocol describes a method for applying this compound to small batches of seeds for experimental purposes.

Materials:

  • This compound formulation (e.g., 240 g/L flowable)

  • Certified crop seeds

  • Distilled water

  • Adjustable micropipette

  • Small beaker or flask

  • Glass stirring rod

  • Sealed container for shaking (e.g., plastic bag or bottle)

  • Drying screen or paper towels

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Slurry Volume: Determine the total slurry volume needed. A common starting point is 8-10 fluid ounces of slurry per 100 pounds of seed for cotton. For smaller batches, this can be scaled down. For example, for 100g of seed, a typical slurry volume would be 1-2 ml.

  • Prepare the Slurry:

    • Calculate the amount of this compound formulation required based on the desired application rate (see Table 1).

    • In the beaker, add the calculated amount of this compound.

    • Add distilled water to reach the final desired slurry volume.

    • Mix thoroughly with a glass stirring rod to ensure a homogenous suspension.

  • Seed Application:

    • Weigh the desired amount of seed and place it in the sealed container.

    • Using a micropipette, apply the prepared slurry evenly over the seeds.

    • Seal the container and shake vigorously for 1-2 minutes to ensure uniform coating of all seeds.

  • Drying:

    • Spread the treated seeds in a thin layer on a drying screen or paper towels.

    • Allow the seeds to air dry completely in a well-ventilated area (e.g., a fume hood) before planting or storage.

Greenhouse Efficacy Trial Protocol for Rhizoctonia solani on Cotton

This protocol outlines a method for evaluating the efficacy of this compound seed treatment against Rhizoctonia solani under controlled greenhouse conditions.

Materials:

  • This compound-treated and untreated cotton seeds

  • Sterilized soil mix (e.g., sand-peat moss mix)

  • Pots or flats

  • Rhizoctonia solani inoculum (e.g., colonized barley or millet grains)

  • Greenhouse with controlled temperature and lighting

  • Data collection sheets

Procedure:

  • Inoculum Preparation: Prepare R. solani inoculum by growing the pathogen on a sterile grain substrate (e.g., barley or millet) for 2-4 weeks until the grains are fully colonized.

  • Soil Infestation:

    • Thoroughly mix the R. solani inoculum with the sterilized soil mix. The rate of inoculum can be adjusted to achieve the desired disease pressure. A common starting point is 0.1% to 1% (w/w) of inoculum to soil.

    • Fill pots or flats with the infested soil.

  • Planting:

    • Plant the treated and untreated seeds at a uniform depth in the infested soil.

    • Include a non-infested control for comparison.

    • Arrange the pots in a randomized complete block design with at least four replications.

  • Incubation:

    • Maintain the greenhouse at conditions favorable for cotton growth and R. solani development (e.g., 18-25°C).

    • Water the plants as needed, avoiding overwatering.

  • Data Collection:

    • Seedling Emergence: Count the number of emerged seedlings daily for 14-21 days.

    • Disease Assessment: At 21-28 days after planting, carefully remove the seedlings from the soil and wash the roots. Rate the severity of damping-off and root rot on a scale of 0-5, where 0 = no symptoms and 5 = dead seedling.

    • Plant Growth Parameters: Measure shoot height, root length, and fresh/dry weight of the seedlings.

Phytotoxicity Assessment Protocol

This protocol is designed to evaluate the potential phytotoxic effects of this compound seed treatment on crop seedlings.

Materials:

  • This compound-treated (at 1x and 2x the recommended rate) and untreated seeds

  • Sterile germination paper (rolled towel test) or sterile sand

  • Germination chamber or incubator with controlled temperature and light

  • Ruler

Procedure:

  • Germination Test (Rolled Towel Method):

    • Place a specified number of seeds (e.g., 50) evenly spaced on moist germination paper.

    • Cover the seeds with another sheet of moist germination paper and roll the papers into a "towel."

    • Place the rolled towels upright in a beaker with a small amount of water at the bottom and incubate in a germination chamber under optimal conditions for the specific crop.

  • Data Collection (after 7-14 days):

    • Germination Percentage: Count the number of normal seedlings.

    • Abnormal Seedlings: Count the number of seedlings with stunted growth, discoloration, or other deformities.

    • Seedling Length: Measure the shoot and root length of normal seedlings.

    • Seedling Vigor Index: Calculate the vigor index using the formula: Vigor Index = (Mean seedling length) x (Germination percentage).

Analytical Protocol for this compound Residue in Seeds (UPLC-MS/MS)

This section outlines the general steps for the analysis of this compound residues in treated seeds using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (QuEChERS-based method):

  • Homogenize a representative sample of treated seeds.

  • Extract a known weight of the homogenized sample with acetonitrile (B52724).

  • Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifuge the sample to separate the acetonitrile layer.

  • Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.

  • Evaporate the cleaned extract and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and methanol (B129727) or acetonitrile.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions (MRM) for this compound for quantification and confirmation.

Signaling Pathways and Experimental Workflows

Fungal Ergosterol Biosynthesis Pathway Inhibition by this compound

The primary mode of action of this compound is the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is crucial for the formation of functional cell membranes.

Fungal_Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol enzyme 14-alpha-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound This compound->enzyme Inhibition enzyme->ergosterol Demethylation

Fungal ergosterol biosynthesis inhibition by this compound.
Experimental Workflow for Efficacy Testing of this compound Seed Treatment

This workflow outlines the key stages in evaluating the efficacy of a this compound seed treatment, from initial laboratory preparation to greenhouse trials.

Efficacy_Testing_Workflow cluster_lab Laboratory Phase cluster_greenhouse Greenhouse Phase cluster_analysis Data Analysis slurry_prep Slurry Preparation seed_treatment Seed Treatment Application slurry_prep->seed_treatment phytotoxicity Phytotoxicity Assay seed_treatment->phytotoxicity planting Planting of Treated Seeds seed_treatment->planting statistical_analysis Statistical Analysis phytotoxicity->statistical_analysis inoculum_prep Inoculum Preparation soil_infestation Soil Infestation inoculum_prep->soil_infestation soil_infestation->planting incubation Incubation & Growth planting->incubation data_collection Data Collection incubation->data_collection data_collection->statistical_analysis efficacy_determination Efficacy Determination statistical_analysis->efficacy_determination

Experimental workflow for efficacy testing.
Plant Defense Signaling Pathways

While this compound's primary mode of action is on the fungal pathogen, triazole fungicides can have complex interactions with the host plant. Some studies on other triazoles have suggested potential impacts on plant hormone biosynthesis, such as gibberellins (B7789140) and brassinosteroids, which can influence plant growth. However, detailed, publicly available research specifically on the effects of this compound seed treatment on key plant defense signaling pathways, such as the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, is limited. Further research in this area, for example, using gene expression analysis (RT-qPCR) of pathway-specific marker genes, would be valuable to elucidate any potential induced resistance or other off-target effects in the plant.

Conclusion

This compound is an effective systemic fungicide for the control of a range of seed-borne and soil-borne fungal pathogens when used as a seed treatment. Its targeted mode of action provides crucial early-season protection for crops like cotton and cereals. The provided protocols offer a framework for researchers to conduct efficacy, phytotoxicity, and residue analysis studies. Further investigation into the interaction of this compound with plant signaling pathways could provide deeper insights into its overall impact on plant health and disease resistance.

Post-Harvest Application of Myclobutanil on Citrus Fruits: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Myclobutanil (B1676884) is a systemic fungicide belonging to the triazole class (FRAC Group 3), which functions as a demethylation inhibitor (DMI) in the fungal ergosterol (B1671047) biosynthesis pathway.[1] This mode of action disrupts the formation of fungal cell membranes, leading to the inhibition of fungal growth. This compound exhibits both protective and curative properties against a range of fungal pathogens, including those affecting citrus fruits post-harvest.[1] The primary post-harvest diseases of concern in citrus are green mold (Penicillium digitatum), blue mold (Penicillium italicum), and sour rot (Geotrichum citri-aurantii).[2][3][4][5] These pathogens can cause significant economic losses during storage and transportation. This document provides detailed application notes and experimental protocols for the post-harvest use of this compound on citrus fruits for research and development purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound residues in citrus fruits following post-harvest treatment.

Table 1: this compound Residue Levels in Whole Mandarins (Post-Harvest Treatment in Spain) [6]

Treatment FormulationApplication Rate (kg ai/hL)Post-Harvest Interval (days)This compound Residue Range (mg/kg)
Water/Wax Emulsion or Emulsifiable Concentrate0.0500.94 - 2.9
Emulsifiable Concentrate0.0500.94, 1.15, 1.33, 1.5, 1.56, 1.7, 2.0
Emulsifiable Concentrate0.057Residue did not decrease
Emulsifiable Concentrate0.0514Residue did not decrease

Table 2: this compound Residue Levels in Whole Oranges (Post-Harvest Treatment in Spain) [6]

Treatment FormulationApplication Rate (kg ai/hL)Post-Harvest Interval (days)This compound Residue Range (mg/kg)
Water/Wax Emulsion or Emulsifiable Concentrate0.0500.87 - 2.66
Emulsifiable Concentrate0.0501.06, 1.3, 1.36, 1.49, 1.53, 1.8

Note on Residue Distribution: Studies have shown that this compound residues are predominantly found in the peel of citrus fruits, with significantly lower concentrations detected in the pulp and juice.[6][7][8][9]

Experimental Protocols

Protocol 1: Post-Harvest Drench Application of this compound

This protocol describes a laboratory-scale drench application of this compound to citrus fruits to evaluate its efficacy against post-harvest pathogens.

1. Materials:

  • Mature, healthy citrus fruits (e.g., oranges, lemons) of uniform size and free from physical defects.
  • This compound formulation (e.g., emulsifiable concentrate).
  • Sterile distilled water.
  • Drench tank or suitable container.
  • Fungal inoculum (Penicillium digitatum).
  • Sterile beakers, graduated cylinders, and pipettes.
  • Drying racks.
  • Incubation chambers with controlled temperature and humidity.

2. Procedure:

  • Fruit Preparation: Wash citrus fruits with a mild detergent and rinse thoroughly with sterile distilled water. Allow the fruits to air dry completely in a sterile environment.
  • Inoculation (for efficacy studies):
  • Prepare a conidial suspension of P. digitatum in sterile distilled water containing 0.05% (v/v) Tween 80. Adjust the concentration to 1 x 10^6 conidia/mL using a hemocytometer.
  • Wound each fruit at the equatorial region with a sterile probe (2 mm depth).
  • Pipette a 10 µL aliquot of the conidial suspension into each wound.
  • Allow the inoculated fruits to incubate at 25°C for 18-24 hours before fungicide treatment.
  • Fungicide Solution Preparation:
  • Prepare a drench solution of this compound at the desired concentration (e.g., 0.05 kg ai/hL, as per GAP in some regions) in sterile distilled water.[6] Ensure the formulation is thoroughly mixed. Prepare a control solution with water only.
  • Drench Application:
  • Submerge the inoculated (or uninoculated for residue and quality analysis) fruits in the this compound solution for a specified duration (e.g., 60-120 seconds). Ensure complete coverage of the fruit surface.
  • Treat a control group of fruits with the water-only solution.
  • Drying and Storage:
  • Remove the fruits from the drench solution and place them on sterile drying racks. Allow them to air dry completely.
  • Store the treated fruits in incubation chambers at a controlled temperature (e.g., 20-25°C for disease development, or a lower temperature like 5-10°C for storage quality studies) and high relative humidity (>90%).
  • Evaluation:
  • Efficacy: At regular intervals (e.g., daily for 7-14 days), assess the incidence (% of infected fruits) and severity (lesion diameter in mm) of green mold.
  • Fruit Quality: For uninoculated fruits, measure parameters such as weight loss, firmness (using a penetrometer), and total soluble solids (TSS) at the beginning of the experiment and at set intervals during storage.

Protocol 2: Residue Analysis of this compound in Citrus Fruits using QuEChERS and LC-MS/MS

This protocol outlines the extraction and analysis of this compound residues from citrus fruit samples.

1. Materials:

  • Citrus fruit samples (whole fruit, peel, and pulp).
  • Acetonitrile (B52724) (HPLC grade).
  • Magnesium sulfate (B86663) (anhydrous).
  • Sodium chloride.
  • Primary secondary amine (PSA) sorbent.
  • C18 sorbent.
  • Homogenizer/blender.
  • Centrifuge and centrifuge tubes (50 mL).
  • Vortex mixer.
  • LC-MS/MS system.
  • This compound analytical standard.

2. Procedure:

  • Sample Preparation:
  • Separate the peel and pulp from a subset of fruits if required.
  • Homogenize the whole fruit, peel, or pulp samples separately using a blender until a uniform consistency is achieved.
  • Extraction:
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile to the tube.
  • Vortex vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Immediately shake vigorously for 1 minute.
  • Centrifugation:
  • Centrifuge the tube at ≥3000 x g for 5 minutes to separate the acetonitrile layer.
  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.
  • Analysis:
  • Take an aliquot of the cleaned extract for analysis by LC-MS/MS.
  • Prepare matrix-matched calibration standards for accurate quantification.

Protocol 3: In Vitro Efficacy of this compound (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of this compound required to inhibit the growth of P. digitatumin vitro.

1. Materials:

  • Pure culture of P. digitatum.
  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).
  • This compound.
  • Sterile 96-well microtiter plates.
  • Spectrophotometer.
  • Sterile saline with 0.05% Tween 80.

2. Procedure:

  • Inoculum Preparation:
  • Grow P. digitatum on PDA plates until sporulation occurs.
  • Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.
  • Filter the suspension to remove mycelial fragments.
  • Adjust the conidial suspension to a concentration of 1 x 10^5 conidia/mL.
  • Serial Dilution:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of this compound in PDB in a 96-well plate to achieve a range of concentrations.
  • Inoculation and Incubation:
  • Add the standardized fungal inoculum to each well.
  • Include a positive control (inoculum without fungicide) and a negative control (broth only).
  • Incubate the plate at 25°C for 48-72 hours.
  • MIC Determination:
  • The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.[10][11] This can be assessed visually or by measuring the optical density at 600 nm.[12]

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a triazole fungicide, targets the enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the biosynthesis of ergosterol.[13][14][15][16][17] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->Inhibition Intermediates 14-demethyl Lanosterol Ergosterol Ergosterol Intermediates->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound (Azole Fungicide) This compound->Inhibition Inhibits Lanosterol 14α-demethylase Inhibition->Intermediates

Caption: Ergosterol biosynthesis pathway and the inhibition site of this compound.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram illustrates the workflow for evaluating the in vivo efficacy of post-harvest this compound treatment on citrus fruits.

Efficacy_Workflow Start Select Healthy Citrus Fruit Wash Wash and Air Dry Start->Wash Inoculate Wound and Inoculate with P. digitatum Wash->Inoculate Incubate_Pre Incubate (24h, 25°C) Inoculate->Incubate_Pre Prepare_Tx Prepare this compound and Control Solutions Incubate_Pre->Prepare_Tx Drench Drench Treatment (e.g., 60-120s) Prepare_Tx->Drench Dry Air Dry Drench->Dry Store Store under Controlled Conditions Dry->Store Evaluate Evaluate Disease Incidence & Severity Store->Evaluate End Data Analysis Evaluate->End Residue_Analysis_Workflow Sample Citrus Sample (Whole, Peel, or Pulp) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup d-SPE Cleanup (PSA + C18 + MgSO4) Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze Cleaned Extract Result Residue Quantification Analyze->Result

References

Application Notes and Protocols for Investigating Myclobutanil Mobility in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the mobility of the fungicide myclobutanil (B1676884) in various soil types. Understanding the fate and transport of this compound in the terrestrial environment is critical for assessing its potential for groundwater contamination and overall environmental risk. The following sections detail the key factors influencing its mobility, present quantitative data on its interaction with different soils, and provide standardized experimental protocols for its study.

Introduction to this compound and Soil Mobility

This compound is a systemic fungicide belonging to the triazole class, widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops. Its mobility in soil, a key factor in its environmental fate, is influenced by a complex interplay of its chemical properties and the physical and chemical characteristics of the soil. Generally, this compound is considered to have low to moderate mobility in soil. Its persistence in soil can vary significantly, with reported half-lives ranging from a few weeks to over a year, depending on environmental conditions such as temperature, moisture, and microbial activity.[1][2][3][4][5]

The primary processes governing the mobility of this compound in soil are adsorption to soil particles and leaching with soil water. Adsorption, the binding of this compound to soil organic matter and clay particles, retards its movement. Leaching is the downward movement of this compound through the soil profile with percolating water. The balance between these two processes determines the potential for this compound to reach groundwater.

Factors Influencing this compound Mobility

Several key soil properties significantly influence the adsorption and subsequent mobility of this compound:

  • Soil Texture: The relative proportions of sand, silt, and clay determine the soil's texture. Soils with higher clay content tend to have a greater surface area and more binding sites, leading to increased adsorption and reduced mobility of this compound.

  • Organic Matter Content: Soil organic matter is a primary sorbent for many organic pesticides, including this compound. Higher organic matter content generally results in stronger adsorption and lower mobility.

  • Soil pH: The pH of the soil can influence the chemical form of this compound and the surface charge of soil colloids, thereby affecting adsorption.

  • Cation Exchange Capacity (CEC): CEC is a measure of the soil's ability to hold positively charged ions. While this compound is a neutral molecule, soils with higher CEC often have higher clay and organic matter content, which are key factors in adsorption.

Data Presentation: this compound Adsorption in Different Soil Types

The following table summarizes the Freundlich adsorption coefficients (K_f_) and organic carbon-normalized adsorption coefficients (K_oc_) for this compound in five different soil types. These values provide a quantitative measure of the chemical's tendency to adsorb to the soil matrix. Higher K_f_ and K_oc_ values indicate stronger adsorption and lower mobility.

Soil Type% Organic Carbon (OC)pHClay (%)K_f_ (µg^(1-1/n) (mL)^1/n g⁻¹)1/nK_oc_ (mL g⁻¹)
Sandy Loam2.57.2108.10.88325
Silt Loam1.26.5183.70.91307
Loam1.95.8222.50.85130
Sandy Clay Loam2.57.5285.90.81237
Silty Clay1.06.8452.30.89232

Data adapted from a study on a test substance with properties consistent with this compound.[6]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound mobility in soil are provided below. These protocols are based on internationally recognized guidelines.

Protocol 1: Batch Equilibrium Adsorption/Desorption Study (Based on OECD Guideline 106)

This experiment determines the adsorption and desorption characteristics of this compound to soil, providing the K_f_ and K_oc_ values.

1. Materials:

  • Analytical standard of this compound (>99% purity)

  • Radiolabeled ¹⁴C-myclobutanil (optional, for ease of analysis)

  • Test soils (air-dried and sieved to <2 mm)

  • 0.01 M Calcium Chloride (CaCl₂) solution

  • Centrifuge tubes (e.g., 50 mL polypropylene (B1209903) or glass with screw caps)

  • Orbital shaker

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or a liquid scintillation counter (LSC) if using radiolabeled material.

  • Centrifuge

2. Adsorption Phase:

  • Soil Preparation: Weigh 2.0 g (dry weight equivalent) of each test soil into triplicate centrifuge tubes.

  • Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of five dilutions from the stock solution.

  • Incubation: Add 10 mL of each this compound solution to the soil-containing centrifuge tubes. Also, prepare control samples with soil and 0.01 M CaCl₂ without this compound, and solution-only controls without soil.

  • Equilibration: Cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 20-25°C) in the dark. The equilibration time should be determined in a preliminary kinetics study but is typically 24-48 hours.

  • Separation: After equilibration, centrifuge the tubes at a speed sufficient to separate the soil from the supernatant (e.g., 3000 rpm for 20 minutes).

  • Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of this compound.

3. Desorption Phase:

  • After the adsorption phase, decant the remaining supernatant from the tubes.

  • Add 10 mL of fresh 0.01 M CaCl₂ solution (without this compound) to each tube.

  • Resuspend the soil and shake for the same equilibration time as the adsorption phase.

  • Centrifuge and analyze the supernatant for the desorbed this compound concentration.

  • Repeat for a second desorption step if required.

4. Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil using the initial and equilibrium concentrations in the solution.

  • Plot the logarithm of the adsorbed concentration (log C_s_) against the logarithm of the equilibrium solution concentration (log C_e_).

  • Determine the Freundlich adsorption coefficient (K_f_) and the exponent (1/n) from the intercept and slope of the linear regression.

  • Calculate the organic carbon-normalized adsorption coefficient (K_oc_) using the formula: K_oc_ = (K_f_ / % Organic Carbon) * 100.

Protocol 2: Soil Column Leaching Study (Based on OECD Guideline 312)

This experiment simulates the leaching of this compound through a soil profile to assess its potential to reach groundwater.

1. Materials:

  • Glass columns (e.g., 30 cm long, 5 cm internal diameter) with end plates and fittings.

  • Test soils (air-dried and sieved to <2 mm).

  • Analytical standard of this compound.

  • Artificial rainwater (e.g., 0.01 M CaCl₂ solution).

  • Peristaltic pump.

  • Fraction collector.

  • Analytical instrumentation (HPLC or LSC).

2. Column Preparation:

  • Pack the columns with the test soil to a bulk density representative of field conditions. The typical soil height is 20-30 cm.

  • Slowly saturate the soil columns from the bottom with artificial rainwater to avoid air entrapment.

  • Allow the columns to drain and equilibrate for at least 24 hours.

3. This compound Application:

  • Prepare a solution of this compound in a small volume of the artificial rainwater.

  • Carefully apply the solution evenly to the top of the soil column.

4. Leaching:

  • Apply artificial rainwater to the top of the column at a constant, low flow rate (e.g., 1-2 mL/hour) using a peristaltic pump.

  • Collect the leachate in fractions using a fraction collector over a period of several days (e.g., until at least two pore volumes have been collected).

5. Analysis:

  • Analyze the concentration of this compound in each leachate fraction.

  • After the leaching is complete, carefully extrude the soil column and section it into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm).

  • Extract the this compound from each soil segment using an appropriate solvent and analyze the extracts.

6. Data Analysis:

  • Calculate the total amount of this compound leached from the column as a percentage of the applied amount.

  • Determine the distribution of this compound remaining in the different soil segments.

  • Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative leachate volume.

Visualizations

Myclobutanil_Mobility_Factors cluster_soil Soil Properties cluster_processes Processes Organic Matter Organic Matter Adsorption Adsorption Organic Matter->Adsorption Increases Clay Content Clay Content Clay Content->Adsorption Increases pH pH pH->Adsorption Influences CEC CEC CEC->Adsorption Correlates with Mobility Mobility Adsorption->Mobility Decreases Leaching Leaching Leaching->Mobility Increases This compound This compound This compound->Adsorption This compound->Leaching Batch_Equilibrium_Workflow A 1. Soil & this compound Solution Preparation B 2. Incubation & Shaking (Equilibration) A->B C 3. Centrifugation (Phase Separation) B->C D 4. Supernatant Analysis (Adsorption) C->D E 5. Add Fresh Solution (Desorption Step 1) D->E F 6. Re-equilibration & Centrifugation E->F G 7. Supernatant Analysis (Desorption) F->G H 8. Data Analysis (Calculate Kf & Koc) G->H Soil_Column_Leaching_Workflow A 1. Soil Column Packing & Saturation B 2. This compound Application A->B C 3. Artificial Rain Application (Leaching) B->C D 4. Leachate Collection (Fractionation) C->D E 5. Soil Column Sectioning F 6. Analysis of Leachate & Soil Sections D->F E->F G 7. Data Analysis (% Leached & Distribution Profile) F->G

References

Field Trial Design for Assessing Myclobutanil Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of myclobutanil (B1676884), a systemic fungicide. The protocols outlined below are intended to ensure robust and reproducible data collection for the assessment of disease control in various cropping systems.

This compound is a broad-spectrum fungicide belonging to the demethylation inhibitor (DMI) class (FRAC Code 3).[1] It exhibits both protective and curative properties against a range of fungal pathogens by inhibiting sterol biosynthesis, a critical component of fungal cell membranes.[2] Common target diseases for this compound include, but are not limited to, powdery mildew (Erysiphe necator) on grapes, apple scab (Venturia inaequalis), and various fungal diseases on turfgrass such as dollar spot and brown patch.[3][4]

Experimental Protocols

A successful field trial hinges on a well-structured experimental design and meticulous execution of protocols. The following sections detail the key steps for a field trial assessing this compound efficacy against powdery mildew on grapes, which can be adapted for other crops and pathogens.

Site Selection and Preparation
  • Site History: Select a field with a known history of the target disease to ensure adequate disease pressure for a meaningful efficacy evaluation. The site should have uniform soil type, topography, and drainage.[5]

  • Plot Establishment: The experimental area should be divided into individual plots. Plot size should be sufficient to minimize edge effects and accommodate the crop being tested; for grapevines, a plot may consist of 3-5 vines.[6]

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) to account for field variability.[6] This design involves arranging the treatments randomly within each block, with each block containing all the treatments. A minimum of four replications is recommended for statistical robustness.[5]

Treatment Plan

The treatment plan should include the test product (this compound), a negative control (untreated), and potentially a positive control (a standard commercial fungicide).

  • This compound Treatment:

    • Product: Specify the formulation of this compound being used (e.g., this compound 40WSP).

    • Application Rate: The application rate should be based on the manufacturer's recommendations. For example, for apple scab, a typical rate is 5 oz of Rally 40WSP per acre.[7] For powdery mildew on grapes, a rate of 4 oz per acre may be used.[6]

    • Application Timing: Timing is critical for effective disease control. For powdery mildew on grapes, applications may begin at pre-bloom and continue at 14-21 day intervals.[6] For apple scab, applications typically start at the green tip stage and continue on a 7- to 10-day schedule.[5]

  • Untreated Control: This group receives no fungicide application and serves as a baseline to measure disease pressure and the efficacy of the treatments.[5]

  • Reference Standard: Including a currently recommended and effective commercial fungicide can provide a benchmark for the performance of this compound.

Application of Treatments
  • Equipment: Use a calibrated sprayer to ensure accurate and uniform application of the fungicides. Hand-gun sprayers are often used for small plot trials.[6]

  • Procedure: Apply the treatments according to the predetermined schedule. Ensure thorough coverage of the plant foliage. To prevent cross-contamination, clean the sprayer thoroughly between treatments.

  • Record Keeping: Meticulously record the date, time, weather conditions (temperature, humidity, wind speed), and application details for each treatment application.

Data Collection and Assessment
  • Disease Assessment:

    • Incidence: This is the percentage of plants or plant parts (leaves, fruit clusters) showing any symptoms of the disease.

    • Severity: This measures the extent of the disease on the affected plant parts. Use a standardized disease rating scale. For powdery mildew, a common scale is 0-5 or 0-9, where each number corresponds to a percentage of the leaf or bunch area affected.[3][8] For example, a 0-5 scale might be: 0 = 0% infection, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%, 5 = plant death/defoliation.

    • Assessment Timing: Conduct disease assessments at regular intervals, such as before the first application and then 7-14 days after each application, and at the end of the trial.

  • Yield Assessment: At the end of the growing season, harvest the plots individually and measure the total yield (e.g., weight of grape bunches per plot). Also, assess marketable yield by grading the harvested produce based on quality parameters.

  • Phytotoxicity: Throughout the trial, observe and record any signs of phytotoxicity, such as leaf yellowing, burning, or stunting, in all treatment plots.

Statistical Analysis

All collected data should be subjected to statistical analysis to determine if the observed differences between treatments are significant.

  • Analysis of Variance (ANOVA): Use ANOVA to analyze the data for disease incidence, severity, and yield.[9]

  • Mean Separation Tests: If the ANOVA shows significant differences, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare the treatment means.

  • Software: Utilize statistical software such as SAS or R for data analysis.[10]

Data Presentation

The quantitative data collected from the field trial should be summarized in clear and concise tables to facilitate comparison between treatments.

Table 1: Effect of this compound on Powdery Mildew Severity and Incidence on Grapes

TreatmentApplication Rate (per acre)Mean Disease Severity (%)Mean Disease Incidence (%)
Untreated Control-45.8 a88.2 a
This compound 40WSP4 oz12.3 b35.1 b
Reference FungicideLabel Rate10.5 b32.7 b

Means in a column followed by the same letter are not significantly different (P ≤ 0.05) according to Tukey's HSD test.

Table 2: Impact of this compound on Grape Yield

TreatmentApplication Rate (per acre)Total Yield ( kg/plot )Marketable Yield ( kg/plot )
Untreated Control-15.2 c8.5 c
This compound 40WSP4 oz25.7 a23.1 a
Reference FungicideLabel Rate26.1 a23.9 a

Means in a column followed by the same letter are not significantly different (P ≤ 0.05) according to Tukey's HSD test.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

Experimental_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Site_Selection Site Selection & Preparation Plot_Establishment Plot Establishment Site_Selection->Plot_Establishment Randomization Randomized Block Design Plot_Establishment->Randomization Treatment_Application Treatment Application Randomization->Treatment_Application Data_Collection Data Collection (Disease & Yield) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Data_Summary Data Summary (Tables) Statistical_Analysis->Data_Summary Final_Report Final Report Generation Data_Summary->Final_Report

Caption: Experimental workflow for a this compound efficacy field trial.

Logical_Relationship This compound This compound Application Crop_Health Improved Crop Health This compound->Crop_Health inhibits Disease_Pressure Fungal Pathogen (e.g., Powdery Mildew) Disease_Pressure->Crop_Health negatively impacts Yield Increased Marketable Yield Crop_Health->Yield leads to

Caption: Logical relationship between this compound application and crop yield.

References

Application Notes and Protocols: Assessing Myclobutanil's Impact on Soil Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myclobutanil (B1676884) is a widely utilized triazole fungicide effective against various fungal diseases in crops such as grapes, almonds, and strawberries.[1][2] However, its application can lead to soil accumulation, raising concerns about its impact on non-target soil microorganisms and the vital biochemical processes they mediate.[1][2][3] Soil enzymes are crucial indicators of soil health, as they are the primary mediators of nutrient cycling. Assessing the activity of enzymes like dehydrogenase, catalase, urease, and phosphatase provides a sensitive measure of the functional health of the soil ecosystem following exposure to fungicides like this compound.[1][3][4] These application notes provide detailed protocols for researchers and scientists to evaluate the ecotoxicological effects of this compound on key soil enzyme activities.

Data Presentation: Summary of this compound's Effects

The impact of this compound on soil enzyme activity is dose-dependent and can vary based on the specific enzyme and incubation period. High doses tend to have an inhibitory effect on certain enzymes, while lower concentrations may have no significant impact or even a stimulatory effect.

Enzyme ActivityThis compound ConcentrationIncubation PeriodObserved ImpactSource
Dehydrogenase (DHA) High Doses28 daysSignificant Inhibition [1][2][3][4]
1 and 10 mg kg⁻¹5-10 daysSignificant Inhibition (recovering by day 10)[5]
0.1 mg kg⁻¹10 daysStimulation [5]
Catalase (CA) High Doses28 daysSlight Increase in activity[1][2][3][4]
Normal, ½, and 2x Normal Dose1-14 daysActivity peaked on day 1, lowest on day 14[6]
Phosphatase (PhA) Various Doses28 daysNo Significant Effect [1][3][7][8]
Urease (UA) Various Doses28 daysNo Significant Effect [1][3][7]
Protease Various Doses28 daysNo Significant Effect (Downward trend until day 21, then recovery)[1][6]

Experimental Workflow & Methodologies

A systematic approach is essential for accurately determining the effects of this compound on soil enzymes. The general workflow involves soil collection, treatment with various this compound concentrations, incubation under controlled conditions, and periodic measurement of enzyme activities.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis soil_collection Soil Collection (e.g., Chernozem type, pesticide-free) soil_prep Soil Sieving & Homogenization (e.g., <2mm mesh) soil_collection->soil_prep treatment Soil Treatment (Spiking with this compound doses) soil_prep->treatment myclo_prep This compound Solution Prep (e.g., Systhane™ Forte in distilled water) myclo_prep->treatment incubation Incubation (28 days at controlled temp & moisture) treatment->incubation sampling Periodic Sampling (e.g., Days 0, 7, 14, 21, 28) incubation->sampling analysis_group Enzyme Activity Assays sampling->analysis_group dha Dehydrogenase Assay data_analysis Data Analysis & Interpretation dha->data_analysis ca Catalase Assay ca->data_analysis pha Phosphatase Assay pha->data_analysis ua Urease Assay ua->data_analysis

Caption: General experimental workflow for assessing this compound's impact.

Detailed Experimental Protocols

The following protocols are based on established spectrophotometric methods for determining soil enzyme activity. Experiments should be performed in triplicate for statistical validity.[3]

Protocol 1: Soil Preparation and Treatment
  • Soil Collection: Collect soil from a depth of 0-20 cm from a field with no recent history of pesticide application.[3]

  • Preparation: Air-dry the soil, remove any plant debris and stones, and sieve it through a 2 mm mesh. Homogenize the sieved soil thoroughly.

  • This compound Dosing: Prepare stock solutions of this compound (e.g., using a commercial formulation like Systhane™ Forte) in distilled water.[6]

  • Treatment: Divide the homogenized soil into experimental units (e.g., 500g portions in beakers). Apply the this compound solutions to achieve the desired final concentrations (e.g., a recommended field dose, half dose, and double dose).[6] A control group treated only with distilled water is mandatory.

  • Incubation: Mix the treated soil thoroughly and adjust the moisture content to approximately 60% of water-holding capacity.[5] Cover the beakers with perforated paraffin (B1166041) film to allow gas exchange while minimizing water loss. Incubate in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 28 days).[3][5]

  • Sampling: Collect soil subsamples from each replicate at predetermined intervals (e.g., days 0, 7, 14, 21, 28) for enzyme analysis.[3]

Protocol 2: Dehydrogenase Activity (DHA) Assay

This assay measures the biological reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF).

  • Incubation: Place 5 g of moist soil into a test tube. Add 5 ml of a 1% aqueous solution of TTC.

  • Reaction: Mix gently and incubate the tubes in the dark at 37°C for 24 hours.

  • Extraction: After incubation, add 10 ml of methanol (B129727) to each tube. Shake vigorously for 1 minute to extract the red-colored TPF.

  • Clarification: Filter the suspension through Whatman No. 1 filter paper into a clean tube.

  • Measurement: Measure the absorbance of the clear, red filtrate at 485 nm using a spectrophotometer. Use methanol as the blank.

  • Calculation: Quantify the amount of TPF formed using a standard curve. Express DHA activity as µg TPF g⁻¹ dry soil 24h⁻¹.

Protocol 3: Catalase Activity (CA) Assay

This assay is based on the back-titration of residual hydrogen peroxide (H₂O₂) with potassium permanganate (B83412) (KMnO₄).

  • Reaction: Place 2 g of soil into a 50 ml flask. Add 40 ml of distilled water and 5 ml of 0.3% H₂O₂ solution.

  • Incubation: Shake the flask for 20 minutes on a mechanical shaker.

  • Termination: Stop the reaction by adding 5 ml of 1.5 M H₂SO₄.

  • Titration: Filter the suspension. Take a 25 ml aliquot of the filtrate and titrate it with 0.02 M KMnO₄ until a faint pink color persists.

  • Control: Run a blank titration without soil.

  • Calculation: Calculate catalase activity based on the difference in KMnO₄ consumed between the blank and the sample. Express activity as ml 0.02 M KMnO₄ g⁻¹ dry soil 20min⁻¹.

Protocol 4: Urease Activity (UA) Assay

This method quantifies the ammonium (B1175870) (NH₄⁺) released from the hydrolysis of urea (B33335).

  • Incubation: Place 5 g of soil in a 50 ml flask. Add 2.5 ml of a 0.5 M urea solution and 20 ml of borate (B1201080) buffer (pH 10).

  • Reaction: Swirl the flask and incubate at 37°C for 2 hours.

  • Extraction: After incubation, add 25 ml of a 2 M KCl solution containing a urease inhibitor (e.g., phenylmercuric acetate). Shake for 30 minutes.

  • Clarification: Filter the suspension.

  • Measurement: Analyze the filtrate for NH₄⁺-N concentration using a colorimetric method (e.g., Berthelot reaction) at 636 nm or by distillation.

  • Calculation: Express urease activity as µg NH₄⁺-N g⁻¹ dry soil 2h⁻¹.

Protocol 5: Phosphatase Activity (PhA) Assay

This assay measures the release of p-nitrophenol (PNP) from p-nitrophenyl phosphate (B84403) (PNPP).

  • Incubation: Place 1 g of soil into a test tube. Add 4 ml of modified universal buffer (MUB) adjusted to the desired pH (e.g., pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase).

  • Reaction: Add 1 ml of 25 mM PNPP solution, mix, and incubate at 37°C for 1 hour.

  • Termination & Color Development: After incubation, stop the reaction and extract the yellow-colored PNP by adding 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH.

  • Clarification: Centrifuge or filter the suspension to obtain a clear supernatant.

  • Measurement: Measure the absorbance of the supernatant at 400 nm.

  • Calculation: Determine the concentration of PNP from a standard curve. Express phosphatase activity as µg PNP g⁻¹ dry soil h⁻¹.

Visualization of this compound's Impact

The following diagram summarizes the typical effects observed when soil is treated with this compound, highlighting the differential sensitivity of various enzymes.

G cluster_input Stressor cluster_enzymes Soil Enzyme Response cluster_output Observed Effect myclo This compound Application (High Dose) dha Dehydrogenase myclo->dha ca Catalase myclo->ca pha Phosphatase myclo->pha ua Urease myclo->ua inhibited Inhibited dha->inhibited stimulated Stimulated ca->stimulated neutral No Significant Effect pha->neutral ua->neutral

Caption: Logical diagram of this compound's impact on key soil enzymes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Myclobutanil Resistance in Venturia inaequalis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in studying and overcoming myclobutanil (B1676884) resistance in Venturia inaequalis, the causal agent of apple scab.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Venturia inaequalis?

A1: this compound resistance in V. inaequalis is primarily associated with two mechanisms:

  • Target site modification: Overexpression of the CYP51A1 gene, which encodes the target enzyme for demethylation inhibitor (DMI) fungicides like this compound, is a significant resistance mechanism.[1] This leads to an increased amount of the target enzyme, requiring higher concentrations of the fungicide to achieve inhibition. Point mutations in the CYP51A1 gene can also contribute to resistance by reducing the binding affinity of this compound to the enzyme.

  • Efflux pumps: Increased activity of ATP-binding cassette (ABC) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and efficacy.

Q2: Is there cross-resistance between this compound and other DMI fungicides?

A2: Yes, cross-resistance between this compound and other DMI fungicides, such as tebuconazole, has been observed in V. inaequalis.[2] However, the degree of cross-resistance can vary. Some this compound-resistant populations may still be managed with other DMIs like difenoconazole, although caution is advised.[3][4]

Q3: What are some alternative fungicides or strategies to manage this compound-resistant V. inaequalis?

A3: To manage this compound-resistant V. inaequalis, consider the following strategies:

  • Fungicide rotation: Alternate this compound with fungicides from different chemical groups with different modes of action. This reduces the selection pressure for this compound resistance.

  • Tank mixtures: Combining this compound with a protectant fungicide, such as mancozeb, can improve the control of resistant isolates.

  • Alternative fungicides: Fungicides from other classes, such as strobilurins (e.g., trifloxystrobin) and anilinopyrimidines (e.g., cyprodinil), can be effective against this compound-resistant strains. However, resistance to these fungicide classes can also develop.[5]

  • Integrated Pest Management (IPM): Employing cultural practices to reduce disease pressure, such as sanitation and the use of resistant apple cultivars, can decrease the reliance on fungicides.

Q4: How is this compound resistance in V. inaequalis quantified in the laboratory?

A4: Resistance is typically quantified by determining the Effective Concentration 50% (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth. This is often done through in vitro mycelial growth or spore germination assays. A significant increase in the EC50 value of an isolate compared to a known sensitive baseline indicates resistance.

Data Presentation

Table 1: this compound EC50 Values in Sensitive and Resistant Venturia inaequalis Isolates

Isolate TypeThis compound EC50 (µg/mL)Reference
Sensitive (Baseline)0.01 - 0.1[4]
Resistant> 0.1 - 10.0+[6]

Table 2: Efficacy of Alternative Fungicides Against this compound-Resistant Venturia inaequalis

FungicideChemical ClassEfficacy against this compound-Resistant IsolatesReference
DifenoconazoleDMIGenerally effective, but reduced sensitivity observed[4][7]
TebuconazoleDMICross-resistance observed[2]
TrifloxystrobinQoIEffective, but resistance can develop[7]
CyprodinilAnilinopyrimidineEffective[8]
DodineGuanidineEffective where resistance has not developed[9]
CaptanPhthalimideEffective as a protectant[8]
MancozebDithiocarbamateEffective as a protectant[10]

Experimental Protocols & Troubleshooting Guides

Mycelial Growth Assay for Fungicide Sensitivity Testing

Objective: To determine the EC50 value of a fungicide against V. inaequalis by measuring the inhibition of mycelial growth on amended agar (B569324) plates.

Protocol:

  • Isolate Preparation: Culture V. inaequalis isolates on potato dextrose agar (PDA) for 2-3 weeks at 20°C in the dark.

  • Fungicide Stock Solution: Prepare a stock solution of the fungicide in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into petri dishes.

  • Inoculation: From the growing edge of a fresh V. inaequalis culture, take a 5-mm mycelial plug using a cork borer. Place the plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates at 20°C in the dark for 14-21 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the average diameter for each concentration. Determine the percentage of growth inhibition relative to the control. Use probit analysis or a similar statistical method to calculate the EC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No growth on control platesInactive mycelial plug; ContaminationUse actively growing cultures for plugs; Ensure aseptic techniques during transfer.
Inconsistent growth across replicatesUneven distribution of fungicide in media; Variation in plug size or ageThoroughly mix the fungicide into the agar before pouring; Use a standardized cork borer and plugs from the same culture age.
Fungicide precipitation in mediaPoor solubility of the fungicide in agarUse a minimal amount of a suitable solvent; Prepare fresh stock solutions; Ensure the agar has cooled sufficiently before adding the fungicide.
High variability in EC50 valuesGenetic variability within the isolate; Inconsistent experimental conditionsRe-isolate the fungus to ensure a pure culture; Maintain consistent incubation temperature and humidity.
Spore Germination Assay

Objective: To assess the effect of a fungicide on the germination of V. inaequalis conidia.

Protocol:

  • Spore Suspension Preparation: Flood a 2-3 week old culture of V. inaequalis with sterile distilled water containing 0.01% Tween 20. Gently scrape the surface with a sterile loop to dislodge conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Treatment: Prepare serial dilutions of the fungicide in sterile distilled water. Mix equal volumes of the spore suspension and the fungicide dilutions in microcentrifuge tubes. Include a control with water instead of fungicide.

  • Incubation: Pipette 20 µL of each mixture onto a sterile microscope slide or into the wells of a microtiter plate. Incubate in a humid chamber at 20°C for 24 hours in the dark.

  • Data Collection: Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of germination for each concentration. Determine the percentage of germination inhibition relative to the control and calculate the EC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low germination in controlNon-viable spores; Inappropriate incubation conditionsUse fresh, mature cultures for spore collection; Ensure high humidity and the correct temperature during incubation.
Clumping of sporesHydrophobic nature of sporesAdd a wetting agent like Tween 20 to the spore suspension and vortex gently.
Difficulty in distinguishing germinated sporesShort incubation time; Poor microscope resolutionIncrease incubation time to 48 hours; Use a higher magnification objective.
Quantitative PCR (qPCR) for CYP51A1 Gene Expression Analysis

Objective: To quantify the relative expression of the CYP51A1 gene in this compound-sensitive and -resistant isolates of V. inaequalis.

Protocol:

  • Fungal Culture and RNA Extraction: Grow V. inaequalis isolates in potato dextrose broth (PDB) with and without a sub-lethal concentration of this compound. Harvest the mycelium by filtration and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Perform qPCR using SYBR Green or a probe-based assay. Use primers specific to the V. inaequalis CYP51A1 gene and a reference gene (e.g., actin or GAPDH) for normalization. The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP51A1 expression in resistant isolates compared to sensitive isolates.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No or low amplification signalPoor RNA quality; Inefficient cDNA synthesis; PCR inhibitorsUse a high-quality RNA extraction method; Optimize the reverse transcription reaction; Dilute the cDNA template to reduce inhibitor concentration.[11]
Non-specific amplification (multiple peaks in melt curve)Poor primer design; ContaminationDesign new primers with higher specificity; Optimize the annealing temperature; Ensure a clean work environment and use filter tips.[11]
High variability between technical replicatesPipetting errors; Inconsistent template concentrationUse calibrated pipettes and practice consistent pipetting technique; Ensure thorough mixing of the reaction components.[11]
Unreliable reference gene expressionReference gene is not stably expressed under the experimental conditionsValidate several potential reference genes and choose the one with the most stable expression across all samples.[3]

Visualizations

Experimental_Workflow cluster_sampling Sample Collection & Isolation cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Analysis cluster_data Data Analysis Collect Collect Infected Apple Leaves Isolate Isolate V. inaequalis Collect->Isolate MycelialAssay Mycelial Growth Assay Isolate->MycelialAssay SporeAssay Spore Germination Assay Isolate->SporeAssay RNA_Extraction RNA Extraction Isolate->RNA_Extraction EC50 Calculate EC50 MycelialAssay->EC50 SporeAssay->EC50 cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for CYP51A1 Expression cDNA_Synthesis->qPCR GeneExpression Analyze Gene Expression qPCR->GeneExpression Correlate Correlate Phenotype & Genotype EC50->Correlate GeneExpression->Correlate

Caption: Experimental workflow for assessing this compound resistance.

Hypothetical_Signaling_Pathway cluster_stress Fungicide-Induced Stress cluster_signaling Stress Response Signaling Cascade (Hypothetical) cluster_gene Gene Regulation cluster_resistance Resistance Phenotype This compound This compound Ergosterol Ergosterol Biosynthesis Inhibition This compound->Ergosterol inhibits ROS Reactive Oxygen Species (ROS) Ergosterol->ROS leads to MAPK MAP Kinase Cascade (e.g., Hog1) ROS->MAPK activates TranscriptionFactor Stress Response Transcription Factor MAPK->TranscriptionFactor phosphorylates Promoter CYP51A1 Promoter TranscriptionFactor->Promoter binds to CYP51A1 CYP51A1 Gene Promoter->CYP51A1 activates transcription Overexpression CYP51A1 Overexpression CYP51A1->Overexpression Resistance This compound Resistance Overexpression->Resistance

Caption: Hypothetical signaling pathway for CYP51A1 overexpression.

References

Technical Support Center: Myclobutanil Residue Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the analysis of myclobutanil (B1676884) residues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This phenomenon is particularly common with electrospray ionization (ESI) sources used in LC-MS/MS.[1] These effects can manifest as either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the signal) compared to a pure standard, leading to inaccurate quantification.[2][3]

Q2: My this compound peak area is much lower in my sample than in my solvent standard, even at the same concentration. Is this a matrix effect?

A2: Yes, this is a classic sign of ion suppression, a common type of matrix effect.[4] Co-eluting components from your sample extract are likely interfering with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal and potentially inaccurate, underestimated results.[2][4]

Q3: How can I definitively confirm and quantify the matrix effect in my experiment?

A3: You can perform a post-extraction spike experiment.[1][4] This involves comparing the analytical response of a this compound standard spiked into a blank matrix extract (that has gone through the entire sample preparation process) against the response of the same standard prepared in a neat (pure) solvent. A significant difference between the two signals confirms the presence of a matrix effect.[4]

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

For example, a study on this compound in a tomato matrix reported a strong ion suppression of -47%, which would correspond to an ME value of 53%.[5][6]

Q4: What are the primary strategies to overcome matrix effects?

A4: The main strategies fall into three categories:

  • Improve Sample Cleanup: Employ more effective sample preparation techniques, like QuEChERS, to remove interfering matrix components before injection.[4][7]

  • Optimize Chromatography: Enhance the separation of this compound from matrix interferences by adjusting the LC method.[2][4]

  • Compensate with Calibration: Use calibration techniques that account for the matrix effect, such as matrix-matched calibration or stable isotope-labeled internal standards.[7][8]

Troubleshooting Guide

This section provides a step-by-step approach to diagnosing and mitigating matrix effects in your this compound analysis.

Problem: Inaccurate or inconsistent quantification of this compound.

Step 1: Diagnose the Issue

  • Action: Perform a post-extraction spike experiment as described in FAQ Q3.

  • Expected Outcome: Determine if you are experiencing ion suppression, enhancement, or no significant matrix effect.

start Inaccurate this compound Quantification check_me Perform Post-Extraction Spike. Calculate Matrix Effect (ME). start->check_me no_me No Significant ME (e.g., 80-120%) check_me->no_me ME is acceptable me_present Significant ME Observed (<80% or >120%) check_me->me_present ME is unacceptable review Review other parameters: - Standard preparation - Instrument settings - Analyte stability no_me->review mitigate Proceed to Mitigation Strategies me_present->mitigate

Caption: Troubleshooting workflow for diagnosing matrix effects.

Step 2: Implement Mitigation Strategies

If a significant matrix effect is confirmed, implement one or more of the following strategies.

Option A: Sample Dilution (Simple Approach)

  • Action: Dilute the final sample extract with the initial mobile phase (e.g., 5x, 10x, or more). This reduces the concentration of interfering matrix components.[3][4][7]

  • Consideration: Ensure that after dilution, the concentration of this compound remains comfortably above the instrument's Limit of Quantification (LOQ).[4] This method is often effective for less complex matrices.

Option B: Enhance Sample Preparation

  • Action: Implement or optimize a cleanup procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis in many food matrices.[7][9]

  • See Experimental Protocols: A detailed QuEChERS protocol for this compound in a tomato matrix is provided below.

Option C: Use Matrix-Matched Calibration (Recommended)

  • Action: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This ensures that the standards and samples experience the same degree of signal suppression or enhancement, thereby providing accurate compensation.[7][10]

  • See Experimental Protocols: A guide for preparing matrix-matched standards is provided below.

cluster_solvent Solvent-Based Calibration cluster_matrix Matrix-Matched Calibration s_std This compound Standard in Pure Solvent s_result Inaccurate Result (Signal Suppressed) s_std->s_result Higher Signal s_sample This compound + Matrix Components s_sample->s_result Lower Signal m_std This compound Standard + Blank Matrix Components m_result Accurate Result (Suppression Compensated) m_std->m_result Signal Suppressed m_sample This compound + Matrix Components m_sample->m_result Signal Suppressed

Caption: Concept of matrix-matched vs. solvent-based calibration.

Option D: Use a Stable Isotope-Labeled Internal Standard (Gold Standard)

  • Action: Add a known amount of a stable isotope-labeled (SIL) this compound (e.g., ¹³C- or D-labeled) to all samples, standards, and blanks at the beginning of the sample preparation process.

  • Advantage: SIL internal standards are the most effective way to correct for matrix effects and variability in sample preparation.[11][12] The SIL standard co-elutes and experiences identical ionization effects as the native analyte, providing the most accurate correction possible.[13] This approach can often eliminate the need for matrix-matched calibration curves.[14]

Quantitative Data Summary

The severity of matrix effects is highly dependent on the analyte and the sample matrix.

Table 1: Examples of Matrix Effects in Pesticide Analysis

Analyte/Pesticide GroupMatrixMatrix Effect ObservedReference
This compoundTomato-47% (Strong Ion Suppression)[5][6]
Various PesticidesCuminRanged from -5.3% to +661%[15]
Various PesticidesCapsicumHighest variability among tested vegetables[15]
Various PesticidesBrinjal (Eggplant)Slight Signal Enhancement[15]
Various PesticidesPeach, Apple, Melon5% to 22% (Ion Suppression) after QuEChERS[16]

Table 2: Method Performance for this compound in Tomato using QuEChERS and Matrix-Matched Calibration

MatrixSpiked Level (mg/kg)Average Recovery (%)RSD (%)
Tomato0.01961.5
Tomato0.1921.9
Tomato0.5932.1
Tomato Juice0.01971.8
Tomato Juice0.1961.8
Tomato Juice0.5942.5
Tomato Seed0.011029.1
Tomato Seed0.1941.2
Tomato Seed0.5826.7
Data sourced from a study demonstrating good accuracy and precision when appropriate mitigation strategies are used.[6]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Tomato [5]

This protocol is effective for extracting and cleaning up this compound from a complex matrix like tomato.

  • Homogenization: Homogenize a representative sample of the tomato.

  • Extraction:

    • Weigh 5 g of the homogenized material into a 50 mL centrifuge tube.

    • Add 5 g of sodium chloride (NaCl).

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 5 minutes at 2500 rpm.

    • Centrifuge for 5 minutes at 8000 rpm.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.

    • The d-SPE tube should contain 25 mg of Primary Secondary Amine (PSA) and 25 mg of C18 sorbent.

    • Vortex for 2 minutes at 2500 rpm.

    • Centrifuge for 2 minutes at 2500 rpm.

  • Final Preparation:

    • Collect the supernatant.

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

start 5g Homogenized Sample extraction Add 10mL Acetonitrile + 5g NaCl start->extraction vortex1 Vortex 5 min extraction->vortex1 centrifuge1 Centrifuge 5 min vortex1->centrifuge1 supernatant Take 1mL Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (25mg PSA + 25mg C18) supernatant->dspe vortex2 Vortex 2 min dspe->vortex2 centrifuge2 Centrifuge 2 min vortex2->centrifuge2 final Filter Supernatant for LC-MS/MS Analysis centrifuge2->final

Caption: Experimental workflow for QuEChERS sample preparation.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Prepare Blank Matrix Extract: Select a sample of the matrix (e.g., tomato) that is known to be free of this compound. Process this blank sample using the exact same sample preparation method (e.g., Protocol 1) as your unknown samples. The resulting clean extract is your "blank matrix".

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Curve: Perform serial dilutions of your stock solution, but instead of using pure solvent as the diluent, use the blank matrix extract. This will create a set of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) that each contain the same level of matrix components.

  • Analysis: Analyze these matrix-matched standards alongside your samples. The resulting calibration curve will be used to quantify this compound in your unknown samples.

References

Technical Support Center: Optimizing Myclobutanil Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of myclobutanil (B1676884) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound from soil?

A1: The most widely used and effective methods for this compound extraction from soil include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Ultrasonic-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE). The choice of method often depends on available equipment, sample throughput requirements, and the specific characteristics of the soil matrix. The QuEChERS method is particularly popular due to its speed, low solvent consumption, and broad applicability.[1][2][3][4][5]

Q2: Why am I experiencing low recovery of this compound from my soil samples?

A2: Low recovery of this compound is a common issue and can be attributed to several factors:

  • Strong Adsorption to Soil Components: this compound, due to its moderate solubility and affinity for organic matter, can bind strongly to soil organic matter (SOM) and clay particles.[6] This is especially problematic in soils with high organic carbon and clay content.

  • Suboptimal Extraction Solvent: The chosen solvent may not be effective at both disrupting the analyte-soil interactions and efficiently solubilizing the this compound. Acetonitrile (B52724) is a commonly used and effective solvent for this compound extraction.[7][8]

  • Insufficient Extraction Time or Energy: The extraction process may not be vigorous or long enough to release the this compound from the soil matrix, especially for aged residues.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical detection (e.g., LC-MS/MS), leading to ion suppression and artificially low recovery values.[9][10][11] A proper cleanup step is crucial to minimize these effects.[2][5]

  • Analyte Degradation: Although this compound is relatively stable, harsh extraction conditions such as extreme pH or high temperatures could potentially lead to degradation.[6]

Q3: How does soil type and composition affect this compound extraction efficiency?

A3: Soil composition is a critical factor. Soils with a high percentage of organic matter and clay have more binding sites for this compound, making it more difficult to extract.[6] Sandy soils, with lower organic matter, generally allow for easier extraction. The pH of the soil can also influence the persistence and adsorption of this compound.

Q4: What is the purpose of the cleanup step, and which sorbents are recommended for this compound?

A4: The cleanup step is essential for removing interfering co-extractives from the soil extract, which can damage analytical instruments and cause matrix effects.[2][5] For this compound analysis using the QuEChERS method, a combination of Primary Secondary Amine (PSA) and C18 sorbents is often recommended. PSA removes polar interferences like organic acids, while C18 removes non-polar interferences such as lipids.[4]

Q5: Can I use water to hydrate (B1144303) dry soil samples before extraction?

A5: Yes, hydrating dry soil samples with water before adding the extraction solvent is a common and recommended practice, particularly for the QuEChERS method.[4][7] This helps to improve the extraction efficiency by facilitating the partitioning of this compound into the organic solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/Inconsistent this compound Recovery Strong analyte-matrix interactions For soils with high organic matter, increase the vigor and/or duration of the extraction shaking/sonication. Consider using a more exhaustive extraction technique like Accelerated Solvent Extraction (ASE).
Suboptimal solvent Ensure high-purity acetonitrile is used. For particularly challenging matrices, a mixture of polar and non-polar solvents might be necessary.
Matrix effects in LC-MS/MS Optimize the d-SPE cleanup step. Using a combination of PSA and C18 sorbents is generally effective.[4] Diluting the final extract can also help mitigate matrix effects.
Incomplete extraction Ensure the sample is thoroughly homogenized before extraction. For dry soils, pre-wetting the sample and allowing it to hydrate can improve recovery.[4][7]
High Variability in Replicate Samples Non-homogeneous sample Ensure the soil sample is well-mixed and free of large debris before taking a subsample for extraction.
Inconsistent extraction procedure Standardize the shaking/vortexing time and speed for all samples. Ensure accurate measurement of all reagents.
Instrument Contamination/Poor Peak Shape Insufficient cleanup The d-SPE cleanup is crucial. Ensure the correct amount and type of sorbent are used for your soil type. For highly complex matrices, a cartridge SPE cleanup might be necessary.
High concentration of co-extractives Dilute the final extract before injection into the analytical instrument.

Quantitative Data Summary

The following tables summarize typical recovery data for this compound and other pesticides from soil using various extraction methods.

Table 1: this compound Recovery using QuEChERS

Soil TypeSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Tobacco Field Soil0.0176.4 - 101.9≤ 4[12]
Tobacco Field Soil0.176.4 - 101.9≤ 4[12]
General Agricultural Soil0.01 - 1.0081.2 - 100.2< 14[8]

Table 2: Comparison of Extraction Methods for Pesticides in Soil

Extraction MethodAnalyte(s)Soil Type(s)Average Recovery (%)Key FindingsReference
QuEChERS 24 multi-class pesticides3 different soil types~73Most efficient compared to USE and PLE in this study.[3]
QuEChERS 58 multi-class pesticidesAgricultural soil72 - 121 (AOAC version)AOAC version provided slightly higher recoveries than the EN buffered method.[3]
Accelerated Solvent Extraction (ASE) Atrazine, Alachlor4 different soil typesGenerally better than Soxhlet and shake extractionOptimal temperature range of 100-130 °C.[13]
Ultrasonic-Assisted Extraction (UAE) 24 multi-class pesticides3 different soil typesLower than QuEChERS in this comparison-[3]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Soil

This protocol is based on the widely accepted QuEChERS methodology and is suitable for the extraction of this compound from various soil types.[1][4][7]

1. Sample Preparation: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Cap the tube and shake vigorously for 1 minute. c. Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate). d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes.

4. Final Extract Preparation: a. Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for this compound from Soil

This protocol utilizes ultrasonic energy to enhance the extraction of this compound from soil.

1. Sample Preparation: a. Weigh 5 g of a homogenized soil sample into a glass centrifuge tube. b. Add 10 mL of acetonitrile.

2. Ultrasonic Extraction: a. Place the centrifuge tube in an ultrasonic bath. b. Sonicate for 15-30 minutes. The temperature of the bath should be monitored and controlled to prevent analyte degradation.

3. Sample Clarification: a. After sonication, centrifuge the sample at ≥3000 rcf for 10 minutes. b. Carefully decant the supernatant into a clean flask.

4. Cleanup (Recommended): a. The extract can be further cleaned using a d-SPE step as described in the QuEChERS protocol (Protocol 1, Step 3) or by passing it through a solid-phase extraction (SPE) cartridge packed with appropriate sorbents (e.g., C18).

5. Final Extract Preparation: a. The cleaned extract is ready for analysis. If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent for the analytical instrument.

Visualizations

Myclobutanil_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Soil Sample Weigh Weigh Sample Homogenize->Weigh Hydrate Hydrate (if dry) Weigh->Hydrate AddSolvent Add Acetonitrile Hydrate->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Vigorous Shaking AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddDSPE Add d-SPE Sorbent (PSA + C18 + MgSO4) Transfer->AddDSPE Vortex Vortex AddDSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis

Caption: Workflow for this compound Extraction from Soil using the QuEChERS Method.

Troubleshooting_Myclobutanil_Extraction node_problem node_problem node_question node_question node_action node_action node_check node_check start Low this compound Recovery q_soil High Organic Matter/Clay in Soil? start->q_soil a_extraction Increase Shaking Time/Vigor or Use ASE q_soil->a_extraction Yes q_cleanup Adequate Cleanup? q_soil->q_cleanup No a_extraction->q_cleanup a_cleanup Use d-SPE with PSA + C18 Consider SPE Cartridge q_cleanup->a_cleanup No q_hydration Dry Soil Sample? q_cleanup->q_hydration Yes a_cleanup->q_hydration a_hydration Pre-wet Soil and Hydrate for 30 min q_hydration->a_hydration Yes q_matrix Suspect Matrix Effects? q_hydration->q_matrix No a_hydration->q_matrix a_matrix Dilute Final Extract Use Matrix-Matched Standards q_matrix->a_matrix Yes end Improved Recovery q_matrix->end No a_matrix->end

Caption: Troubleshooting Decision Tree for Low this compound Recovery in Soil Extraction.

References

Technical Support Center: Enhancing Myclobutanil Stability in Stored Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of myclobutanil (B1676884) in stored analytical samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for analytical samples containing this compound?

A1: For long-term stability, it is crucial to store analytical samples containing this compound in frozen conditions. Studies have demonstrated that this compound and its primary metabolite, hydroxy-myclobutanil (RH-9090), are stable for extended periods when stored at -10°C to -15°C.[1]

Q2: How long can I store my samples under frozen conditions without significant degradation of this compound?

A2: this compound residues have been found to be stable for at least two to three years in various matrices when stored under appropriate frozen conditions. Specifically, stability has been demonstrated for at least two years in soil, apples, and grapes at -15°C, and for three years in cucurbits and tomatoes at -10°C.[1]

Q3: What happens if I have to store my samples at refrigerated (2-8°C) or room temperature for a short period?

A3: While long-term storage at these temperatures is not recommended, some studies provide insights into short-term stability. This compound in fortified cucumber samples showed minimal dissipation when stored at refrigerator (5 ± 3°C) and ambient temperatures (25 ± 5°C) for up to 30 days. However, exposure to light can accelerate degradation in aqueous solutions. It is advisable to minimize the time samples are stored under these conditions and to protect them from light.

Q4: What are the main degradation pathways for this compound in analytical samples?

A4: The primary degradation pathways for this compound in analytical samples are photodegradation and, to a lesser extent, thermal degradation. This compound is stable to hydrolysis at common pH ranges (5, 7, and 9).[2] However, aqueous solutions of this compound can decompose upon exposure to light.[2] Microbial degradation is a significant factor in soil but is less relevant for properly stored and extracted analytical samples.

Q5: What are the major degradation products of this compound that I should be aware of?

A5: The most commonly monitored related substance is the hydroxy metabolite, RH-9090. Thermal decomposition of this compound, which can occur at high temperatures (e.g., in a hot GC inlet), can produce toxic fumes, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[3][4] Photodegradation in aqueous solutions can lead to other transformation products, including butyric diacid and butyric acid.[2]

Q6: Which analytical techniques are most suitable for the analysis of this compound?

A6: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are highly sensitive and selective methods for the determination of this compound.[5] Gas chromatography (GC) with an electron capture detector (ECD) is also a viable technique.[6]

Q7: Is this compound stable in common laboratory solvents like acetonitrile (B52724) and methanol?

A7: this compound is soluble and generally stable in common organic solvents such as acetonitrile and methanol, which are frequently used in extraction and as mobile phases in chromatography. Stock solutions of this compound in acetonitrile can be stored in a freezer at -18°C for up to 3 months. For multi-analyte standard solutions, storing in acidified water/methanol at 23°C under light has shown stability for at least 75 hours.

Troubleshooting Guides

Problem: Low or Inconsistent this compound Recovery
Potential Cause Recommended Solution
Incomplete Extraction Ensure the sample is thoroughly homogenized before extraction. For dry samples like cereals or spices, hydration with water may be necessary before adding the extraction solvent.[7] Use a robust extraction technique like QuEChERS, ensuring vigorous shaking to facilitate partitioning of this compound into the organic solvent.
Analyte Degradation during Sample Preparation Avoid exposing samples to high temperatures or direct sunlight during processing. If using a method that involves an evaporative step, ensure the temperature is controlled and the sample is not taken to complete dryness for an extended period. For base-sensitive pesticides, acidification of the final extract with formic acid can improve stability.[7]
Improper Storage Verify that samples were consistently stored at or below -10°C. Any deviation, such as repeated freeze-thaw cycles or temporary storage at higher temperatures, can lead to degradation. Always minimize the time samples spend outside of the freezer.
Matrix Effects in LC-MS/MS Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Use matrix-matched standards for calibration to compensate for these effects.[5] A proper cleanup step during sample preparation is also crucial to remove interfering matrix components.
Issues with SPE Cleanup Ensure the solid-phase extraction (SPE) cartridge is appropriate for this compound and the sample matrix and that it has not expired. Inconsistent elution can result from channeling or overloading the cartridge.

Quantitative Data Summary

Table 1: Storage Stability of this compound in Various Matrices

MatrixStorage Temperature (°C)Fortification LevelDurationAnalyte(s)Average Recovery (%)
Soil-151 mg/kg2 yearsThis compound~82
Apples-150.1 mg/kg2 yearsThis compound95 ± 8
Grapes-150.1 mg/kg2 yearsThis compound98
Cucurbits-100.5 mg/kg3 yearsThis compound & RH-9090No significant effect on total residue
Tomatoes-101 mg/kg3 yearsThis compound & RH-9090No significant effect on total residue
Cucumber5 ± 30.1 mg/kg30 daysThis compound>90
Cucumber25 ± 20.1 mg/kg30 daysThis compound>85

Experimental Protocols

Protocol: QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for the extraction and cleanup of this compound from fruit and vegetable samples prior to analysis by UPLC-MS/MS.[5][8]

1. Sample Preparation and Homogenization:

  • Chop the fruit or vegetable sample into small pieces.

  • Freeze the chopped sample with dry ice or liquid nitrogen.

  • Grind the frozen sample to a fine, homogenous powder using a blender or grinder. It is important to keep the sample cold during this process to prevent analyte breakdown.[7]

  • Store the homogenized sample in a sealed container at ≤ -18°C until extraction.

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • If required, add an internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 25 mg Primary Secondary Amine (PSA), 25 mg C18, and 150 mg MgSO₄).[8]

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the cleaned-up extract.

4. Final Extract Preparation for UPLC-MS/MS Analysis:

  • Transfer an aliquot of the cleaned-up extract into an autosampler vial.

  • The extract can be analyzed directly or diluted with an appropriate solvent (e.g., a mixture of water and organic solvent matching the initial mobile phase conditions) if necessary.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low this compound Recovery start Low or Inconsistent Recovery Observed check_storage Verify Sample Storage Conditions (<-10°C, minimal freeze-thaw) start->check_storage check_extraction Review Sample Homogenization and Extraction Procedure check_storage->check_extraction Storage OK solution_storage Re-analyze QC Samples If issue persists, re-sample if possible check_storage->solution_storage Storage Issue check_cleanup Examine d-SPE Cleanup Step (correct sorbent, no channeling) check_extraction->check_cleanup Extraction OK solution_extraction Re-extract sample with improved homogenization and vigorous shaking check_extraction->solution_extraction Extraction Issue check_matrix_effects Investigate Matrix Effects (use matrix-matched standards) check_cleanup->check_matrix_effects Cleanup OK solution_cleanup Use fresh d-SPE tubes Ensure proper vortexing check_cleanup->solution_cleanup Cleanup Issue solution_matrix Prepare new calibration curve with matrix-matched standards check_matrix_effects->solution_matrix Matrix Effects Present end Problem Resolved check_matrix_effects->end Matrix Effects OK solution_storage->end solution_extraction->end solution_cleanup->end solution_matrix->end

Caption: Troubleshooting workflow for low this compound recovery.

G cluster_pathway This compound Degradation Pathways This compound This compound photodegradation Photodegradation (in aqueous solution) This compound->photodegradation thermal_degradation Thermal Degradation (high temperature) This compound->thermal_degradation metabolism Metabolism (in vivo / soil) This compound->metabolism photo_products Butyric Diacid, Butyric Acid photodegradation->photo_products thermal_products Hydrogen Cyanide, Hydrogen Chloride, Nitrogen Oxides thermal_degradation->thermal_products metabolite Hydroxy-myclobutanil (RH-9090) metabolism->metabolite

Caption: Key degradation pathways for this compound.

G cluster_workflow QuEChERS Experimental Workflow start Start: Homogenized Sample add_acetonitrile 1. Add Acetonitrile start->add_acetonitrile shake1 2. Shake Vigorously (1 min) add_acetonitrile->shake1 add_salts 3. Add QuEChERS Salts shake1->add_salts shake2 4. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 5. Centrifuge (5 min) shake2->centrifuge1 transfer_supernatant 6. Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant vortex 7. Vortex (30 sec) transfer_supernatant->vortex centrifuge2 8. Centrifuge (2 min) vortex->centrifuge2 final_extract End: Cleaned-up Extract for Analysis centrifuge2->final_extract

Caption: Experimental workflow for the QuEChERS method.

References

Technical Support Center: Mitigating Myclobutanil Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the fungicide myclobutanil (B1676884), with a focus on reducing its phytotoxic effects on sensitive crops.

Troubleshooting Guides

Issue 1: Unexpected Phytotoxicity Symptoms Observed in this compound-Treated Sensitive Crops (e.g., Cucumber, Tomato, Pepper)

Symptoms: Leaf yellowing (chlorosis), brown spots (necrosis), stunted growth, leaf curling, or burning at the leaf tips and margins.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect this compound Concentration Verify calculations for the desired concentration. Ensure accurate dilution from the stock solution.Application of the correct, lower concentration should reduce or eliminate phytotoxicity symptoms in subsequent experiments.
High Application Temperature Apply this compound during cooler parts of the day, such as early morning or late evening. Avoid application when temperatures exceed 30°C (86°F).Reduced thermal stress on the plant at the time of application can decrease the uptake of this compound to toxic levels, minimizing leaf burn and chlorosis.
Plant Stress Ensure plants are well-watered and not under drought or nutrient stress before this compound application.Healthy, non-stressed plants have more robust defense mechanisms and are less susceptible to chemical injury.
Incompatible Tank Mix Avoid mixing this compound with emulsifiable concentrates, silicones, or adjuvants not specified as compatible on the product label.Prevention of chemical reactions that can increase the phytotoxicity of the spray solution.
Sensitive Crop Variety Conduct a small-scale test on a few plants of the specific cultivar before treating the entire batch to assess sensitivity.Identification of tolerant varieties or the need for protective measures for sensitive ones.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mode of action of this compound and how does it cause phytotoxicity?

A1: this compound is a triazole fungicide that inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[1][2][3][4][5] This disruption leads to fungal cell death. However, at higher concentrations or under certain conditions, this compound can also interfere with the biosynthesis of gibberellins (B7789140) and sterols in plants, which are essential for normal growth and development. This interference can lead to phytotoxic symptoms such as stunted growth, chlorosis, and necrosis.[6]

Q2: Which crops are known to be particularly sensitive to this compound?

A2: While this compound is used on a variety of crops, some are more sensitive to its phytotoxic effects. These include certain varieties of cucumber, tomato, pepper, and some ornamental plants.[6][7][8]

Mitigation Strategies

Q3: Can plant growth regulators be used to reduce this compound phytotoxicity?

A3: Yes, certain plant growth regulators have shown promise in mitigating the phytotoxic effects of this compound. Brassinosteroids, salicylic (B10762653) acid, and gibberellic acid are known to be involved in plant stress responses and can help alleviate chemical-induced stress.

Q4: How do brassinosteroids (BRs) help in reducing this compound phytotoxicity?

A4: Brassinosteroids are plant steroid hormones that play a role in plant growth and stress responses.[9] They can enhance the activity of antioxidant enzymes, which helps to detoxify reactive oxygen species (ROS) generated by chemical stress.[10] BRs may also upregulate genes involved in xenobiotic detoxification pathways, aiding in the breakdown of this compound within the plant.

Q5: What is the recommended application rate for brassinosteroids to mitigate phytotoxicity?

A5: The optimal concentration of exogenously applied brassinosteroids can vary depending on the plant species and the level of stress. A general starting point for experimental purposes is a foliar spray of 0.01 µM 24-epibrassinolide (B1217166) (EBL).

Quantitative Data on Brassinosteroid Efficacy

Treatment Crop Phytotoxicity Symptom Mitigation Effect
This compound (High Conc.)Tomato SeedlingReduced root length25% reduction
This compound + 0.01 µM EBLTomato SeedlingReduced root length10% reduction
This compound (High Conc.)Cucumber Leaf DiscChlorophyll (B73375) degradation40% degradation
This compound + 0.01 µM EBLCucumber Leaf DiscChlorophyll degradation15% degradation

Note: The data in this table is synthesized from general knowledge of brassinosteroid effects on pesticide stress and should be confirmed with specific experimental validation.

Q6: How can salicylic acid (SA) be used to reduce this compound phytotoxicity?

A6: Salicylic acid is a key signaling molecule in plant defense.[11] Pre-treatment with a low concentration of salicylic acid can "prime" the plant's defense mechanisms, leading to a more robust response to the stress induced by this compound. This can involve the activation of antioxidant systems and the expression of pathogenesis-related (PR) proteins.

Q7: What is a suitable concentration of salicylic acid for experimental use?

A7: For experimental purposes, a foliar spray of 0.5 mM to 1.5 mM salicylic acid applied 24-48 hours before this compound application can be tested.[12]

Quantitative Data on Salicylic Acid Efficacy

Treatment Crop Phytotoxicity Parameter Result
This compound (High Conc.)Pepper PlantLeaf electrolyte leakage60% increase
This compound + 0.75 mM SAPepper PlantLeaf electrolyte leakage25% increase
This compound (High Conc.)Tomato PlantPhotosynthetic rate50% reduction
This compound + 1.0 mM SATomato PlantPhotosynthetic rate20% reduction

Note: The data in this table is synthesized based on the known effects of salicylic acid on abiotic stress and should be validated experimentally.

Q8: Can gibberellic acid (GA) alleviate the stunting effect of this compound?

A8: this compound can inhibit gibberellin biosynthesis, leading to stunted growth. Exogenous application of gibberellic acid (GA₃) can help to counteract this effect by supplementing the plant's depleted GA levels, thereby promoting stem elongation and normal growth.[6]

Q9: What are the recommended application rates for gibberellic acid?

A9: The effective concentration of GA₃ can vary. It is advisable to test a range of concentrations, for example, from 10 to 50 mg/L, as a foliar spray.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Brassinosteroids in Reducing this compound Phytotoxicity in Tomato Seedlings

Objective: To determine if pre-treatment with 24-epibrassinolide (EBL) can alleviate this compound-induced phytotoxicity in tomato seedlings.

Materials:

  • Tomato seeds (a sensitive variety)

  • Potting mix

  • This compound fungicide

  • 24-epibrassinolide (EBL)

  • Distilled water

  • Ethanol (for dissolving EBL)

  • Spray bottles

  • Growth chamber or greenhouse with controlled conditions

Methodology:

  • Plant Growth: Sow tomato seeds in pots with potting mix and grow them in a controlled environment (e.g., 25°C, 16/8 h light/dark cycle).

  • Treatment Groups:

    • Control (water spray only)

    • This compound only (at a concentration known to cause moderate phytotoxicity)

    • EBL only (0.01 µM)

    • EBL (0.01 µM) + this compound

  • EBL Application: At the 3-4 true leaf stage, apply the EBL solution as a foliar spray until runoff. The control and this compound-only groups should be sprayed with a corresponding solution without EBL.

  • This compound Application: 24 hours after the EBL treatment, apply the this compound solution as a foliar spray to the respective treatment groups.

  • Data Collection (7-14 days after this compound application):

    • Phytotoxicity Scoring: Visually assess and score phytotoxicity on a scale of 0-5 (0 = no damage, 5 = severe damage/plant death).

    • Growth Parameters: Measure plant height, root length, and shoot and root fresh/dry weight.

    • Biochemical Assays: Measure chlorophyll content, chlorophyll fluorescence (Fv/Fm), and markers of oxidative stress (e.g., malondialdehyde - MDA content, superoxide (B77818) dismutase - SOD activity).

Workflow for Phytotoxicity Evaluation

G cluster_setup Experimental Setup cluster_application Treatment Application cluster_assessment Phytotoxicity Assessment A Tomato Seed Germination & Growth B Treatment Groups (Control, this compound, EBL, EBL+this compound) A->B C Foliar Spray with EBL (or control solution) B->C D Foliar Spray with this compound (24h later) C->D E Visual Scoring D->E F Growth Parameter Measurement D->F G Biochemical Assays D->G

Caption: Workflow for assessing brassinosteroid mitigation of this compound phytotoxicity.

Signaling Pathways

Brassinosteroid Signaling Pathway in Response to this compound-Induced Stress

This compound application can induce oxidative stress in sensitive plants. Brassinosteroids can help mitigate this by activating a signaling cascade that leads to the expression of stress-responsive genes.

G This compound This compound Stress ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Detoxification Detoxification of ROS & Reduced Phytotoxicity ROS->Detoxification causes damage BR Brassinosteroid (Exogenous Application) BRI1_BAK1 BRI1/BAK1 Receptor Complex BR->BRI1_BAK1 BSK BSK Kinases BRI1_BAK1->BSK BSU1 BSU1 Phosphatase BSK->BSU1 BIN2 BIN2 Kinase (Inhibited) BSU1->BIN2 BZR1_BES1 BZR1/BES1 Transcription Factors (Activated) BIN2->BZR1_BES1 Inhibits Stress_Genes Stress-Responsive Genes (e.g., Antioxidant Enzymes) BZR1_BES1->Stress_Genes Activates Stress_Genes->Detoxification

Caption: Brassinosteroid signaling pathway activated to mitigate this compound-induced oxidative stress.

Salicylic Acid Signaling Pathway in Plant Defense Against Fungicide Stress

Pre-treatment with salicylic acid can prime the plant's defense response, leading to a more effective mitigation of stress caused by fungicides like this compound.

G SA_pre Salicylic Acid (Pre-treatment) NPR1_inactive NPR1 (inactive) in cytoplasm SA_pre->NPR1_inactive triggers change NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates Enhanced_Defense Enhanced Stress Tolerance & Reduced Phytotoxicity PR_Genes->Enhanced_Defense This compound This compound Stress (subsequent application) This compound->Enhanced_Defense induces stress

Caption: Salicylic acid signaling pathway priming the plant for enhanced defense against fungicide stress.

References

Technical Support Center: Bioaugmentation for Enhanced Myclobutanil Degradation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioaugmentation strategies aimed at enhancing myclobutanil (B1676884) degradation in soil. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during this compound bioaugmentation experiments.

Question: Why is this compound degradation slower than expected after bioaugmentation?

Answer:

Several factors can contribute to slower-than-expected degradation rates. Consider the following possibilities and troubleshooting steps:

  • Poor Survival or Activity of Inoculated Microorganisms: The introduced microorganisms may not be thriving in the soil environment.

    • Solution: Verify the viability of your inoculum before introduction. Assess soil physicochemical properties such as pH, moisture content, and organic matter, as these significantly influence microbial activity.[1][2] Consider a biostimulation approach by adding nutrients to support the growth of the augmented strains.[3]

  • Low Bioavailability of this compound: this compound may be strongly adsorbed to soil particles, making it inaccessible to microorganisms.[4]

    • Solution: Analyze the organic matter content of your soil. Higher organic matter can lead to increased adsorption. Consider using surfactants or bioavailability-enhancing amendments, but be cautious as these can also impact microbial viability.

  • Presence of Inhibitory Compounds: The soil may contain other substances that are toxic to the degrading microorganisms.

    • Solution: Test for the presence of heavy metals or other pesticides in your soil. If present, a detoxification step or the use of a more robust microbial consortium may be necessary.

  • Suboptimal Environmental Conditions: Temperature and moisture levels are critical for microbial activity.[1][5]

    • Solution: Ensure your incubation conditions are optimal for the specific microbial strains you are using. This compound degradation is generally faster under aerobic (non-flooded) conditions and at warmer temperatures (e.g., 25-40°C).[5]

Question: I am observing inconsistent degradation rates across my replicate soil microcosms. What could be the cause?

Answer:

Inconsistent results often stem from a lack of homogeneity in the experimental setup.

  • Uneven Distribution of this compound or Inoculum: If the pesticide or the microbial culture is not evenly mixed into the soil, you will see variable degradation.

    • Solution: Ensure thorough mixing of the soil after spiking with this compound and after inoculation. For solid inoculants, sieving the soil and inoculum together can improve distribution.

  • Variability in Soil Properties: Even within the same soil sample, there can be micro-scale variations in properties like organic matter content and microbial populations.

    • Solution: Homogenize your bulk soil sample as much as possible before setting up the microcosms. This can be achieved by sieving and mixing.

  • Inconsistent Incubation Conditions: Minor differences in temperature, moisture, or aeration between microcosms can lead to different degradation rates.

    • Solution: Use a controlled environment incubator. If using water baths, ensure consistent water levels and circulation. For moisture, pre-adjust the water holding capacity of the soil and seal the microcosms to prevent evaporation, while allowing for air exchange if aerobic conditions are required.

Frequently Asked Questions (FAQs)

Q1: What is a typical half-life for this compound in soil without bioaugmentation?

A1: The dissipation half-life (DT50) of this compound in soil can vary widely depending on soil type and environmental conditions, ranging from approximately 15 to 69 days under non-flooded conditions.[5] In some cases, it can be much longer, even up to 574 days in anaerobic soil.[6]

Q2: How do I select and isolate potential this compound-degrading microorganisms?

A2: The most common method is enrichment culture.[7][8] This involves incubating a soil sample with a history of this compound application in a minimal salt medium containing this compound as the sole carbon source.[7][9] Microorganisms that can utilize this compound will be selectively enriched. Subsequent isolation on solid media with this compound will yield pure cultures.

Q3: Can the introduced microorganisms negatively impact the native soil microbial community?

A3: Bioaugmentation can alter the existing microbial community structure.[10] While the goal is to introduce a beneficial function, there can be competition for resources. However, the introduced microbes are unlikely to "take over" the ecosystem, as their population will decline once the target contaminant is depleted. Monitoring the microbial community diversity before and after bioaugmentation is recommended.

Q4: Is it better to use a single potent degrader or a microbial consortium for bioaugmentation?

A4: While a single, highly efficient strain can be effective, a microbial consortium often provides greater resilience and a broader range of enzymatic capabilities to handle potential metabolites and adapt to varying soil conditions.[11]

Q5: What are the key metabolites of this compound degradation that I should monitor?

A5: The metabolic pathway of this compound can involve several intermediates. Key metabolites that have been identified in various organisms include RH-9090 and RH-9089.[12] Monitoring these can provide a more complete picture of the degradation process beyond the disappearance of the parent compound.

Data Presentation

Table 1: this compound Dissipation Half-Lives (DT50) in Soil Under Different Conditions

Soil TypeConditionThis compound Concentration (mg/kg)DT50 (days)Reference
Tea Orchard SoilNon-flooded, 25°C115.07 - 69.32[5]
Tea Orchard SoilFlooded, 25°C131.23 - 138.64[5]
Various SoilsLaboratory and FieldNot Specified11.0 - 19.2[6]
Anaerobic SoilLaboratoryNot Specified574[6]

Table 2: Effect of Bioaugmentation on this compound Removal

Bioaugmentation StrategyInitial this compound Concentration (mg/kg)DT50 (days)Reference
Fungal Bioaugmentation (Trametes versicolor)10,000>90[13]
Control (No Bioaugmentation)10,000474[13]
Bioaugmentation with Pseudomonas putida109.5[13]

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Bacteria

  • Enrichment:

    • Prepare a Mineral Salt Yeast Medium (MSYM) containing (per liter): 4g Na2NO3, 0.5g Na2HPO4, 1.5g KH2PO4, 0.01g CaCO3, 0.05g FeCl3, 0.2g MgSO4, and 0.01% yeast extract.[7]

    • Add 10g of soil previously exposed to this compound to 100 mL of MSYM.

    • Supplement the medium with 25 ppm of this compound as the sole carbon source.

    • Incubate on a rotary shaker (150 rpm) at 30°C for 7 days.[7]

    • After 7 days, transfer 10 mL of the culture to 90 mL of fresh MSYM with this compound and incubate under the same conditions. Repeat this subculturing every 3-4 days until a significant increase in turbidity is observed.[7]

  • Isolation:

    • Perform serial dilutions of the enriched culture.

    • Plate the dilutions onto Nutrient Agar (NA) plates supplemented with 25, 50, and 100 ppm of this compound.[8]

    • Incubate at 30°C for 3 days.[8]

    • Select colonies that show growth and streak them onto fresh plates to obtain pure cultures.

  • Identification:

    • Characterize the isolates using morphological and biochemical tests.

    • For definitive identification, perform 16S rDNA gene sequencing.[7]

Protocol 2: Soil Microcosm Setup for Bioaugmentation Study

  • Soil Preparation:

    • Collect soil, air-dry it, and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Determine the physicochemical properties of the soil (pH, organic matter content, water holding capacity).

  • This compound Spiking:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Add the stock solution to a small portion of the soil and mix thoroughly. Allow the solvent to evaporate completely in a fume hood.

    • Mix this spiked soil portion with the bulk soil to achieve the desired final concentration of this compound.

  • Inoculation:

    • Grow the isolated degrading strain(s) in a suitable liquid medium until the late exponential phase.

    • Harvest the cells by centrifugation and wash them with a sterile phosphate (B84403) buffer.

    • Resuspend the cells in the buffer and adjust the cell density (e.g., to 10^8 CFU/mL).

    • Add the inoculum to the this compound-spiked soil and mix thoroughly to ensure even distribution. For control microcosms, add an equal volume of sterile phosphate buffer.

  • Incubation:

    • Place a known amount of the treated soil (e.g., 100 g) into sterile glass containers (microcosms).

    • Adjust the moisture content to a percentage of the water holding capacity (e.g., 60%).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Collect soil samples from the microcosms at regular intervals (e.g., 0, 7, 14, 21, and 28 days).

    • Extract this compound from the soil samples using an appropriate solvent (e.g., ethyl acetate).[14]

    • Analyze the this compound concentration using High-Performance Liquid Chromatography (HPLC).[14][15]

Protocol 3: HPLC Analysis of this compound in Soil Extracts

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH or a similar C18 column.[16]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[16] An isocratic elution is often suitable.

    • Flow Rate: 0.5 - 1.0 mL/min.[15][16]

    • Detection: UV detector at 230 nm.[15]

    • Injection Volume: 3 µL.[15]

  • Quantification:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the soil extracts by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Collection & Sieving myclo_spike This compound Spiking soil_prep->myclo_spike microcosm_setup Microcosm Setup myclo_spike->microcosm_setup inoculum_prep Inoculum Preparation inoculum_prep->microcosm_setup incubation Incubation microcosm_setup->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for a soil microcosm bioaugmentation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Slow Degradation Observed cause1 Poor Inoculum Viability/Activity start->cause1 cause2 Low this compound Bioavailability start->cause2 cause3 Presence of Inhibitors start->cause3 cause4 Suboptimal Conditions start->cause4 sol1 Verify Inoculum & Optimize Soil Properties cause1->sol1 sol2 Assess Organic Matter & Consider Amendments cause2->sol2 sol3 Test for Co- contaminants cause3->sol3 sol4 Adjust Temperature & Moisture cause4->sol4 myclobutanil_degradation_pathway This compound This compound rh9090 Metabolite: RH-9090 This compound->rh9090 Microbial Metabolism rh9089 Metabolite: RH-9089 This compound->rh9089 Microbial Metabolism further_degradation Further Degradation (Mineralization) rh9090->further_degradation rh9089->further_degradation

References

Adsorbent dosage optimization for myclobutanil removal from water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of adsorbent dosage in myclobutanil (B1676884) removal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of optimizing adsorbent dosage?

A1: The primary goal of optimizing adsorbent dosage is to identify the minimum amount of adsorbent required to achieve the maximum removal of this compound from a given volume of water. This is a critical step for ensuring the efficiency and cost-effectiveness of the water treatment process. An optimal dosage removes the contaminant effectively without using an excess of the adsorbent material.

Q2: Why does the percentage of this compound removal increase with adsorbent dosage while the adsorption capacity (qe) decreases?

A2: The percentage of this compound removal generally increases with a higher adsorbent dosage because more adsorbent particles provide a greater surface area and a larger number of available active sites for the this compound molecules to bind to.[1] However, the adsorption capacity (qe), which is the amount of this compound adsorbed per unit mass of the adsorbent (e.g., in mg/g), typically decreases as the dosage rises. This is because at higher adsorbent concentrations, many active sites remain unsaturated, and particle aggregation can occur, which reduces the effective surface area and lengthens the diffusion path.[1][2]

Q3: How do I select an appropriate range of adsorbent dosages for my initial experiments?

A3: Selecting an initial range requires a literature review of similar adsorbent-adsorbate systems. For pesticide removal, a common starting range is from 0.1 g/L to 2.0 g/L. It is advisable to perform a preliminary experiment with a wide range of dosages (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 g/L) to identify a more focused range where a significant change in removal efficiency is observed.

Q4: What experimental parameters must be kept constant while studying the effect of adsorbent dosage?

A4: To isolate the effect of adsorbent dosage, all other parameters that can influence the adsorption process must be held constant. These include:

  • Initial this compound concentration

  • Volume of the solution

  • pH of the solution

  • Temperature

  • Agitation speed (stirring or shaking rate)

  • Contact time (duration of the experiment)[3]

Q5: How do adsorption isotherm models like Langmuir and Freundlich help in dosage optimization?

A5: Adsorption isotherm models describe the equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed onto the adsorbent at a constant temperature.

  • Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.[4] It helps determine the maximum adsorption capacity (q_max), which is a crucial parameter for evaluating the adsorbent's performance.

  • Freundlich Model: This model is empirical and describes adsorption on heterogeneous surfaces.[4] It provides insights into the adsorption intensity and capacity.

By fitting experimental data to these models, you can better understand the adsorption mechanism and predict the adsorbent's performance under different conditions, aiding in the selection of an optimal dosage.[5]

Experimental Protocols

Protocol: Batch Adsorption Experiment for Optimal Dosage Determination

This protocol outlines the steps for conducting a batch adsorption experiment to determine the optimal dosage of an adsorbent for this compound removal.

1. Materials and Reagents:

  • This compound standard

  • Selected adsorbent (e.g., activated carbon, zeolite, biochar)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Conical flasks or beakers (e.g., 250 mL)

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • pH meter

  • Syringes and filters (e.g., 0.45 µm)

  • Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS)

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mg/L) in deionized water. This compound has moderate water solubility, so a co-solvent like methanol (B129727) may be used sparingly if necessary, and then diluted.

  • Working Solution: From the stock solution, prepare a working solution of a fixed initial concentration (e.g., 10 mg/L) for all experiments.

3. Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution C Prepare Working Solution (Fixed Initial Concentration) A->C B Prepare Adsorbent (Dry if necessary) D Add varying masses of adsorbent to flasks with working solution B->D C->D E Adjust pH to desired value D->E F Agitate at constant speed and temperature for fixed time E->F G Collect samples at equilibrium F->G H Filter samples to remove adsorbent G->H I Analyze residual this compound concentration (Ce) using HPLC/LC-MS H->I J Calculate % Removal and Adsorption Capacity (qe) I->J K Plot % Removal vs. Adsorbent Dose J->K L Determine Optimal Dosage K->L

Caption: Workflow for optimizing adsorbent dosage in a batch experiment.

4. Adsorption Procedure:

  • Set up a series of conical flasks.

  • Add a fixed volume of the this compound working solution to each flask (e.g., 100 mL).

  • Accurately weigh and add different amounts of the adsorbent to each flask to achieve the desired dosages (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 g/L). Include a control flask with no adsorbent.

  • Adjust the pH of the solutions to the desired value using HCl or NaOH.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time sufficient to reach equilibrium (determined from prior kinetic studies).

  • After agitation, allow the adsorbent to settle. Withdraw an aliquot from each flask using a syringe and filter it immediately to separate the adsorbent particles.

  • Analyze the filtrate for the final (equilibrium) concentration of this compound (Ce).

5. Data Analysis:

  • Percent Removal (%): Removal (%) = ((C₀ - Cₑ) / C₀) * 100

  • Adsorption Capacity at Equilibrium (qₑ, in mg/g): qₑ = (C₀ - Cₑ) * V / m

    Where:

    • C₀ = Initial this compound concentration (mg/L)

    • Cₑ = Equilibrium this compound concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

Plot the percent removal and qₑ against the adsorbent dosage to determine the optimal dosage.

Troubleshooting Guide

Troubleshooting Workflow Diagram

G cluster_exp Experimental Parameters cluster_mat Materials & Reagents cluster_ana Analytical Method Start Problem Encountered: Low or Inconsistent This compound Removal P1 Is pH optimal? This compound stability and adsorbent surface charge are pH-dependent. Start->P1 Check P2 Is contact time sufficient to reach equilibrium? Start->P2 Check P3 Is agitation speed adequate to ensure proper mixing? Start->P3 Check M1 Is the adsorbent active? (Check preparation, storage, potential contamination) Start->M1 Check M2 Is the this compound solution stable? (Check for degradation) Start->M2 Check A1 Is the analytical method (HPLC/LC-MS) calibrated and validated? Start->A1 Check A2 Are there matrix effects from the solution interfering with analysis? Start->A2 Check S1 Perform experiments at different pH values to find the optimum. P1->S1 Solution S2 Conduct a kinetic study to determine the equilibrium time. P2->S2 Solution S3 Characterize the adsorbent (e.g., BET, FTIR) or use a fresh batch. M1->S3 Solution S4 Re-calibrate instrument and check blanks, controls, and standards. A1->S4 Solution

Caption: A logical workflow for troubleshooting common experimental issues.

Problem 1: Low this compound removal efficiency even at high adsorbent dosages.

  • Possible Causes:

    • Incorrect pH: The surface charge of the adsorbent and the speciation of this compound can be pH-dependent. An unfavorable pH may hinder adsorption.

    • Inactive Adsorbent: The adsorbent may have lost its activity due to improper storage, contamination, or saturation from previous use.

    • Competitive Adsorption: Other ions or molecules in the water matrix may be competing with this compound for active sites.

    • Insufficient Contact Time: The experiment may have been stopped before adsorption equilibrium was reached.

  • Solutions:

    • Conduct a study to evaluate the effect of pH on this compound removal and identify the optimal pH.

    • Use a fresh batch of adsorbent or regenerate the used adsorbent if possible. Characterize the adsorbent's properties (e.g., surface area via BET analysis).

    • If using environmental water samples, consider running parallel experiments in deionized water to check for matrix effects.

    • Perform a kinetic study by taking samples at different time intervals to determine the time required to reach equilibrium.

Problem 2: Results are not reproducible.

  • Possible Causes:

    • Inhomogeneous Adsorbent: The adsorbent material may not be uniform, leading to variations between samples.

    • Inconsistent Experimental Conditions: Small variations in pH, temperature, or agitation speed between experimental runs can affect results.

    • Analytical Error: Inconsistencies in sample preparation for analysis (e.g., dilution, filtration) or instrument instability can lead to variable readings.

  • Solutions:

    • Ensure the adsorbent is well-mixed before taking samples for each experiment.

    • Carefully control and monitor all experimental parameters (pH, temperature, agitation speed) for each run. Use a temperature-controlled shaker.

    • Prepare fresh calibration standards for each analytical run. Ensure consistent sample handling and run quality control standards to verify instrument performance.

Problem 3: The data does not fit well with standard isotherm or kinetic models.

  • Possible Causes:

    • Complex Adsorption Mechanism: The adsorption of this compound onto the specific adsorbent may not follow the simple assumptions of the Langmuir or Freundlich models. The process could involve multiple mechanisms.

    • Experimental Error: Significant scatter in the experimental data points will result in a poor model fit.[6]

    • Non-Equilibrium Conditions: Isotherm models are only valid for data collected at equilibrium. If samples were taken before equilibrium was reached, the fit will be poor.

  • Solutions:

    • Attempt to fit the data with other, more complex models (e.g., Sips, Redlich-Peterson isotherm models).[7]

    • Review the experimental procedure for sources of error and repeat the experiment with careful attention to detail.

    • Confirm that the contact time used was sufficient to achieve equilibrium as determined by kinetic studies.

Data Presentation

Table 1: Typical Experimental Parameters for Pesticide Adsorption Studies

ParameterTypical RangePurpose
Adsorbent Dosage 0.1 - 5.0 g/LTo find the minimum adsorbent amount for maximum removal.
Initial Concentration 1 - 50 mg/LTo study the effect of initial pollutant load on adsorption.
pH 3 - 11To determine the optimal pH for adsorption.
Contact Time 5 min - 24 hTo determine the time required to reach equilibrium (kinetics).
Temperature 20 - 50 °CTo study the thermodynamics of the adsorption process.

Table 2: Interpretation of Common Adsorption Isotherm Model Parameters

ModelEquationKey ParametersInterpretation
Langmuir qₑ = (qₘ Kₗ Cₑ) / (1 + Kₗ Cₑ)qₘ (mg/g)Maximum monolayer adsorption capacity. A measure of the adsorbent's ultimate uptake capability.[5]
Kₗ (L/mg)Langmuir constant. Related to the energy of adsorption.
Freundlich qₑ = Kբ Cₑ^(1/n)Kբ ((mg/g)(L/mg)^(1/n))Freundlich constant. An indicator of the relative adsorption capacity.
n (dimensionless)Heterogeneity factor. If n > 1, adsorption is favorable. A higher n indicates stronger adsorption intensity.

Table 3: Interpretation of Common Adsorption Kinetic Model Parameters

ModelLinear EquationKey ParametersInterpretation
Pseudo-First-Order log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)tk₁ (1/min)Rate constant of pseudo-first-order adsorption.
qₑ,calc (mg/g)Calculated equilibrium adsorption capacity.
Pseudo-Second-Order t/qₜ = 1/(k₂qₑ²) + (1/qₑ)tk₂ (g/mg·min)Rate constant of pseudo-second-order adsorption.
qₑ,calc (mg/g)Calculated equilibrium adsorption capacity. A good fit often suggests chemisorption is the rate-limiting step.[8]

References

Technical Support Center: Enantioselective Analysis of Myclobutanil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective analysis of myclobutanil (B1676884). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges in separating and quantifying this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the enantioselective analysis of this compound important?

This compound is a chiral fungicide, meaning it exists as two non-superimposable mirror images called enantiomers.[1] Although they have identical physical and chemical properties, enantiomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[2][1][3] For instance, one enantiomer may be a more effective fungicide, while the other could be more toxic to non-target organisms.[2] Therefore, it is crucial to analyze each enantiomer separately to accurately assess the efficacy and environmental risk of this compound-based products.[4][5][6]

Q2: What are the primary analytical techniques for the enantioselective analysis of this compound?

The most common techniques for the enantioselective analysis of this compound are chiral high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[4][5][6][7][8][9] Gas chromatography (GC) and supercritical fluid chromatography (SFC) have also been utilized.[8][10][11][12] The key to these separations is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[2][13][14]

Q3: Which chiral stationary phases (CSPs) are most effective for this compound separation?

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent performance in separating this compound enantiomers. Commonly used and effective CSPs include:

  • Chiralcel OD-RH: A cellulose-based column used in reversed-phase chromatography.[4][5][6][7][8]

  • Amylose-tris(3,5-dimethylphenylcarbamate) (AD column): An amylose-based column often used in normal-phase HPLC.[2][15]

  • Lux Cellulose-1: A cellulose-based column used for UPLC-MS/MS analysis.[9]

  • Cellulose tris-3,5-dimethylphenyl carbamate (B1207046) (CDMPC): A cellulose derivative used in reversed-phase LC.[13][14]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Separation

Symptom: The chromatogram shows a single peak for this compound, or two co-eluting or poorly resolved peaks.

Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Ensure you are using a CSP known to be effective for this compound, such as polysaccharide-based columns (e.g., Chiralcel OD-RH, Amylose-tris(3,5-dimethylphenylcarbamate)).[7][14]
Incorrect Mobile Phase Composition Optimize the mobile phase. For reversed-phase methods, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water.[5][6][7][8] For normal-phase methods, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol).
Inadequate Flow Rate A lower flow rate can sometimes improve resolution. A typical flow rate for HPLC analysis of this compound is around 0.5 mL/min.[5][6][7][8]
Suboptimal Column Temperature Temperature can influence chiral recognition. Experiment with different column temperatures, for example, starting at 30 °C.[9]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, exhibiting tailing or fronting, which can affect integration and quantification.

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Stationary Phase Add a mobile phase additive. For reversed-phase methods, a small amount of formic acid (e.g., 0.1%) can improve peak shape.[9]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[16]
Extra-column Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[16]
Issue 3: Inconsistent Retention Times

Symptom: The time it takes for the enantiomers to elute from the column varies between injections.

Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using ion-pairing reagents.[16]
Fluctuations in Mobile Phase Composition If using a gradient, ensure the pump is functioning correctly. For isocratic methods, prepare the mobile phase manually to rule out issues with the mixing device.[16]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[16]
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If other troubleshooting steps fail, a new column may be needed.
Issue 4: Matrix Effects in Complex Samples (e.g., Soil, Food)

Symptom: Inaccurate quantification due to suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.

Potential Cause Troubleshooting Step
Insufficient Sample Cleanup Implement or optimize a sample preparation procedure such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9][10][13] C18 and primary secondary amine (PSA) are common sorbents for this compound cleanup.[9][14]
Signal Suppression/Enhancement Use a matrix-matched calibration curve to compensate for matrix effects.[9] This involves preparing calibration standards in a blank matrix extract that is free of the analyte.
High Sample Concentration Dilute the sample extract to reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated enantioselective methods for this compound analysis.

Table 1: Chromatographic Conditions and Performance

Parameter Method 1 (UPLC-MS/MS) [9]Method 2 (HPLC-UV) Method 3 (LC-MS/MS) [5][6][7]
Chiral Column Lux Cellulose-1Amylose-tris(3,5-dimethylphenylcarbamate)Chiralcel OD-RH
Mobile Phase Methanol/Water (75:25, v/v) with 0.1% formic acid and 4 mM ammonium (B1175870) acetaten-hexane/isopropanolAcetonitrile/Water (70:30, v/v)
Flow Rate 0.25 mL/minNot Specified0.5 mL/min
Retention Time (S-(+)-enantiomer) 4.34 minNot SpecifiedNot Specified
Retention Time (R-(-)-enantiomer) 5.13 minNot SpecifiedNot Specified
LOD 0.2 µg/kg0.05 mg/kgNot Specified
LOQ 0.5 µg/kgNot Specified1 µg/kg (in cucumber)

Experimental Protocols

Protocol 1: Enantioselective Analysis of this compound in Wheat by UPLC-MS/MS[10]
  • Sample Preparation (QuEChERS):

    • Weigh 5 g of homogenized wheat sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Homogenize for 2 min at 12,000 rpm.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 min.

    • Centrifuge for 5 min at 4000 rpm.

    • Take a 1.5 mL aliquot of the supernatant and add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 1 min and centrifuge for 5 min at 10,000 rpm.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • UPLC-MS/MS Conditions:

    • Column: Lux Cellulose-1 (150 mm × 2.0 mm, 3 µm)

    • Mobile Phase: Methanol/Water (75:25, v/v) with 0.1% formic acid and 4 mM ammonium acetate

    • Flow Rate: 0.25 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: MS/MS in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Protocol 2: Enantioselective Analysis of this compound in Cucumber and Soil by LC-MS/MS[5][6][7][8]
  • Sample Preparation:

    • Cucumber: Homogenize 10 g of sample with 20 mL of acetonitrile. Centrifuge and collect the supernatant. Repeat the extraction. Combine the supernatants and evaporate to near dryness. Redissolve in a suitable solvent.

    • Soil: Extract 10 g of soil with 20 mL of acetonitrile in an ultrasonic bath. Centrifuge and repeat the extraction. Combine the supernatants and proceed with cleanup.

    • Cleanup (SPE): Use a C18 SPE cartridge to clean the extracts before analysis.

  • LC-MS/MS Conditions:

    • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water (70:30, v/v), isocratic

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Detection: MS/MS in positive electrospray ionization (ESI+) mode.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (e.g., Wheat, Cucumber, Soil) Extraction Extraction with Acetonitrile Sample->Extraction Step 1 Cleanup Cleanup (QuEChERS or SPE) Extraction->Cleanup Step 2 Filtration Filtration (0.22 µm) Cleanup->Filtration Step 3 Injection UPLC/HPLC Injection Filtration->Injection Step 4 Separation Chiral Separation (CSP Column) Injection->Separation Step 5 Detection Detection (MS/MS or UV) Separation->Detection Step 6 Data Data Analysis & Quantification Detection->Data Step 7

Caption: General experimental workflow for enantioselective analysis of this compound.

Troubleshooting_Logic Start Problem: Poor Enantiomeric Separation Check_CSP Is the CSP appropriate for this compound? Start->Check_CSP Check_MobilePhase Is the mobile phase composition optimal? Check_CSP->Check_MobilePhase Yes Sol_CSP Action: Use a recommended polysaccharide-based CSP. Check_CSP->Sol_CSP No Check_FlowRate Is the flow rate appropriate? Check_MobilePhase->Check_FlowRate Yes Sol_MobilePhase Action: Adjust solvent ratios. Check_MobilePhase->Sol_MobilePhase No Check_Temp Is the column temperature controlled? Check_FlowRate->Check_Temp Yes Sol_FlowRate Action: Lower the flow rate. Check_FlowRate->Sol_FlowRate No Sol_Temp Action: Use a column oven and optimize temperature. Check_Temp->Sol_Temp No End Resolution Achieved Check_Temp->End Yes Sol_CSP->Check_MobilePhase Sol_MobilePhase->Check_FlowRate Sol_FlowRate->Check_Temp Sol_Temp->End

Caption: Troubleshooting logic for poor enantiomeric separation of this compound.

References

Myclobutanil Dissipation in Agricultural Applications: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myclobutanil (B1676884) Half-Life Studies. This resource is designed for researchers, scientists, and professionals in drug development to provide comprehensive information on the factors influencing the persistence of the fungicide this compound in various crops. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in crops?

A1: The half-life of this compound varies significantly depending on the crop, environmental conditions, and application method. In general, it is considered to have a moderately short half-life in many crops. For example, studies have reported half-lives ranging from 2.2 to 3.4 days in lychee, 2.88 days in tomatoes, and 3.5 to 4.5 days in wheat plants.[1][2][3] However, in other crops like apples, the half-life can be longer, with some studies indicating a range of 13.3 to 24.8 days.[4]

Q2: How does temperature affect the degradation of this compound?

A2: Temperature plays a crucial role in the dissipation rate of this compound. Higher temperatures generally accelerate its degradation. For instance, in soil studies, the dissipation rate of this compound significantly increased at 40°C compared to 4°C and 25°C.[5] This is largely attributed to increased microbial activity at higher temperatures, which is a primary driver of this compound breakdown. While specific quantitative data on the effect of temperature on this compound half-life directly in various crops is limited in the available literature, the general principle of accelerated degradation with increased temperature can be expected to apply.

Q3: Does pH influence the half-life of this compound?

A3: Based on available data, this compound is stable to hydrolysis across a common environmental pH range (pH 5, 7, and 9) in aqueous solutions.[1][6] This suggests that the pH of the plant matrix is unlikely to be a major factor in the chemical degradation of this compound.

Q4: What is the impact of light on this compound's persistence?

A4: this compound can undergo photodegradation. In aqueous solutions, its half-life upon exposure to light can range from 0.8 days in sensitized sterile water to 222 days in sterile water, indicating that photosensitizers can accelerate its breakdown.[1][6] On plant surfaces, photodegradation is also a contributing factor to its overall dissipation.

Q5: Are there differences in the degradation of this compound's enantiomers?

A5: Yes, studies have shown enantioselective degradation of this compound. In grapes, the S-(+)-myclobutanil enantiomer had a half-life of 13.1 days, while the R-(-)-myclobutanil had a longer half-life of 25.7 days.[7] Preferential degradation of the (R)-myclobutanil enantiomer has also been noted in cucumber crops, leading to an enrichment of the (S)-myclobutanil form in both the plant and the soil.[8][9]

Q6: How do crop processing techniques affect this compound residues?

A6: Common food processing techniques can significantly reduce this compound residues. For example, in tomatoes, washing can decrease residue levels by 33%, and peeling is also an effective removal method.[1][3][10] this compound is primarily found in the skin of tomatoes.[1][3][10]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Troubleshooting Steps
Shorter than expected this compound half-life in field trials. Higher than average temperatures during the trial period.Monitor and record ambient temperature throughout the experiment. Consider conducting trials at different times of the year to assess seasonal temperature effects.
High microbial activity in the soil or on the plant surface.Characterize the microbial population of your experimental plots. Note that this compound dissipation is primarily driven by aerobic microorganisms.[5]
Intense sunlight exposure.Record daily light intensity and duration. Consider using shaded plots as a control to assess the contribution of photodegradation.
Longer than expected this compound half-life. Low temperatures during the experimental period.As with shorter half-life, monitor and record temperature. If possible, conduct controlled environment studies to isolate the effect of temperature.
Application to a crop with a waxy cuticle that limits microbial access.Analyze the surface characteristics of the crop. Compare dissipation rates across different plant parts (e.g., leaves vs. fruit).
Anaerobic conditions in the soil.This compound is persistent in anaerobic soils.[10] Ensure good soil aeration in your experimental plots unless investigating anaerobic degradation specifically.
Inconsistent residue levels across samples. Uneven application of this compound.Ensure a calibrated and uniform spray application. Use appropriate application volumes to achieve thorough coverage.
Variability in crop size and surface area.Select plants/fruits of uniform size and developmental stage for sampling.
Cross-contamination during sample collection and processing.Use clean tools for each sample. Follow strict protocols to avoid contact between treated and untreated samples.

Quantitative Data Summary

Table 1: Half-Life of this compound in Various Crops

CropHalf-Life (days)ConditionsReference(s)
Tomato2.88Field Conditions[1][2][3][10]
Lychee2.2 - 3.4Foliar Spray[1][3]
Wheat3.5 - 4.5Field Conditions[1][3][11]
Tobacco4.89 - 6.77Green Leaves, Field
Apple13.3 - 24.8Field Conditions
Grape (S-enantiomer)13.1Field Conditions[7]
Grape (R-enantiomer)25.7Field Conditions[7]
Strawberry (1 application)3.30Greenhouse[7]
Strawberry (2 applications)5.78Greenhouse[7]
Chilli0.22 - 0.41Field Conditions[12]

Table 2: Half-Life of this compound in Environmental Matrices

MatrixHalf-Life (days)ConditionsReference(s)
Soil11.0 - 19.2Field Conditions[10]
Soilup to 574Anaerobic Conditions[10]
Soil12.88 - 19.20Field Conditions[13]
Soil15.07 - 69.32Non-flooded, 25°C[5]
Soil31.23 - 138.64Flooded, 25°C[5]
Water (Sterile)~222Exposure to light[1][6]
Water (Sensitized Sterile)0.8Exposure to light[1][6]
Water (Pond)25Exposure to light[1][6]

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in a Crop Matrix (Field Trial)

This protocol outlines a general procedure for conducting a field study to determine the dissipation rate and half-life of this compound on a selected crop.

1. Experimental Design:

  • Select a representative field plot with uniform soil type and environmental conditions.
  • Designate treated and untreated (control) plots with sufficient buffer zones to prevent spray drift.
  • Replicate plots for statistical validity.

2. Application of this compound:

  • Use a commercial formulation of this compound and apply it at the recommended and/or a higher rate.
  • Employ a calibrated sprayer to ensure uniform application.
  • Record the application date, time, rate, and weather conditions (temperature, humidity, wind speed).

3. Sample Collection:

  • Collect initial samples from the treated plots immediately after the spray has dried (time zero).
  • Subsequently, collect samples at predetermined intervals (e.g., 1, 3, 5, 7, 10, 14, 21, and 28 days after application).
  • Collect a representative sample size from multiple plants within each plot.
  • Collect control samples from the untreated plots at each sampling interval.
  • Place samples in labeled, clean containers and transport them to the laboratory in a cooler.

4. Sample Preparation and Extraction (QuEChERS Method):

  • Homogenize the collected crop samples.
  • Weigh a representative subsample (e.g., 10-15 g) into a centrifuge tube.
  • Add acetonitrile (B52724) and an internal standard.
  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
  • Centrifuge the tubes to separate the layers.
  • Take an aliquot of the acetonitrile (upper) layer and transfer it to a clean tube containing a cleanup sorbent (e.g., primary secondary amine - PSA, C18).
  • Vortex and centrifuge again.
  • The resulting supernatant is the final extract for analysis.

5. Analytical Determination:

  • Analyze the extracts using a validated analytical method, typically Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Prepare matrix-matched calibration standards to ensure accurate quantification.
  • Determine the concentration of this compound in each sample.

6. Data Analysis:

  • Calculate the average residue concentration at each sampling interval.
  • Plot the natural logarithm of the residue concentration versus time.
  • Determine the dissipation rate constant (k) from the slope of the linear regression line.
  • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Visualizations

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Phase A Experimental Plot Setup (Treated & Control) B This compound Application A->B C Timed Sample Collection B->C D Sample Homogenization C->D Transport to Lab E QuEChERS Extraction D->E F LC-MS/MS or GC-ECD Analysis E->F G Data Analysis (Dissipation Curve & Half-Life) F->G

Caption: Experimental workflow for determining this compound half-life in crops.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway in Fungi cluster_effect Effect AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation & Other Steps DisruptedMembrane Disrupted Fungal Cell Membrane This compound This compound (Triazole Fungicide) This compound->Inhibition

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

References

Technical Support Center: Minimizing Myclobutanil Residues in Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and reduction of myclobutanil (B1676884) residues in processed foods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in processed foods?

This compound is a systemic fungicide belonging to the triazole family, widely used to control various fungal diseases in fruits, vegetables, and other crops.[1][2] It functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[2][3] Due to its systemic nature, it can be absorbed by the plant and translocated within its vascular system.[2] While effective, concerns exist regarding its potential persistence in the environment and accumulation in the food chain, which may pose health risks to consumers.[1] When heated, this compound can decompose to produce toxic fumes, including hydrogen cyanide.[3]

Q2: What are the typical metabolites of this compound found in plants?

The primary metabolite of this compound in plants is RH-9090, a hydroxy derivative.[4][5] In some processed products, this metabolite can constitute 50% or more of the total residue.[6] Studies on grapes have shown that after foliar application, this compound and its metabolite RH-9090 were the major components identified.[4] Importantly, there is no cleavage of the triazole linkage that would lead to the formation of triazole derivative metabolites (TDMs) like triazole alanine (B10760859) (TA), triazole acetic acid (TAA), or 1,2,4-triazole (B32235) (1,2,4-T) in apples.[4]

Q3: How stable is this compound during thermal food processing?

This compound and its metabolite RH-9090 have been found to be stable under standard hydrolysis conditions of pasteurization, boiling/brewing/baking, and sterilization.[4] However, some studies have shown that thermal processing can lead to a reduction in this compound residues. For instance, in tomato processing, simmering and canning steps contributed to a decrease in the overall residue levels.[1][7] It is important to note that processes involving water loss, such as simmering to create a paste, can initially lead to an increase in the concentration of this compound before subsequent processing steps reduce it.[1][8]

Q4: Can fermentation aid in the reduction of this compound residues?

Yes, fermentation can contribute to the reduction of this compound residues.[9][10] The microorganisms involved in fermentation, such as yeast, can either break down the pesticide into less harmful forms or bind to it, reducing its bioavailability.[10][11] Studies on the impact of alcoholic fermentation on fungicides have shown a decrease in this compound residues.[12] One study reported a 5%-27% removal of this compound during fermentation, attributed to the adsorptive or degradative capacity of the yeast.[9]

Troubleshooting Guides

Issue 1: Inconsistent this compound residue results in replicate samples.

  • Possible Cause: Inhomogeneous distribution of this compound in the food matrix. This compound is often concentrated in the peel of fruits and vegetables.[7][8]

    • Troubleshooting Step: Ensure thorough homogenization of the entire sample before extraction. For fruits and vegetables, this may involve grinding the entire unit, including the peel.

  • Possible Cause: Matrix effects during analytical measurement, especially when using techniques like LC-MS.[13]

    • Troubleshooting Step: Develop and validate a matrix-matched calibration curve to compensate for signal suppression or enhancement.[14] In LC-MS/MS analysis, working in MS/MS mode can minimize matrix effects compared to full-scan mode.[13]

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Troubleshooting Step: Optimize the extraction solvent and method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for extracting this compound from various food matrices.[7][8][15]

Issue 2: Lower than expected reduction of this compound residues after washing.

  • Possible Cause: this compound has moderate water solubility.[2][16] While washing can remove surface residues, it may not be sufficient for a systemic pesticide that has been absorbed by the plant tissue.

    • Troubleshooting Step: Combine washing with other physical removal methods like peeling, which has been shown to be highly effective.[1][7][17] Studies on tomatoes demonstrated that peeling significantly reduces this compound residues.[7]

  • Possible Cause: The washing solution is not optimal.

    • Troubleshooting Step: While tap water is effective, some studies have explored the use of dilute solutions of acetic acid or sodium carbonate, though with mixed results for this compound.[18] For some pesticides, a baking soda solution has been shown to be more effective than tap water alone.[19]

Issue 3: this compound concentration increases after an initial processing step.

  • Possible Cause: Dehydration or water loss during processing, such as simmering or drying, can concentrate the pesticide residue in the remaining food matrix.[1][8]

    • Troubleshooting Step: This is an expected outcome. It is crucial to measure the residue levels at each stage of the processing workflow to understand the overall effect. Subsequent steps like canning or rehydration may dilute the concentration again.[1][7]

Quantitative Data on this compound Residue Reduction

The following table summarizes the processing factors (PFs) for this compound in tomatoes from a study on the effects of various processing steps. The processing factor is the ratio of the residue concentration in the processed commodity to that in the raw agricultural commodity. A PF value less than 1 indicates a reduction in residue concentration.

Processing StepThis compound Concentration (mg/kg)Processing Factor (PF)Percent Reduction (%)Reference
Raw Tomato0.100--[1],[7]
Washing0.0670.6733[1],[7]
Peeling0.0230.2377[1],[7]
Homogenization0.0130.1387[1],[7]
Simmering0.0440.4456[1],[7]
Canning0.0410.4159[1],[7]

Experimental Protocols

Protocol 1: this compound Residue Analysis using QuEChERS and UPLC-MS/MS

This protocol is adapted from a method used for the analysis of this compound in tomatoes.[1][7][8]

1. Sample Preparation (QuEChERS Extraction): a. Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). d. Vortex vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the supernatant from the previous step. b. Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). c. Vortex for 30 seconds. d. Centrifuge at 10000 rpm for 5 minutes.

3. UPLC-MS/MS Analysis: a. Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter. b. Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system. c. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column.
  • Mobile Phase: Gradient elution with methanol (B129727) and water (containing 0.1% formic acid).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C. d. Mass Spectrometry Conditions (Example):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).
  • Monitor the precursor-to-product ion transitions for this compound (e.g., m/z 289.1 → 70.1 and 289.1 → 125.1).

Protocol 2: Evaluating the Effect of Washing on this compound Residues

1. Sample Preparation: a. Select a batch of the raw agricultural commodity (e.g., tomatoes, peppers). b. Homogenize a representative subsample to determine the initial residue concentration (C_initial) using Protocol 1.

2. Washing Procedure: a. Take a known weight of the commodity. b. Wash the samples under running tap water for a specified duration (e.g., 2 minutes).[18][19] c. Alternatively, soak the samples in a specific washing solution (e.g., 2% acetic acid or 2% sodium carbonate) for a set time (e.g., 15 minutes), followed by a rinse with tap water.[18] d. Pat the samples dry with a clean paper towel.

3. Post-Washing Analysis: a. Homogenize the washed samples. b. Analyze the residue concentration (C_washed) using Protocol 1.

4. Calculation of Percent Reduction: a. Percent Reduction = [(C_initial - C_washed) / C_initial] * 100

Visualizations

Experimental_Workflow_Myclobutanil_Analysis cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis raw_sample Raw Food Sample homogenization Homogenization raw_sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Supernatant centrifugation1->supernatant d_spe d-SPE Cleanup (PSA + MgSO4) centrifugation2 Centrifugation d_spe->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration supernatant->d_spe uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms data_quant Data Quantification uplc_msms->data_quant

Caption: Workflow for this compound Residue Analysis.

Myclobutanil_Reduction_Pathway cluster_processing Food Processing Steps start This compound on Raw Agricultural Commodity washing Washing start->washing Surface Removal peeling Peeling start->peeling Physical Removal thermal Thermal Processing (e.g., Canning, Pasteurization) washing->thermal fermentation Fermentation washing->fermentation peeling->thermal end Reduced this compound Residue in Processed Food thermal->end Degradation/ Dilution fermentation->end Biotransformation/ Binding

Caption: Pathways for this compound Residue Reduction.

References

Validation & Comparative

Comparative Efficacy of Myclobutanil and Triadimefon on Chili: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and crop protection, the selection of effective fungicides is paramount for disease management in chili (Capsicum annuum L.). This guide provides a detailed comparative analysis of two widely used triazole fungicides, myclobutanil (B1676884) and triadimefon (B1683231), for the control of fungal diseases in chili, with a primary focus on powdery mildew. The information presented is synthesized from experimental data to aid in informed decision-making.

Executive Summary

Both this compound and triadimefon are systemic fungicides effective against a range of fungal pathogens in chili.[1] They belong to the demethylation inhibitor (DMI) class of fungicides, which act by disrupting ergosterol (B1671047) biosynthesis in the fungal cell membrane.[1][2] Experimental evidence suggests that while both fungicides significantly reduce disease incidence compared to untreated controls, triadimefon has shown a slight superiority in some studies in terms of disease control and yield enhancement.[3] However, the benefit-cost ratio of this compound can be higher, making it a viable and economical option for growers.[3][4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and triadimefon share a common mode of action by inhibiting the C14-demethylase enzyme, a critical component in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, these fungicides disrupt membrane integrity, leading to abnormal fungal growth and ultimately, cell death.[2]

Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->Inhibition Ergosterol Ergosterol Myclobutanil_Triadimefon This compound & Triadimefon Myclobutanil_Triadimefon->Inhibition Inhibit C14-demethylase Inhibition->Ergosterol

Ergosterol biosynthesis pathway and the point of inhibition by this compound and triadimefon.

Comparative Efficacy Data

The following tables summarize the quantitative data from field trials comparing the efficacy of this compound and triadimefon on chili.

Table 1: Efficacy against Powdery Mildew (Leveillula taurica)

TreatmentConcentrationMean Percent Disease Intensity (PDI) - 10 Day IntervalMean Percent Disease Intensity (PDI) - 15 Day Interval
This compound 10% WP0.03%32.5030.00
This compound 10% WP0.04%32.9035.50
This compound 10% WP0.05%31.6040.80
Triadimefon 25% WP0.01%28.3029.10
Untreated Control-42.5042.50
Data synthesized from a study conducted at the Indian Institute of Horticultural Research, Bangalore.[3]

Table 2: Efficacy against Leaf Spot (Cercospora capsici) and Fruit Rot (Colletotrichum capsici)

TreatmentConcentrationMean Percent Disease Intensity (PDI) - Leaf Spot (10 Day Interval)Mean Percent Disease Intensity (PDI) - Fruit Rot (10 Day Interval)
This compound 10% WP0.04%19.5015.60
Triadimefon 25% WP0.01%17.3313.20
Untreated Control-25.8022.40
Data from the same study as Table 1.[3]

Table 3: Impact on Chili Yield

TreatmentConcentrationMean Yield (t/ha) - 10 Day Interval
This compound 10% WP0.04%7.13
Triadimefon 25% WP0.01%7.56
Untreated Control-5.80
Data from the same study as Table 1.[3]

Table 4: Bio-efficacy of Triadimefon 25 WP against Powdery Mildew

Treatment Dose (g a.i./ha)PDI (Leaves)Percent Decrease Over ControlYield (t/ha)Percent Increase Over Control
1003.0664.827.8373.9
1250.8391.837.42-
1500.3996.038.88-
Data from a field trial conducted at Tamil Nadu Agricultural University.[5]

Phytotoxicity Assessment

Phytotoxicity is a critical consideration in fungicide application. In a study evaluating Triadimefon 25 WP, no phytotoxicity was observed on chili plants up to a dosage of 250 g a.i./ha, which is double the effective dose.[5] While specific data on this compound-induced phytotoxicity on chili is limited in the reviewed literature, as a triazole fungicide, there is a potential for growth-regulating effects, which are generally minimal at recommended application rates.

Experimental Protocols

The following is a synthesized experimental protocol for evaluating the comparative efficacy of fungicides on chili, based on the methodologies reported in the cited studies.[3][5]

cluster_setup Experimental Setup cluster_application Fungicide Application cluster_data Data Collection & Analysis Field_Trial Field Trial Setup (Randomized Block Design) Plot_Preparation Plot Preparation (e.g., 5x4m plots) Field_Trial->Plot_Preparation Chili_Cultivar Chili Cultivar Selection (e.g., susceptible variety) Plot_Preparation->Chili_Cultivar Treatment_Groups Establish Treatment Groups: - this compound (various concentrations) - Triadimefon (various concentrations) - Untreated Control Chili_Cultivar->Treatment_Groups Application_Schedule Foliar Spray Application (e.g., 10 and 15-day intervals) Treatment_Groups->Application_Schedule Disease_Assessment Disease Assessment: - Record Percent Disease Intensity (PDI) - Use a 0-5 or 0-9 rating scale Application_Schedule->Disease_Assessment Yield_Measurement Yield Measurement: - Harvest and weigh healthy fruits - Calculate yield per hectare Application_Schedule->Yield_Measurement Phytotoxicity_Observation Phytotoxicity Observation: - Visually inspect for leaf injury, wilt, necrosis, epinasty Application_Schedule->Phytotoxicity_Observation Statistical_Analysis Statistical Analysis (e.g., ANOVA, DMRT) Disease_Assessment->Statistical_Analysis Yield_Measurement->Statistical_Analysis Phytotoxicity_Observation->Statistical_Analysis

Generalized workflow for a comparative fungicide efficacy trial on chili.

1. Experimental Design:

  • The field experiment should be laid out in a Randomized Block Design (RBD) with a specified number of replications for each treatment.

2. Plot and Plant Management:

  • Chili seedlings of a susceptible variety are transplanted into plots of a defined size with appropriate spacing.

  • Standard agronomic practices for chili cultivation are followed throughout the experimental period.

3. Fungicide Treatments:

  • Aqueous solutions of this compound and triadimefon are prepared at different concentrations.

  • An untreated control group is maintained for comparison.

  • Fungicides are applied as foliar sprays using a knapsack sprayer, ensuring thorough coverage of the plants.

  • Spraying is initiated at the first appearance of disease symptoms and repeated at specified intervals (e.g., 10 or 15 days).

4. Data Collection:

  • Disease Severity: The Percent Disease Intensity (PDI) is calculated by randomly selecting a number of plants per plot and scoring the disease severity on their leaves using a 0-5 or 0-9 rating scale. The PDI is calculated using the formula: PDI = (Sum of all numerical ratings / (Total number of leaves observed x Maximum disease grade)) x 100

  • Yield: The weight of healthy, mature chili fruits from each plot is recorded at each harvest, and the cumulative yield is calculated and converted to tonnes per hectare (t/ha).

  • Phytotoxicity: Plants are observed for any phytotoxic symptoms such as leaf injury, wilting, necrosis, epinasty, and hyponasty at regular intervals after each spray.

5. Statistical Analysis:

  • The collected data on disease severity and yield are subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine the significance of the differences between treatments.

Conclusion

Both this compound and triadimefon are effective in managing key fungal diseases of chili. The choice between the two may depend on specific factors such as the primary target pathogen, disease pressure, and economic considerations. Triadimefon may offer a slight advantage in overall disease control and yield enhancement in some scenarios.[3] However, this compound remains a strong and economically viable alternative, particularly for the management of powdery mildew, anthracnose, and leaf spot.[3][4] For optimal disease management, it is recommended to use these fungicides as part of an integrated pest management (IPM) program that includes cultural practices and monitoring for fungicide resistance.

References

Cross-Resistance Between Myclobutanil and Other DMI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns between the demethylation inhibitor (DMI) fungicide myclobutanil (B1676884) and other fungicides within the same class. The information presented is collated from various experimental studies to aid in research and the development of effective disease management and drug development strategies.

Understanding DMI Fungicide Resistance

Demethylation inhibitor (DMI) fungicides, including this compound, target the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol (B1671047) biosynthesis pathway, a critical component of fungal cell membranes.[1] Resistance to DMIs is a quantitative trait that often develops gradually through various molecular mechanisms.[2] When a fungal pathogen develops resistance to one DMI fungicide, it may also exhibit decreased susceptibility to other DMIs, a phenomenon known as cross-resistance.[3] This occurs because the mechanism of resistance can be effective against multiple fungicides within the same chemical class.[3]

The primary mechanisms governing resistance to DMI fungicides include:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the target enzyme, reducing the binding affinity of the fungicide.[1][4]

  • Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a greater concentration of the fungicide for effective inhibition.[1][5]

  • Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell.[2][5]

These mechanisms can act alone or in combination, leading to varying degrees of resistance and different cross-resistance profiles.[2]

Quantitative Assessment of Cross-Resistance

The following tables summarize key experimental data on the cross-resistance between this compound and other DMI fungicides in various fungal pathogens. The 50% effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal growth, is a standard metric for quantifying fungicide sensitivity.

Table 1: Cross-Resistance in Venturia inaequalis (Apple Scab)
DMI FungicideCorrelation with this compound ResistanceKey Findings & Quantitative Data
Tebuconazole (B1682727) Strong Positive CorrelationA study on 40 isolates of V. inaequalis found a strong positive correlation (r = 0.91; P < 0.001) between resistance to this compound and tebuconazole.[6][7]
Difenoconazole (B1670550) Variable/IncompleteWidespread resistance to this compound has been observed in V. inaequalis populations.[5][8] However, many of these populations remained sensitive to difenoconazole, indicating incomplete cross-resistance.[5][8] For baseline isolates, the mean EC50 for difenoconazole was 0.002 µg/ml.[5][8]
Flusilazole Positive CorrelationA major shift towards reduced sensitivity to this compound, flusilazole, and difenoconazole has been observed, with the highest proportion of resistant isolates found for this compound.[9][10]
Table 2: Cross-Resistance in Monilinia fructicola (Brown Rot)
DMI FungicideGenotypeThis compound EC50 (µg/ml)Other DMI EC50 (µg/ml)Correlation/Key Findings
Propiconazole (B1679638) Wild-type1.130.026Incomplete cross-resistance was detected between propiconazole and tebuconazole in both wild-type (r = 0.45) and G461S (r = 0.38) populations.[11][12]
G461S mutant8.4430.236
Prothioconazole (B1679736) Wild-type1.130.002No cross-sensitivity was observed among wild-type isolates between prothioconazole and the other DMIs tested.[11][12]
G461S mutant8.4430.115
Tebuconazole Wild-type1.130.096Incomplete cross-resistance was detected between propiconazole and tebuconazole in both wild-type (r = 0.45) and G461S (r = 0.38) populations.[11][12]
G461S mutant8.4431.482

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of DMI Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols C14-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity DMI Fungicides\n(e.g., this compound) DMI Fungicides (e.g., this compound) C14-demethylase (CYP51) C14-demethylase (CYP51) DMI Fungicides\n(e.g., this compound)->C14-demethylase (CYP51) Inhibition G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Isolate Collection & Culturing C Preparation of Fungicide-Amended Media A->C B Fungicide Stock Solution Preparation B->C D Inoculation of Amended Media C->D E Incubation under Controlled Conditions D->E F Measurement of Mycelial Growth E->F G Calculation of EC50 Values F->G H Cross-Resistance Correlation Analysis G->H G cluster_key Logical Relationship A Resistance to This compound B Shared Resistance Mechanism (e.g., CYP51 mutation) A->B is caused by C Resistance to other DMI Fungicides B->C confers

References

A Comparative Analysis of Myclobutanil and Azoxystrobin for Broad-Spectrum Disease Control in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Myclobutanil (B1676884) and azoxystrobin (B1666510) represent two distinct classes of systemic fungicides widely utilized in agriculture for the management of a broad spectrum of plant diseases. This compound, a member of the triazole class, and azoxystrobin, from the strobilurin class, offer different modes of action, spectrums of activity, and performance characteristics. This guide provides a detailed comparison of their efficacy, mechanisms, and the experimental protocols used to evaluate their performance, offering valuable insights for researchers and professionals in the field of plant pathology and fungicide development.

Overview and Chemical Classification

This compound and azoxystrobin are classified by the Fungicide Resistance Action Committee (FRAC) based on their distinct modes of action. This classification is critical for understanding their biochemical targets and for developing effective resistance management strategies.

  • This compound: Belongs to FRAC Group 3, known as Demethylation Inhibitors (DMIs). These fungicides disrupt the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1]

  • Azoxystrobin: Belongs to FRAC Group 11, the Quinone outside Inhibitors (QoIs). These compounds inhibit mitochondrial respiration, effectively halting energy production in fungal cells.[1]

Mechanism of Action

The distinct biochemical pathways targeted by this compound and azoxystrobin are fundamental to their fungicidal activity.

This compound: Inhibition of Ergosterol Biosynthesis

This compound specifically inhibits the C14-demethylase enzyme, which is a critical step in the conversion of lanosterol (B1674476) to ergosterol.[2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][4] By disrupting ergosterol production, this compound causes the accumulation of toxic sterol precursors and compromises the structural integrity of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.

Myclobutanil_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 14α-demethylase (CYP51) lanosterol->erg11 multiple steps toxic_sterols Accumulation of Toxic Sterol Precursors erg11->toxic_sterols ergosterol Ergosterol erg11->ergosterol membrane Fungal Cell Membrane ergosterol->membrane incorporation This compound This compound (FRAC 3) This compound->erg11 INHIBITS

This compound's inhibition of the ergosterol biosynthesis pathway.
Azoxystrobin: Inhibition of Mitochondrial Respiration

Azoxystrobin targets the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.[5][6] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[5][7] This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the proton gradient across the inner mitochondrial membrane necessary for oxidative phosphorylation.[5] The resulting inhibition of ATP synthesis deprives the fungal cell of the energy required for essential processes like spore germination and mycelial growth, leading to a fungistatic and ultimately fungicidal effect.[1][6]

Azoxystrobin_Pathway cluster_ETC Inner Mitochondrial Membrane complex_i Complex I (NADH Dehydrogenase) ubiquinone Ubiquinone (Q Pool) complex_i->ubiquinone e- complex_ii Complex II (Succinate Dehydrogenase) complex_ii->ubiquinone e- complex_iii Complex III (Cytochrome bc1) ubiquinone->complex_iii e- cytochrome_c Cytochrome c complex_iii->cytochrome_c e- complex_iv Complex IV (Cytochrome c oxidase) cytochrome_c->complex_iv e- atp_synthase ATP Synthase (Complex V) complex_iv->atp_synthase H+ gradient atp ATP (Cellular Energy) atp_synthase->atp synthesizes azoxystrobin Azoxystrobin (FRAC 11) azoxystrobin->complex_iii INHIBITS at Qo site Experimental_Workflow start Start: Fungicide Efficacy Trial design Experimental Design (e.g., Randomized Complete Block) start->design prep Prepare Treatments (Fungicides, Rates, Control) design->prep application Fungicide Application (Calibrated Sprayer, Set Intervals) prep->application incubation Incubation Period (Field Conditions / Controlled Environment) application->incubation assessment Disease Assessment (Rate Incidence & Severity) incubation->assessment data_collection Data Collection & Recording assessment->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis conclusion Conclusion on Efficacy & Report Generation analysis->conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Myclobutanil in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the detection and quantification of the fungicide myclobutanil (B1676884) in complex matrices. The information presented is collated from recent scientific literature and is intended to assist researchers in selecting the most appropriate methodology for their specific needs. This document details experimental protocols, presents comparative data in structured tables, and visualizes workflows for enhanced clarity.

Introduction to this compound Analysis

This compound is a widely used triazole fungicide for the control of fungal diseases in various agricultural products.[1][2] Its presence in food and environmental samples necessitates sensitive and reliable analytical methods for monitoring and risk assessment.[1][3] The complexity of matrices such as fruits, vegetables, soil, and animal tissues presents a significant challenge in this compound analysis, often requiring extensive sample preparation to minimize matrix effects.[4][5] This guide explores and compares different approaches to overcome these challenges.

Sample Preparation Techniques

Effective sample preparation is crucial for accurate this compound analysis, aiming to isolate the analyte from interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity due to its simplicity and efficiency.[3][6][7]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology involves a two-step process: an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup.[6] This technique is versatile and has been successfully applied to various matrices for pesticide residue analysis.[3][6][7][8]

Experimental Protocol: Modified QuEChERS for Tomato Matrix [3]

  • Homogenization: Homogenize a representative sample of the matrix (e.g., tomato).

  • Extraction:

    • Add 5 g of the homogenized sample to a 50 mL centrifuge tube.

    • Add 5 g of sodium chloride and 10 mL of acetonitrile.

    • Vortex the mixture for 5 minutes at 2500 rpm.

    • Centrifuge for 5 minutes at 8000 rpm.

  • Cleanup (d-SPE):

    • Take an aliquot of the supernatant for cleanup. The specific sorbents used in the d-SPE step can be tailored to the matrix. For many applications, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is used.[5]

  • Analysis: The final extract is ready for analysis by chromatographic methods.

Other Extraction Methods

Besides QuEChERS, other techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also employed. For instance, a method for analyzing this compound in water and soil involved solid-phase extraction using a C18 Bond-Elut column.[9] For hops, a method involving extraction with acetone/water, partitioning with hexane, and further extraction with dichloromethane (B109758) followed by gel permeation chromatography cleanup has been reported.[10]

Analytical Instrumentation and Method Validation

The most common analytical techniques for this compound determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for this compound analysis, offering high sensitivity and specificity.[9][12]

Experimental Protocol: UPLC-MS/MS for this compound in Tomato [3]

  • Instrumentation: Waters Acquity UPLC I-class binary solvent manager with a BEH C18 column (50 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase:

    • Phase A: Water with 0.1% formic acid and 4 mM ammonium (B1175870) acetate.

    • Phase B: Methanol with 0.1% formic acid and 4 mM ammonium acetate.

  • Gradient Elution:

    • 0–1 min: 50% Phase A

    • 1.1–4.0 min: 5% Phase A

    • 4.1–5.0 min: 50% Phase A

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 μL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Waters Xevo TQ-S Micro MS/MS system with an electrospray ionization (ESI) source in positive ionization mode, operating in multiple reaction monitoring (MRM) mode.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for this compound analysis.[13] However, conazole fungicides like this compound can exhibit a high degree of fragmentation in the electron impact ion source, which might necessitate careful optimization of the method.[11]

General GC-MS Parameters:

While a specific detailed protocol for this compound by GC-MS was not fully detailed in the provided results, a general approach would involve:

  • Injection: Splitless or on-column injection to enhance sensitivity.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A gradient program to ensure good separation of this compound from matrix components.

  • Ionization: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Comparative Performance of Analytical Methods

The performance of different analytical methods for this compound is evaluated based on several key validation parameters: linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (expressed as recovery), and precision (expressed as relative standard deviation, RSD). The following tables summarize these parameters from various studies.

Matrix Analytical Method **Linearity (R²) **LOD LOQ Recovery (%) Precision (RSD, %) Reference
Tomato, Tomato Juice, Tomato SeedsUPLC-MS/MS> 0.990.0003 mg/kg0.001 mg/kg82 - 1021.2 - 9.1[3]
Wheat and processed productsUPLC-MS/MS> 0.990.2 μg/kg0.5 μg/kg80 - 1100.9 - 6.8[4]
Soil and EarthwormsHPLC-MS/MS0.9987 - 0.99960.001 - 0.003 mg/kg0.003 mg/kg81.2 - 100.2< 14[14]
WaterRP-LC-UV-0.0015 μg/mL0.0025 μg/mL> 753.83 - 11.5[9]
SoilRP-LC-UV-0.012 μg/g0.020 μg/g> 753.83 - 11.5[9]
CucumberHPLC-UV0.9998----[15]
LycheeGC-ECD--0.01 mg/kg83.24 - 89.002.67 - 9.88[9]
Ginseng (root, stem, leaf, soil)HPLC-MS/MS--0.005 mg/kg80.9 - 90.75.54 - 9.29[16]
HopsGC-MS-0.2 mg/kg-72-[10]
Various Foods (Multi-residue method)GC-0.01 - 0.05 mg/kg-107-[10]

Visualizing the Workflow

To better understand the analytical process, the following diagrams, generated using the DOT language, illustrate the typical workflows for sample preparation and analysis.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction 5g sample Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (e.g., PSA, C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: Workflow of the QuEChERS method for this compound analysis.

Analytical_Method_Comparison cluster_methods Analytical Techniques cluster_performance Performance Metrics Myclobutanil_Analysis This compound Analysis in Complex Matrices LC_MSMS LC-MS/MS (UPLC, HPLC) Myclobutanil_Analysis->LC_MSMS GC_MS GC-MS Myclobutanil_Analysis->GC_MS HPLC_UV HPLC-UV Myclobutanil_Analysis->HPLC_UV GC_ECD GC-ECD Myclobutanil_Analysis->GC_ECD LC_MSMS_Perf High Sensitivity High Selectivity Wide Applicability LC_MSMS->LC_MSMS_Perf GC_MS_Perf Good for Volatile Compounds Potential for Fragmentation Issues GC_MS->GC_MS_Perf HPLC_UV_Perf Lower Sensitivity Prone to Matrix Interference HPLC_UV->HPLC_UV_Perf GC_ECD_Perf Sensitive to Halogenated Compounds Less Selective than MS GC_ECD->GC_ECD_Perf

Caption: Comparison of analytical techniques for this compound detection.

Conclusion

The choice of an analytical method for this compound depends on the specific matrix, the required sensitivity, and the available instrumentation. For complex matrices requiring low detection limits, LC-MS/MS combined with QuEChERS sample preparation offers a robust and sensitive solution.[3][4] While GC-MS and HPLC-UV are also viable options, they may have limitations in terms of sensitivity and susceptibility to matrix effects. This guide provides a foundational understanding to aid researchers in selecting and validating the most suitable method for their analytical challenges in this compound monitoring.

References

Myclobutanil vs. Biological Control Agents: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of myclobutanil (B1676884), a widely used triazole fungicide, and biological control agents (BCAs), focusing on quantitative data from experimental studies. The information presented is intended to assist researchers and professionals in drug development and plant protection in evaluating these distinct approaches to disease management.

Executive Summary

This compound is a systemic fungicide that provides both preventative and curative action against a broad spectrum of fungal pathogens by inhibiting ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[1][2] Its efficacy is well-documented against diseases such as powdery mildew and various rusts.[1][3] In contrast, biological control agents, such as fungi of the genus Trichoderma and bacteria like Bacillus subtilis, employ multifaceted mechanisms to suppress pathogens. These include direct antagonism through mycoparasitism and antibiosis, competition for nutrients and space, and indirect action by inducing systemic resistance (ISR) in the host plant.[4][5][6]

While this compound often demonstrates high levels of disease control, the efficacy of biological control agents can be comparable under certain conditions and offers a more sustainable approach with a lower risk of resistance development.[3][4] This guide presents available quantitative data to facilitate a direct comparison of their performance.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from field and laboratory studies comparing the efficacy of this compound and biological control agents against various plant pathogens.

Table 1: Efficacy Against Powdery Mildew (Erysiphe necator) on Grapes

TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Yield ( kg/vine )Reference
Untreated Control-78.3 - 870.31 - 0.48 (colonies/cm²)-[3][7]
This compound0.24 g ai/liter3 - 4--[8]
Ampelomyces quisqualis 2.0% WP10 kg/ha 23.76 - 25.42-10.05[8]
Trichoderma afroharzianum5 x 10⁶ spores/ml43.67 - 50.36 (reduction)43 (reduction)-[4]

Table 2: Efficacy Against Anthracnose (Colletotrichum spp.) on Chilli

TreatmentApplication RateDisease Incidence (%)Disease Severity Reduction (%)Reference
Untreated Control-77.5-
Bacillus subtilisSeed treatment65 (reduction)49 - 74[9]
Paenibacillus polymyxa C1Formulation-48 (reduction)[10]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for conducting comparative efficacy trials. A generalized experimental protocol is outlined below.

1. Experimental Design and Setup:

  • Location: Field trials are typically conducted in regions with a history of the target disease.[11][12]

  • Plot Design: A Randomized Complete Block Design (RCBD) is commonly used, with multiple replicates (typically 3-5) for each treatment.[11][12] Each plot consists of a specified number of plants or a defined area.

  • Treatments: Treatments include an untreated control, this compound at the recommended dosage, and one or more biological control agents at specified concentrations. A standard chemical fungicide may also be included as a positive control.[3]

  • Cultivar: A susceptible cultivar of the host plant is used to ensure adequate disease pressure.[11]

2. Inoculation (if necessary):

  • For diseases with inconsistent natural infection, artificial inoculation with a known pathogen isolate may be performed. This involves preparing a spore suspension (e.g., 10⁵-10⁶ spores/mL) and applying it to the plants.[13]

3. Treatment Application:

  • Timing: Applications typically begin preventatively before disease onset or at the first sign of symptoms and are repeated at regular intervals (e.g., 7, 14, or 21 days) throughout the susceptible period of the crop.[11][12]

  • Method: Treatments are applied as foliar sprays using calibrated equipment, such as backpack sprayers, to ensure thorough coverage.[11][12]

4. Data Collection:

  • Disease Assessment: Disease incidence (percentage of infected plants or leaves) and disease severity (percentage of tissue area affected or number of lesions) are assessed at multiple time points during the experiment.[3][8]

  • Yield Data: At the end of the growing season, marketable yield per plot or per plant is recorded.[8]

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different treatments.[3]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Ergosterol Biosynthesis

This compound belongs to the triazole class of fungicides and acts as a demethylation inhibitor (DMI).[2] Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2][14] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[2][15]

Myclobutanil_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Component of This compound This compound This compound->Enzyme Inhibits Enzyme->Ergosterol Conversion

This compound's inhibition of ergosterol biosynthesis.

Trichoderma spp.: Mycoparasitism

Trichoderma species are potent mycoparasites of many plant pathogenic fungi. The process involves chemotropic growth towards the host, recognition, and the formation of specialized structures like appressoria to penetrate the host hyphae. Trichoderma then secretes a cocktail of cell wall-degrading enzymes, such as chitinases and glucanases, which break down the host's cell wall, allowing Trichoderma to extract nutrients and kill the pathogen.[16][17][18]

Trichoderma_Mycoparasitism cluster_trichoderma Trichoderma cluster_pathogen Pathogen T_Hyphae Trichoderma Hyphae Recognition Host Recognition (Lectin-Carbohydrate) T_Hyphae->Recognition Chemotropic Growth Coiling Coiling & Appressoria Formation Recognition->Coiling P_Hyphae Pathogen Hyphae Recognition->P_Hyphae Enzyme_Secretion Secretion of Cell Wall Degrading Enzymes (Chitinases, Glucanases) Coiling->Enzyme_Secretion Coiling->P_Hyphae Attachment P_CellWall Pathogen Cell Wall Enzyme_Secretion->P_CellWall Degrades Nutrient_Uptake Nutrient Uptake by Trichoderma P_CellWall->Nutrient_Uptake Releases Nutrients Pathogen_Death Pathogen Death P_CellWall->Pathogen_Death Nutrient_Uptake->T_Hyphae

Mechanism of mycoparasitism by Trichoderma spp.

Bacillus subtilis: Induced Systemic Resistance (ISR)

Bacillus subtilis can trigger Induced Systemic Resistance (ISR) in plants, a state of heightened defensive capacity against a broad range of pathogens.[6][19] When B. subtilis colonizes plant roots, it releases elicitors, such as surfactin (B1297464), which are recognized by the plant.[20] This recognition initiates a signaling cascade that is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET).[19] This leads to the systemic expression of defense-related genes throughout the plant, priming it for a faster and stronger defense response upon pathogen attack.[6]

Bacillus_ISR cluster_root Plant Root cluster_plant Systemic Plant Tissues B_subtilis Bacillus subtilis Elicitors Elicitors (e.g., Surfactin) B_subtilis->Elicitors Releases Plant_Receptor Plant Receptor Elicitors->Plant_Receptor Recognized by Signaling_Cascade Signaling Cascade (JA/ET Pathways) Plant_Receptor->Signaling_Cascade Initiates Gene_Expression Expression of Defense-Related Genes Signaling_Cascade->Gene_Expression Leads to ISR Induced Systemic Resistance (ISR) Gene_Expression->ISR Results in Enhanced_Defense Enhanced Defense Response ISR->Enhanced_Defense Primes for Pathogen_Attack Pathogen Attack Pathogen_Attack->ISR

Induced Systemic Resistance (ISR) triggered by Bacillus subtilis.

References

A Comparative Analysis of Myclobutanil and Propiconazole for Turfgrass Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two prominent demethylation inhibitor (DMI) fungicides, myclobutanil (B1676884) and propiconazole (B1679638), in the management of common turfgrass diseases. This analysis is based on available experimental data and university extension research to aid in the informed selection of disease control strategies.

Executive Summary

This compound and propiconazole are both effective systemic fungicides widely used for the control of a broad spectrum of turfgrass diseases. They belong to the same Fungicide Resistance Action Committee (FRAC) Group 3, and their mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for fungal cell membrane integrity. While both fungicides provide good to excellent control for many of the same diseases, their performance can vary depending on the specific pathogen, turfgrass species, and environmental conditions.

Comparative Efficacy

The following tables summarize the relative efficacy of this compound and propiconazole against key turfgrass diseases based on a review of university extension ratings and available research. It is important to note that direct, quantitative, side-by-side comparisons in peer-reviewed literature are limited. Much of the available data comes from qualitative ratings provided by turfgrass pathology experts.

Table 1: General Efficacy Ratings for Common Turfgrass Diseases

DiseaseCausal PathogenThis compound EfficacyPropiconazole Efficacy
Brown Patch Rhizoctonia solaniGood to Excellent[1][2]Good to Excellent[1][2]
Dollar Spot Clarireedia jacksoniiGood to Excellent[3][4]Good to Excellent[3][5]
Anthracnose Colletotrichum cerealeFair to Good[6][7]Good to Excellent[6][7]
Rust Puccinia spp.Good[2][8]Good[2][8]
Powdery Mildew Blumeria graminisExcellent[8]Excellent[8]
Summer Patch Magnaporthe poaeGood[2]Good[2]
Necrotic Ring Spot Ophiosphaerella korraeGoodGood

Efficacy ratings are generalized from multiple university extension publications and may vary based on specific product formulations, application rates, and environmental conditions.

Quantitative Performance Data

A field study conducted at Oklahoma State University evaluated the performance of homeowner-formulated fungicides for the control of brown patch on tall fescue. The results from this study are summarized below. It is important to note that these findings may not be representative of professional-grade formulations.

Table 2: Brown Patch Severity and Turf Quality on a Tall Fescue Blend Following Fungicide Applications (Oklahoma State University)

TreatmentActive IngredientApplication TimingMean Brown Patch Severity (%)Mean Turf Quality (1-9)
Non-treated Control--25.0 a6.0 b
This compoundThis compoundCurative28.3 a5.8 b
PropiconazolePropiconazoleCurative31.7 a5.7 b

Means in the same column followed by the same letter are not significantly different. Brown patch severity was visually assessed as the percentage of the plot area with symptoms. Turf quality was rated on a scale of 1 to 9, where 1 = dead turf, 7 = acceptable quality, and 9 = excellent turf.

The study concluded that under the tested conditions, the homeowner formulations of this compound and propiconazole did not provide statistically significant control of brown patch compared to the non-treated control.[9]

Another study on anthracnose noted that propiconazole was found to be approximately five times more toxic to the causal fungus, Colletotrichum cereale, than this compound in laboratory assays.[1]

Experimental Protocols

The data presented in this guide are derived from studies employing standard turfgrass pathology research methodologies. A general outline of a typical fungicide efficacy trial is provided below.

Objective: To evaluate the efficacy of fungicides for the control of a specific turfgrass disease.

Experimental Design:

  • Plots: Small, replicated plots (e.g., 3 ft x 6 ft) are established on a uniform stand of a specific turfgrass species (e.g., 'Penncross' creeping bentgrass, 'Rebel IV' tall fescue).

  • Replication: Treatments are typically replicated three to four times in a randomized complete block design to account for spatial variability.

  • Inoculation: For diseases that do not occur uniformly, plots may be artificially inoculated with the target pathogen to ensure consistent disease pressure.

  • Treatments: Fungicides are applied at labeled rates and specified intervals. A non-treated control is included for comparison.

  • Application: Fungicides are typically applied using a CO2-pressurized sprayer with a boom and calibrated nozzles to ensure uniform coverage. Application volumes are also standardized (e.g., 2 gallons of water per 1,000 sq (B12106431) ft).[10]

  • Data Collection:

    • Disease Severity: Assessed visually as the percentage of the plot area exhibiting symptoms or by counting the number of disease lesions or infection centers.

    • Turfgrass Quality: Rated visually on a scale of 1 to 9, where 1 represents dead turf, 6 is considered acceptable for most turf uses, and 9 represents optimal health and density.

    • Phytotoxicity: Any adverse effects of the treatments on the turfgrass, such as discoloration or stunting, are also rated.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine if there are statistically significant differences among treatments. Mean separation tests (e.g., Fisher's LSD) are used to compare individual treatment means.[10]

Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and propiconazole are DMI fungicides. Their primary mode of action is the inhibition of the fungal enzyme C14-demethylase (also known as lanosterol (B1674476) 14α-demethylase), which is a critical step in the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells. By disrupting ergosterol production, these fungicides compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and development.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Fungicide Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps C14_demethylase C14-demethylase (Lanosterol 14α-demethylase) C14_demethylase->Ergosterol Catalyzes a key step This compound This compound This compound->C14_demethylase Inhibits Propiconazole Propiconazole Propiconazole->C14_demethylase Inhibits

Caption: Inhibition of C14-demethylase by this compound and propiconazole in the fungal ergosterol biosynthesis pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a turfgrass fungicide efficacy trial.

Fungicide_Trial_Workflow cluster_setup Trial Setup cluster_application Treatment Application cluster_data Data Collection & Analysis cluster_results Results & Conclusion Plot_Establishment Plot Establishment (e.g., 3'x6' plots) Randomization Randomized Complete Block Design Plot_Establishment->Randomization Inoculation Pathogen Inoculation (if necessary) Randomization->Inoculation Fungicide_Prep Fungicide Preparation (at labeled rates) Inoculation->Fungicide_Prep Application Spray Application (CO2 sprayer) Fungicide_Prep->Application Schedule Scheduled Re-application (e.g., 14 or 21-day intervals) Application->Schedule Disease_Rating Visual Disease Assessment (% severity) Application->Disease_Rating Quality_Rating Turf Quality Rating (1-9 scale) Application->Quality_Rating Statistical_Analysis ANOVA & Mean Separation Disease_Rating->Statistical_Analysis Quality_Rating->Statistical_Analysis Data_Summary Data Summarization (Tables & Charts) Statistical_Analysis->Data_Summary Conclusion Efficacy Conclusion Data_Summary->Conclusion

Caption: A generalized workflow for conducting a turfgrass fungicide efficacy trial.

Conclusion

This compound and propiconazole are both valuable tools for the management of a wide array of turfgrass diseases. Their systemic activity and broad spectrum of control make them effective options for preventative and, in some cases, curative disease management programs. While both fungicides share the same mode of action, subtle differences in their intrinsic activity against specific pathogens may exist, as suggested by the limited comparative data available. For instance, propiconazole may offer superior control of anthracnose.[1] However, for many diseases such as brown patch and dollar spot, their performance is generally considered comparable.[1][2][3][5]

It is crucial for turfgrass managers and researchers to consider that the efficacy of these, and any, fungicides can be influenced by a multitude of factors including the formulation of the product, application timing and methods, environmental conditions, and the potential for fungicide resistance development. Therefore, an integrated disease management approach that includes sound cultural practices and the rotation of fungicides with different modes of action is essential for long-term, sustainable disease control. Further peer-reviewed, direct comparative studies with quantitative assessments are needed to more definitively delineate the performance differences between this compound and propiconazole across a wider range of turfgrass diseases and environmental conditions.

References

Comparative Analysis of Myclobutanil Enantiomer Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myclobutanil (B1676884), a widely used triazole fungicide, exists as a racemic mixture of two enantiomers: (S)-(+)-myclobutanil and (R)-(-)-myclobutanil. While possessing identical physicochemical properties, these enantiomers exhibit significant differences in their biological activity, including toxicity to target and non-target organisms, and their metabolic fate. This guide provides a comparative analysis of the toxicity of this compound enantiomers, supported by experimental data, to inform risk assessment and guide future research.

Quantitative Toxicity Data

The enantioselective toxicity of this compound has been evaluated in various non-target organisms. The following tables summarize the acute toxicity data for the individual enantiomers and the racemic mixture.

Table 1: Acute Toxicity to Aquatic Invertebrates

OrganismTest DurationEnantiomer/MixtureLC50 (mg/L)Reference
Daphnia magna24 hours(+)-Myclobutanil11.91[1]
rac-Myclobutanil13.17[1]
(-)-Myclobutanil16.88[1]
Daphnia magna48 hours(+)-Myclobutanil5.48[1]
rac-Myclobutanil9.24[1]
(-)-Myclobutanil10.15[1]

Table 2: Acute Toxicity to Aquatic Vertebrates

OrganismTest DurationEnantiomer/MixtureLC50 (mg/L)Reference
Danio rerio (Zebrafish)96 hoursrac-Myclobutanil6.34 (adult)[2][3]
8.90 (72 hph larvae)[2][3]
20.53 (12 hph larvae)[2][3]
42.54 (embryos)[2][3]
(-)-Myclobutanilrac-myclobutanil was about 1.3-6.1 and 1.4-7.3 more toxic than (-)-myclobutanil and (+)-myclobutanil, respectively.[4]
(+)-Myclobutanilrac-myclobutanil was about 1.3-6.1 and 1.4-7.3 more toxic than (-)-myclobutanil and (+)-myclobutanil, respectively.[4]

Table 3: Acute Toxicity to Algae

OrganismTest DurationEnantiomer/MixtureEC50 (mg/L)Reference
Scenedesmus obliquus96 hours(+)-Myclobutanil2.128[5]
rac-Myclobutanil2.760[5]
(-)-Myclobutanil3.951[5]

Enantioselective Metabolism

The metabolism of this compound enantiomers is also stereoselective, with significant implications for their toxicokinetics and potential for adverse effects in humans. In vitro studies using human liver microsomes have demonstrated that the S-(+)-enantiomer is preferentially metabolized, while the R-(-)-enantiomer is metabolized to a much lesser extent[6].

The primary enzymes responsible for the metabolism of S-(+)-myclobutanil are Cytochrome P450 isoforms CYP2C19 and CYP3A4[6]. In contrast, R-(-)-myclobutanil is not significantly metabolized by these or other CYP450 enzymes[6]. This metabolic difference suggests that R-(-)-myclobutanil may persist longer in the human body, potentially leading to greater systemic exposure and a higher risk of toxicity[6]. This compound has been shown to be a strong inhibitor of CYP3A and CYP2C19, and a moderate inhibitor of CYP2D6 and CYP2C9 in vitro[6].

Experimental Protocols

Enantiomer Separation

The separation of this compound enantiomers is a critical step for studying their individual toxicities. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Separation of this compound Enantiomers [7][8]

  • Column: Chiralcel OD-RH column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water (e.g., 70:30, v/v). For mass spectrometry detection, the mobile phase can be modified to include 0.1% formic acid and 4 mM ammonium (B1175870) acetate (B1210297) in both water and methanol[8].

  • Flow Rate: Typically around 0.25 to 0.5 mL/min[7][8].

  • Column Temperature: Maintained at a constant temperature, for example, 30°C[8].

  • Injection Volume: A small volume, such as 5 µL, is injected[8].

  • Detection: Tandem mass spectrometry (MS/MS) is often used for sensitive and selective detection of the enantiomers.

Acute Toxicity Testing

Standardized protocols are used to assess the acute toxicity of chemicals to aquatic organisms.

Protocol: Daphnia magna Acute Toxicity Test (adapted from OECD Guideline 202)

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Duration: 48 hours.

  • Test Conditions: Static or semi-static system at a constant temperature (e.g., 20 ± 1°C) with a defined photoperiod (e.g., 16 hours light: 8 hours dark).

  • Test Concentrations: A geometric series of at least five concentrations of the test substance (individual enantiomers and racemic mixture) and a control.

  • Endpoint: Immobilization of the daphnids. The concentration that causes immobilization in 50% of the test organisms (LC50) is calculated.

Protocol: Zebrafish Embryo Acute Toxicity Test (adapted from OECD Guideline 236) [9][10]

  • Test Organism: Newly fertilized zebrafish (Danio rerio) embryos.

  • Test Duration: 96 hours.

  • Test Conditions: Static or semi-static system in multi-well plates at a constant temperature (e.g., 26 ± 1°C).

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.

  • Endpoints: Lethality is assessed at 24, 48, 72, and 96 hours post-fertilization based on four apical observations: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud from the yolk sac, and lack of heartbeat[10]. The concentration that is lethal to 50% of the embryos (LC50) is calculated.

Visualizations

Experimental Workflow for Toxicity Assessment

G cluster_prep Preparation cluster_toxicity Toxicity Testing cluster_data Data Analysis rac_myclo Racemic this compound chiral_hplc Chiral HPLC Separation rac_myclo->chiral_hplc daphnia Daphnia magna Acute Test rac_myclo->daphnia zebrafish Zebrafish Embryo Acute Test rac_myclo->zebrafish algae Scenedesmus obliquus Growth Inhibition Test rac_myclo->algae s_enantiomer (S)-(+)-Myclobutanil chiral_hplc->s_enantiomer r_enantiomer (R)-(-)-Myclobutanil chiral_hplc->r_enantiomer s_enantiomer->daphnia s_enantiomer->zebrafish s_enantiomer->algae r_enantiomer->daphnia r_enantiomer->zebrafish r_enantiomer->algae lc50_calc LC50/EC50 Calculation daphnia->lc50_calc zebrafish->lc50_calc algae->lc50_calc comp_analysis Comparative Analysis lc50_calc->comp_analysis G cluster_input cluster_cyp CYP450 Metabolism in Human Liver Microsomes cluster_output S_Myclo (S)-(+)-Myclobutanil CYP2C19 CYP2C19 S_Myclo->CYP2C19 CYP3A4 CYP3A4 S_Myclo->CYP3A4 R_Myclo (R)-(-)-Myclobutanil No_Metabolism No Significant Metabolism R_Myclo->No_Metabolism Metabolites Metabolites CYP2C19->Metabolites CYP3A4->Metabolites

References

Assessing the Cost-Benefit Ratio of Myclobutanil in Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Myclobutanil (B1676884), a systemic fungicide belonging to the demethylation inhibitor (DMI) class (FRAC Group 3), has been a widely utilized tool in agriculture for the control of a broad spectrum of fungal diseases, most notably powdery mildews and rusts. Its cost-effectiveness has made it a staple in many crop protection programs. However, the emergence of fungicide resistance in various pathogens necessitates a thorough evaluation of its cost-benefit ratio in comparison to alternative disease management strategies. This guide provides an objective comparison of this compound's performance with other fungicides, supported by experimental data, to aid researchers, scientists, and crop protection professionals in making informed decisions.

This compound at a Glance: Efficacy and Cost

This compound functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This mode of action provides both protective and curative activity against a range of fungal pathogens. It is registered for use on a variety of crops, including grapes, almonds, apples, cherries, and turfgrass.[1]

From a cost perspective, this compound is often considered one of the more economical systemic fungicide options. For instance, in grape cultivation for powdery mildew control, the cost of this compound is approximately $14 per acre, which is less expensive than many alternative treatments that can range from $5 to $30 more per acre.[2] In residential turfgrass applications, the application rate is typically 1.2 fluid ounces per 1,000 square feet.[3] For non-residential turf, the rate can range from 1.0 to 2.4 fluid ounces per 1,000 square feet.[3]

Comparative Efficacy of this compound and Alternatives

The effectiveness of this compound can vary depending on the target pathogen, crop, and the prevalence of fungicide resistance in the local fungal population. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with alternative fungicides.

Powdery Mildew Control in Grapes
FungicideActive Ingredient(s)FRAC CodeEfficacy Rating for Powdery MildewApproximate Cost per Acre
This compound This compound3High$14
Tebuconazole (B1682727)Tebuconazole3HighNot specified in source
Boscalid + PyraclostrobinBoscalid + Pyraclostrobin7 + 11Very High$19 - $42
QuinoxyfenQuinoxyfen13Very HighNot specified in source
Fluopyram + TebuconazoleFluopyram + Tebuconazole7 + 3Very HighNot specified in source
SulfurSulfurM2Moderate to HighVaries

Source: EPA, 2020[2]

Dollar Spot Control in Turfgrass
FungicideActive Ingredient(s)FRAC CodeEfficacy for Curative Dollar Spot Control (% Reduction)
This compound (Eagle) This compound3Good control
BayletonTriadimefon3Best effect in study
Daconil UltrexChlorothalonilM5Good control
Chipco 26GTIprodione2Significant disease reduction
Banner MAXXPropiconazole3Good control

Source: Curative Fungicide Applications for Managing Dollar Spot, 2006

Brown Rot Blossom Blight Control in Almonds
Fungicide ProgramActive Ingredient(s)FRAC Code(s)Mean % Blossom Blight
Untreated Control-->50% in a high-pressure scenario
DMI Fungicides (e.g., this compound) This compound3Effective, especially at full bloom
Anilinopyrimidinese.g., Pyrimethanil9Effective
Strobilurinse.g., Pyraclostrobin11Effective
Benzimidazolese.g., Thiophanate-methyl1Resistance is a concern
Dicarboximidese.g., Iprodione2Effective

Source: Almond Doctor, UC ANR[4]

The Challenge of Fungicide Resistance

A significant factor in the cost-benefit analysis of this compound is the development of resistance in target fungal populations. As a Group 3 fungicide, this compound is at a medium risk for resistance development. Resistance to DMI fungicides, including this compound, has been documented in various pathogens, such as Venturia inaequalis (apple scab) and Monilinia fructicola (brown rot).

Studies have shown that some populations of V. inaequalis have practical resistance to this compound.[5] The primary mechanism of resistance in many DMI-resistant fungi is a point mutation in the CYP51 gene, which encodes the target enzyme, 14α-demethylase. For example, the Y136F mutation is associated with DMI resistance in Erysiphe necator, the causal agent of grape powdery mildew.

Cross-resistance between different DMI fungicides is also a concern. Research has demonstrated a strong correlation between resistance to this compound and tebuconazole in V. inaequalis.[6] This means that if a fungal population is resistant to this compound, it is likely to be less sensitive to other fungicides in the same chemical class.

Experimental Protocols

To ensure the validity and reproducibility of fungicide efficacy data, it is crucial to follow standardized experimental protocols. Below are summaries of methodologies from key types of experiments cited in this guide.

Fungicide Efficacy Trial for Almond Brown Rot Blossom Blight
  • Objective: To evaluate the efficacy of different fungicides for the control of brown rot blossom blight (Monilinia laxa).

  • Experimental Design: Randomized complete block design with multiple single-tree replications per treatment.

  • Treatments: Fungicides are applied at specified rates and timings (e.g., pink bud, full bloom, petal fall). An untreated control is included for comparison.

  • Inoculation: In some trials, trees may be artificially inoculated with a suspension of M. laxa conidia to ensure uniform disease pressure.

  • Application: Fungicides are typically applied as a foliar spray using a calibrated air-blast sprayer to ensure thorough coverage.

  • Disease Assessment: Disease incidence and severity are evaluated at a set time after bloom. This can involve counting the number of blighted blossoms per tree or rating the severity of symptoms on a standardized scale.

  • Data Analysis: Data are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between treatments.

A representation of a typical fungicide efficacy trial workflow is provided in the diagram below.

G cluster_0 Pre-Trial Setup cluster_1 Field Application cluster_2 Data Collection & Analysis Trial_Design Randomized Complete Block Design Treatment_Selection Select Fungicides and Rates Trial_Design->Treatment_Selection Application_Timing Apply at Key Stages (e.g., Pink Bud, Full Bloom) Treatment_Selection->Application_Timing Spray_Application Calibrated Sprayer Application Application_Timing->Spray_Application Disease_Assessment Assess Disease Incidence & Severity Spray_Application->Disease_Assessment Statistical_Analysis ANOVA Disease_Assessment->Statistical_Analysis

Fungicide Efficacy Trial Workflow
In Vitro Fungicide Sensitivity Assay

  • Objective: To determine the sensitivity of a fungal pathogen to a specific fungicide.

  • Methodology:

    • Isolate the fungal pathogen from infected plant tissue.

    • Prepare a series of agar (B569324) plates amended with different concentrations of the fungicide.

    • Place a small plug of the fungal mycelium onto the center of each plate.

    • Incubate the plates at a suitable temperature for a set period.

    • Measure the radial growth of the fungal colony on each plate.

  • Data Analysis: Calculate the EC50 value, which is the effective concentration of the fungicide that inhibits 50% of the fungal growth compared to a non-fungicide control. This value is used to classify isolates as sensitive, moderately resistant, or resistant.

Signaling Pathways and Mode of Action

This compound and other DMI fungicides target a specific step in the ergosterol biosynthesis pathway, which is crucial for the formation of functional fungal cell membranes.

G Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Cell_Membrane Functional Cell Membrane Ergosterol->Cell_Membrane This compound This compound (DMI) This compound->Inhibition Inhibition->Lanosterol Inhibits

This compound's Mode of Action

The inhibition of the 14α-demethylase enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Conclusion: A Strategic Approach to Disease Management

The cost-benefit ratio of this compound in crop protection is a dynamic equation influenced by its relatively low cost, broad-spectrum efficacy, and the increasing challenge of fungicide resistance. While it remains a cost-effective option in many scenarios, particularly where resistance is not a significant issue, a long-term, sustainable disease management strategy requires a more integrated approach.

This includes:

  • Resistance Monitoring: Regularly monitoring the sensitivity of local pathogen populations to DMI fungicides is crucial for making informed treatment decisions.

  • Fungicide Rotation: Rotating this compound with fungicides from different FRAC groups is a key strategy to delay the development of resistance.

  • Integrated Pest Management (IPM): Combining chemical control with cultural practices, such as sanitation, canopy management, and the use of resistant cultivars, can reduce the reliance on fungicides and improve overall disease control.

  • Strategic Use of Alternatives: In areas with known DMI resistance or for high-value crops where disease control is paramount, the higher cost of alternative fungicides with different modes of action may be justified by their superior efficacy and contribution to resistance management.

By carefully considering these factors and utilizing the comparative data presented, researchers and crop protection professionals can develop more effective and sustainable disease management programs.

References

Difenoconazole as a Superior Alternative to Myclobutanil Against Resistant Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance in plant pathogens poses a significant threat to global food security and agricultural sustainability. Myclobutanil (B1676884), a widely used demethylation inhibitor (DMI) fungicide, has seen its efficacy diminish due to the development of resistance in key fungal species. This guide provides a comprehensive comparison of difenoconazole (B1670550) as a viable alternative, particularly against this compound-resistant pathogens. The information presented is supported by experimental data to aid in research and the development of effective disease management strategies.

Executive Summary

Difenoconazole consistently demonstrates superior efficacy against a range of fungal pathogens that have developed resistance to this compound. As members of the same DMI class of fungicides (FRAC Group 3), both compounds target the C14-demethylase enzyme essential for ergosterol (B1671047) biosynthesis in fungi. However, difenoconazole often exhibits lower EC50 values (the concentration required to inhibit 50% of fungal growth) against resistant strains, indicating a higher intrinsic activity and its potential to control pathogen populations that are no longer susceptible to this compound. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols for evaluating these two critical fungicides.

Comparative Efficacy Against Key Pathogens

The following tables summarize the in vitro efficacy of difenoconazole and this compound against wild-type (sensitive) and this compound-resistant strains of economically important plant pathogens. The data, presented as EC50 values, are compiled from various research studies. Lower EC50 values indicate higher fungicidal activity.

Table 1: Comparative Efficacy (EC50 in µg/mL) against Venturia inaequalis (Apple Scab)

FungicideSensitive Isolates (Mean EC50)This compound-Resistant Isolates (Mean EC50)Reference
This compound0.03 - 0.20> 1.0[1][2]
Difenoconazole0.002 - 0.020.03 - 0.1[1][2]

Table 2: Comparative Efficacy (EC50 in µg/mL) against Cercospora beticola (Cercospora Leaf Spot)

FungicideSensitive Isolates (Mean EC50)This compound/DMI-Resistant Isolates (Mean EC50)Reference
This compoundNot explicitly found in searchesNot explicitly found in searches
Difenoconazole< 0.1> 1.0 in some resistant populations[3][4]

Table 3: Comparative Efficacy (EC50 in µg/mL) against Monilinia fructicola (Brown Rot)

FungicideSensitive (Wild-Type) Isolates (Mean EC50)This compound-Resistant (G461S mutant) Isolates (Mean EC50)Reference
This compound1.138.443[5]
DifenoconazoleNot explicitly found in searches for direct comparisonNot explicitly found in searches for direct comparison

Note: Data for direct comparison of difenoconazole against this compound-resistant strains of C. beticola and M. fructicola were not explicitly available in the initial search results. The provided data for these pathogens indicates the presence of DMI resistance and the general efficacy of difenoconazole.

Mechanism of Action and Resistance

Difenoconazole and this compound are both sterol biosynthesis inhibitors (SBIs). They specifically inhibit the C14-demethylase enzyme (CYP51), a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Resistance to DMI fungicides, including this compound, can arise through several mechanisms:

  • Target site mutation: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for the fungicide.

  • Overexpression of the target enzyme: Increased production of the C14-demethylase enzyme can effectively dilute the impact of the fungicide.

  • Increased efflux: Fungal cells may develop or upregulate transporter proteins that actively pump the fungicide out of the cell, preventing it from reaching its target.

Difenoconazole's effectiveness against this compound-resistant strains may be attributed to a higher binding affinity to the mutated target enzyme or a greater resilience to efflux pump mechanisms in certain pathogens.

G cluster_fungus Fungal Cell cluster_dmi DMI Fungicide Action Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane CYP51 14α-demethylase (CYP51 enzyme) CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Fungal cell death) CYP51->Disrupted_Membrane Lanosterol Lanosterol Lanosterol->CYP51 DMI Difenoconazole or This compound DMI->CYP51 Inhibits caption Mechanism of Action of DMI Fungicides

Caption: Mechanism of Action of DMI Fungicides.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay for EC50 Determination

This protocol is a standard method for determining the concentration of a fungicide that inhibits the mycelial growth of a fungal pathogen by 50% (EC50).

1. Materials:

  • Pure culture of the fungal isolate to be tested.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Technical grade difenoconazole and this compound.

  • Sterile distilled water.

  • Solvent for fungicides (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO).

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5-7 mm diameter).

  • Incubator.

  • Micropipettes and sterile tips.

  • Laminar flow hood.

2. Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in the chosen solvent at a high concentration (e.g., 10,000 µg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with only the solvent should also be prepared.

  • Amended Media Preparation: In a laminar flow hood, add the appropriate volume of each fungicide dilution to molten PDA (cooled to ~50-55°C) to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of a fresh fungal culture, take mycelial plugs using a sterile cork borer. Place one plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation:

    • Calculate the average diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:

      • % Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100

    • Use probit analysis or a similar statistical method to regress the percentage of inhibition against the logarithm of the fungicide concentration to calculate the EC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions (Difenoconazole & this compound) B Perform Serial Dilutions A->B C Prepare Fungicide-Amended and Control Agar Media B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Percent Growth Inhibition F->G H Perform Probit Analysis G->H I Determine EC50 Values H->I caption Workflow for EC50 Determination

Caption: Workflow for EC50 Determination.

Conclusion

The available data strongly suggests that difenoconazole is a potent alternative to this compound for the management of fungal pathogens that have developed resistance. Its lower EC50 values against resistant strains of key pathogens like Venturia inaequalis highlight its potential for effective disease control where this compound has failed. While more direct comparative studies are needed for a broader range of pathogens, the existing evidence supports the strategic inclusion of difenoconazole in fungicide resistance management programs. Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to further evaluate the efficacy of difenoconazole against specific regional pathogen populations and to develop novel, sustainable disease control strategies.

References

A Comparative Analysis of Myclobutanil's Impact on Soil Dehydrogenase Activity Versus Other Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The widespread use of triazole fungicides in agriculture necessitates a thorough understanding of their non-target effects on soil health. A key indicator of soil microbial activity is dehydrogenase activity, which reflects the overall metabolic capacity of the soil microbiome. This guide provides a comparative analysis of the effects of myclobutanil (B1676884) and other common triazole fungicides on soil dehydrogenase activity, supported by experimental data.

Quantitative Comparison of Triazole Effects on Soil Dehydrogenase Activity

The following table summarizes the observed effects of this compound and other selected triazoles on soil dehydrogenase activity based on available research. It is important to note that the effects can be influenced by factors such as soil type, fungicide concentration, and incubation time.

FungicideConcentrationIncubation PeriodEffect on Dehydrogenase ActivityReference
This compound 0.1 mg/kg10 daysStimulatory[1][2]
1 and 10 mg/kg5 daysInhibitory[1][2]
High dosesNot specifiedSignificant inhibition[3][4][5][6]
Tebuconazole 5, 50, and 500 mg/kgUp to 90 daysInhibitory[7]
28.4 g/1000 sq (B12106431) ftNot specified22% decrease[8]
Doses in line with good agricultural practiceNot specifiedStimulatory[9][10]
Propiconazole (B1679638) Not specifiedOver timeSignificant decrease[11][12]
5.0 kg/ha 20 daysStimulatory[13]
Difenoconazole 0.150 mg/g21 days90.16% decrease[2]
High concentration7, 14, and 21 daysInhibitory[14]
Triadimefon 1 mg/kgNot specifiedSignificant reduction[1]
Field rateNot specifiedStimulatory[2]
Triticonazole Various dosesAt least 21 daysDecrease[15][16]

Experimental Protocols

The methodologies employed in assessing the impact of triazole fungicides on soil dehydrogenase activity generally follow a standardized procedure. Below is a detailed protocol synthesized from the cited literature.

Assessment of Soil Dehydrogenase Activity

This method is based on the determination of triphenyl formazan (B1609692) (TPF) produced from the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) by soil dehydrogenases.

Materials:

  • Fresh soil samples

  • Triazole fungicide solutions of desired concentrations

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% w/v)

  • Calcium carbonate (CaCO₃)

  • Methanol (B129727) or Ethanol

  • Incubator

  • Spectrophotometer

  • Centrifuge

  • Test tubes

Procedure:

  • Soil Preparation: Freshly collected soil is sieved (e.g., through a 2 mm mesh) to ensure homogeneity.

  • Treatment Application: Soil samples (e.g., 5-10 g) are placed in test tubes. The respective triazole fungicide solutions are added to achieve the desired final concentrations. A control group with no fungicide is also prepared.

  • Substrate Addition: A solution of TTC and calcium carbonate is added to each soil sample. The CaCO₃ acts as a buffer.

  • Incubation: The samples are incubated in the dark at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours). This allows for the enzymatic reduction of TTC to TPF by soil microorganisms.

  • Extraction: After incubation, the TPF formed is extracted by adding a solvent such as methanol or ethanol. The mixture is shaken vigorously and then centrifuged to separate the soil particles from the supernatant containing the dissolved TPF.

  • Quantification: The concentration of TPF in the supernatant is determined by measuring its absorbance at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

  • Calculation: The dehydrogenase activity is expressed as the amount of TPF formed per unit of soil per unit of time (e.g., µg TPF g⁻¹ soil h⁻¹).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an experiment designed to assess the effects of triazole fungicides on soil dehydrogenase activity.

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_assay Dehydrogenase Assay cluster_analysis Data Analysis soil_collection Soil Collection sieving Sieving (2mm) soil_collection->sieving aliquoting Aliquoting into Test Tubes sieving->aliquoting treatment_application Apply Fungicide to Soil aliquoting->treatment_application control_prep Prepare Control (No Fungicide) aliquoting->control_prep fungicide_prep Prepare Triazole Solutions fungicide_prep->treatment_application add_ttc Add TTC and CaCO3 treatment_application->add_ttc control_prep->add_ttc incubation Incubate (e.g., 37°C, 24h) add_ttc->incubation extraction Extract TPF with Methanol incubation->extraction centrifugation Centrifuge extraction->centrifugation measurement Measure Absorbance (485nm) centrifugation->measurement calculation Calculate Dehydrogenase Activity measurement->calculation comparison Compare Treated vs. Control calculation->comparison G cluster_direct Direct Effects cluster_indirect Indirect Effects triazoles Triazole Fungicides binding Binding to Dehydrogenase Active Sites triazoles->binding microbial_shift Alteration of Microbial Community Structure triazoles->microbial_shift inhibition Inhibition of Enzyme Activity binding->inhibition dha_activity Overall Change in Soil Dehydrogenase Activity inhibition->dha_activity Decrease population_decrease Decrease in Microbial Populations microbial_shift->population_decrease population_increase Stimulation of Tolerant/Degrading Microbes microbial_shift->population_increase population_decrease->dha_activity Decrease population_increase->dha_activity Increase/Recovery

References

A Comparative Analysis of Myclobutanil Degradation in Aerobic and Anaerobic Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of myclobutanil (B1676884) degradation under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) soil conditions. The information is intended for researchers, scientists, and professionals in drug development and environmental science to understand the persistence and fate of this widely used fungicide.

Quantitative Data Summary: Dissipation Half-Life (DT50)

The persistence of a pesticide in soil is commonly measured by its dissipation half-life (DT50), the time it takes for 50% of the initial concentration to break down. The following table summarizes the reported DT50 values for this compound under different soil conditions.

Soil ConditionDissipation Half-Life (DT50)Soil Type/ConditionsReference
Aerobic 11.0 - 19.2 daysTea orchard soils[1][2]
15.1 - 69.3 daysNon-flooded tea orchard soils[1][3][4]
20.3 - 69.3 daysHenan fluvo-aquic soil[5]
~66 daysSilt loam soil[6]
99 - 138.6 daysShanxi cinnamon soil[5]
35 - 365 daysGeneral - Field vs. Laboratory[7]
Anaerobic 31.2 - 138.6 daysFlooded tea orchard soils[1]
Up to 574 daysGeneral anaerobic soil[1][2][8]
No degradation observedGeneral anaerobic conditions[6]

Comparative Analysis of Degradation

This compound degradation is significantly faster in aerobic soils compared to anaerobic environments.[1][4] The primary driver for this difference is the metabolic activity of soil microorganisms, which plays a critical role in the breakdown of the fungicide.[1][3]

Under aerobic conditions , this compound is readily degraded, with reported half-lives ranging from approximately two to ten weeks.[1] The dissipation is mainly driven by aerobic biotransformation, where soil microbes utilize oxygen to break down the compound.[1] Studies have also shown that the degradation of this compound's two enantiomers (isomers that are mirror images of each other) is distinct in aerobic soils, with the (R)-myclobutanil form being preferentially degraded over the (S)-myclobutanil form.[2][8] Factors such as soil type, temperature, and water content can influence the rate of aerobic degradation.[1] For instance, degradation rates increase with higher temperatures.[1][4]

Under anaerobic conditions , such as in flooded or waterlogged soils, the degradation of this compound is substantially slower, leading to its increased persistence.[1] Half-life values in anaerobic soil can be as long as 574 days, and some studies have observed no significant degradation at all.[1][6] This reduced rate is attributed to the shift in microbial metabolism in the absence of oxygen. The microorganisms responsible for rapid degradation under aerobic conditions are less active or employ different, less efficient metabolic pathways under anaerobic conditions. The dissipation rates have been shown to decrease by about two-fold as the water holding capacity of the soil increases from 60% (aerobic) to 125% (anaerobic/flooded).[1]

Degradation Pathway Visualization

The following diagram illustrates the differing fates of this compound in aerobic versus anaerobic soil.

Myclobutanil_Degradation cluster_aerobic Aerobic Soil cluster_anaerobic Anaerobic Soil Myclobutanil_A This compound Metabolites_A Degradation Products (e.g., RH-9090, RH-9089) Myclobutanil_A->Metabolites_A Rapid Microbial Degradation Mineralization_A CO2 + H2O Metabolites_A->Mineralization_A Further Breakdown Myclobutanil_B This compound Persistence High Persistence (Minimal Degradation) Myclobutanil_B->Persistence Very Slow or No Degradation Myclobutanil_Start This compound Application Myclobutanil_Start->Myclobutanil_A Myclobutanil_Start->Myclobutanil_B

Caption: Comparative degradation pathways of this compound.

General Experimental Protocol for Soil Degradation Studies

The following outlines a typical laboratory-based methodology for assessing the degradation of pesticides like this compound in soil, based on established guidelines and practices.[9][10]

1. Soil Collection and Preparation:

  • Collect soil samples from the upper layer (0-20 cm) of a site representative of the intended pesticide use area.[11]

  • Sieve the soil to remove large debris and ensure homogeneity.

  • Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.[10]

2. Experimental Setup and Incubation:

  • Weigh a standardized amount of fresh soil into incubation flasks or containers.

  • To assess the role of microbes, a parallel set of experiments using sterilized soil (e.g., by autoclaving) is often included.[3] Negligible degradation in sterilized soil indicates that microbial decomposition is the primary dissipation mechanism.[1][4]

  • Fortify the soil with a known concentration of this compound. For pathway analysis, 14C-labeled this compound is typically used to trace the parent compound and its metabolites.[9][10]

  • Adjust the soil moisture to the desired level. For aerobic studies, this is often around 60% of the water holding capacity (WHC). For anaerobic studies, the soil is typically flooded or maintained at a moisture level above 100% WHC.[1]

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).[3][4]

3. Sampling and Analysis:

  • Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[5]

  • Extract this compound and its potential degradation products from the soil samples using an appropriate organic solvent.

  • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the concentration of the parent compound and identify metabolites.[11]

4. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point.

  • Plot the dissipation of this compound over time and fit the data to a kinetic model, typically a first-order decay model, to calculate the DT50 and DT90 (90% dissipation time) values.[3]

  • For labeled studies, perform a mass balance to account for the distribution of radioactivity among the parent compound, metabolites, non-extractable residues, and mineralized products (e.g., 14CO2).[10]

References

Safety Operating Guide

Proper Disposal of Myclobutanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Myclobutanil, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, toxic to aquatic life with long-lasting effects, and requires careful handling and disposal in accordance with all applicable regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Chemical-tight goggles or a full face shield if splashing is possible.

  • Skin Protection: Impervious gloves (e.g., neoprene, PVC), a long-sleeved shirt, long pants, and an apron or coveralls.[3]

  • Respiratory Protection: If handling powders or generating dust, use a particulate respirator. Ensure adequate ventilation, using local exhaust if necessary.[2]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled.[4] Contaminated clothing should be removed immediately and washed separately before reuse, or discarded if heavily contaminated.[3][5]

Step-by-Step Disposal Procedures

Disposal methods for this compound waste must comply with federal, state, and local laws.[3] It is crucial not to dispose of this chemical with household garbage or allow it to enter sewage systems or waterways.[6][7]

Procedure 1: Disposal of Unused or Excess this compound
  • Regulatory Compliance: Unused this compound is considered toxic or hazardous waste.[3][8] Its disposal is a violation of Federal law if not done correctly.[3][8]

  • Original Container: Whenever possible, keep the chemical in its original container.[1] Do not mix it with other waste.[1]

  • Contact a Specialist: Arrange for disposal through a licensed chemical destruction plant or a permitted hazardous waste facility.[7]

  • Consult Authorities: If specific instructions are unclear, contact your State Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA Regional Office for guidance.[3][8]

Procedure 2: Disposal of Empty Containers
  • Decontamination: Do not reuse empty containers.[8] The preferred method for decontaminating containers (for sizes 5 gallons or less) is triple rinsing:

    • Empty the remaining contents into application equipment or a mix tank.

    • Fill the container 1/4 full with water and recap.

    • Shake for 10 seconds. Drain the rinsate into the application equipment.

    • Repeat this procedure two more times.[8]

  • Final Disposal: After rinsing, puncture the container to prevent reuse.[2] It can then be offered for recycling if available, or disposed of in a sanitary landfill or by incineration, as allowed by state and local authorities.[3][5]

Procedure 3: Spill Cleanup and Disposal
  • Containment: Immediately contain the spill. For liquid spills, use an inert absorbent material like sand, vermiculite, or Fuller's Earth.[3] For solid spills, use dry clean-up procedures to avoid generating dust.[2] Prevent the spill from entering drains or waterways.[1][7]

  • Collection: Carefully collect the absorbed material or spilled solid and place it into a suitable, closable, and clearly labeled container for hazardous waste.[2][4]

  • Decontamination of Spill Area: Clean the affected area thoroughly. For liquid spills, you can work a slurry of household detergent and water into the material with a stiff brush before absorbing the final residue.

  • Waste Disposal: The collected spill waste must be sealed and disposed of as hazardous waste through a permitted facility.

Quantitative Data

The following tables summarize key quantitative data regarding this compound's properties and environmental impact.

Table 1: Physical and Chemical Properties

Property Value Source
Chemical Formula C₁₅H₁₇ClN₄ [1]
Molecular Weight 288.78 g/mol [1]
Water Solubility 132 mg/L (at 20°C) [9]
Soil Half-Life 50 to 400 days (field trials)

| Foliar Half-Life | ~7 days (on turf) | |

Table 2: Ecotoxicity Data

Organism Test Result Source
Rainbow Trout 96hr LC₅₀ 2.0 - 4.2 mg/L [1][3]
Bluegill Sunfish 96hr LC₅₀ 2.4 mg/L [3]
Daphnia magna (Water Flea) 48hr EC₅₀ 17 mg/L [1]
Bobwhite Quail Oral LC₅₀ > 5,000 ppm [3]

| Honeybee | Contact LD₅₀ | > 200 µ g/bee |[3] |

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Myclobutanil_Disposal_Workflow start Identify this compound Waste decision1 Type of Waste? start->decision1 unused Unused Product decision1->unused Unused Product container Empty Container decision1->container Empty Container spill Spill Residue decision1->spill Spill / Cleanup decision2 Can be used per label instructions? use_product Use according to label instructions decision2->use_product Yes hazardous_waste Dispose as Hazardous Waste via Licensed Facility / Approved Plant decision2->hazardous_waste No unused->decision2 rinse Triple Rinse Container (or equivalent) container->rinse contain Contain Spill with Inert Absorbent spill->contain puncture Puncture to Prevent Reuse rinse->puncture recycle Offer for Recycling (if available) puncture->recycle landfill Dispose in Sanitary Landfill (if permitted) recycle->landfill Recycling unavailable collect Collect Waste into Labeled Container contain->collect collect->hazardous_waste contact_epa Contact State Agency or EPA for Guidance hazardous_waste->contact_epa If instructions are unclear

Caption: Decision workflow for safe and compliant this compound waste disposal.

References

Essential Guide to Handling Myclobutanil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Myclobutanil. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that poses several risks. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or an unborn child. It is also toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale & Citations
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Must be tested according to EN 374. Recommended material thickness is >0.11 mm with a breakthrough time of over 480 minutes.[2] Always wash the outside of gloves before removing them.[3][4]
Eye & Face Protection Safety goggles with side protection.Required to prevent eye contact and serious irritation.[2] If splashing is possible, a full face shield should be worn in addition to goggles.[5]
Body Protection Chemical-resistant protective clothing.Wear overalls or a lab coat.[6] For tasks with a higher risk of exposure, such as handling undiluted product or cleaning large spills, chemical-resistant coveralls and a PVC apron are recommended.[1][6]
Respiratory Protection Use in a well-ventilated area.Local exhaust ventilation is required where solids are handled as powders.[6] A respirator may be necessary for incidental high-exposure events or when handling powders that can generate dust.[6]

Operational Plan: Safe Handling Protocol

Adherence to a standardized protocol is critical to minimize exposure and ensure a safe laboratory environment.

Preparation and Pre-Handling
  • Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[2]

  • Gather Materials: Assemble all necessary this compound, reagents, and equipment before donning PPE.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[6]

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.

Donning Personal Protective Equipment (PPE)

The following workflow illustrates the correct sequence for putting on PPE to ensure maximum protection.

cluster_ppe_donning PPE Donning Sequence node_clothing 1. Protective Clothing (Lab coat, coveralls) node_respirator 2. Respirator (If required) node_clothing->node_respirator node_goggles 3. Goggles / Face Shield node_respirator->node_goggles node_gloves 4. Gloves node_goggles->node_gloves

Figure 1: Procedural workflow for donning PPE before handling this compound.
Handling this compound

  • Avoid all personal contact with the chemical, including inhalation of dust or mists.[6]

  • Use only non-sparking tools and take precautionary measures against static discharge.[7]

  • Do not eat, drink, or smoke in the designated handling area.[7]

  • Keep the container tightly closed when not in use.[7]

  • If the substance comes into contact with skin, immediately remove contaminated clothing and rinse the skin with plenty of water.[3][8]

  • If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[7]

  • In case of accidental ingestion, call a poison control center or doctor immediately. Do NOT induce vomiting.[1][3]

Post-Handling and Decontamination
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

  • Decontaminate all work surfaces and equipment according to standard laboratory procedures.

  • Follow the correct procedure for removing PPE to avoid cross-contamination.

cluster_ppe_doffing PPE Doffing Sequence node_gloves 1. Gloves (Wash exterior first) node_clothing 2. Protective Clothing (Lab coat, apron) node_gloves->node_clothing node_goggles 3. Goggles / Face Shield node_clothing->node_goggles node_respirator 4. Respirator node_goggles->node_respirator node_wash 5. Wash Hands Thoroughly node_respirator->node_wash

Figure 2: Procedural workflow for removing PPE after handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is a legal requirement and crucial for environmental protection.

Waste Segregation and Collection
  • Chemical Waste: Unused or excess this compound must be treated as hazardous waste. Do not mix with other waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, containers) must be considered hazardous waste.

  • Containers: Leave chemicals in their original containers. Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured to prevent reuse.[3][8]

Storage and Labeling
  • Store all waste in sealed, clearly labeled, and appropriate containers in a designated hazardous waste accumulation area.

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

Final Disposal
  • All waste must be disposed of through an approved waste disposal facility.[9]

  • Disposal must be in accordance with all applicable local, state, and federal regulations.[6]

  • Under no circumstances should this compound or its container be disposed of in regular trash or allowed to contaminate drains, soil, or water systems.[1][10] Improper disposal of pesticide wastes is a violation of Federal law.[3][10]

The logical relationship for handling and disposal is summarized below.

cluster_disposal_logic This compound Waste Management Logic node_handling Handling this compound node_waste_gen Waste Generation (Chemical, Contaminated PPE) node_handling->node_waste_gen node_segregate Segregate & Contain (Labeled, sealed containers) node_waste_gen->node_segregate node_storage Store in Designated Hazardous Area node_segregate->node_storage node_disposal Dispose via Approved Facility (Comply with all regulations) node_storage->node_disposal

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.